molecular formula C7H5ClN2O7S B067862 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride CAS No. 175203-74-4

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Cat. No.: B067862
CAS No.: 175203-74-4
M. Wt: 296.64 g/mol
InChI Key: QSJODFKEHYDNRE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDNS-Cl, DNMBS-Cl) is a specialized and highly reactive sulfonylating agent of significant value in synthetic organic chemistry and biochemistry. Its primary research application is as a key reagent for the introduction of the 4-methoxy-2,6-dinitrobenzenesulfonyl (Mds or Dnmb) protecting group, particularly for amines. The electron-withdrawing nitro groups adjacent to the sulfonyl center render the sulfonamide linkage formed with primary amines exceptionally labile under mild conditions. This property makes it ideal for the temporary protection of amino groups in complex multi-step syntheses, such as the solid-phase and solution-phase synthesis of peptides and other natural products. Deprotection can be efficiently achieved using low concentrations of thiophenol or other nucleophilic thiols in the presence of a base, conditions that are orthogonal to many other common protecting groups (e.g., Boc, Fmoc, Cbz). Furthermore, the compound serves as a versatile precursor for synthesizing other benzenesulfonyl derivatives, sulfonamides, and sulfonate esters, which are valuable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science. Researchers will find this high-purity reagent critical for developing novel synthetic methodologies and for the elegant, sequential deprotection strategies required in the construction of sophisticated molecular architectures.

Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O7S/c1-17-7-5(9(11)12)2-4(18(8,15)16)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJODFKEHYDNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371271
Record name 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride
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Molecular Weight

296.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-74-4
Record name 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-74-4
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a specialized chemical reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, a proposed synthetic pathway, reactivity profile, and critical safety protocols. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure accuracy and practical utility in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 175203-74-4) is an aromatic sulfonyl chloride characterized by a methoxy group and two nitro groups attached to the benzene ring. These functional groups impart specific reactivity and electronic characteristics, making it a compound of interest for targeted synthetic applications. The sulfonyl chloride moiety is a highly reactive functional group, serving as a powerful electrophile for derivatizing nucleophiles such as amines and alcohols.

Chemical Structure

The structural arrangement of the methoxy and dinitro groups relative to the sulfonyl chloride function dictates the compound's reactivity and steric profile.

Caption: Chemical Structure of this compound.

Tabulated Physical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

PropertyValueSource(s)
CAS Number 175203-74-4
Molecular Formula C₇H₅ClN₂O₇S
Molecular Weight 296.64 g/mol Calculated from formula
Appearance Expected to be a solid (crystalline powder)[1][2]
Melting Point Not explicitly found; related compounds like 2,4-dinitrobenzenesulfonyl chloride melt at 101-103 °C.[2][3]
Boiling Point Decomposes upon strong heating; related compounds have high boiling points under vacuum.
Solubility Expected to be soluble in aprotic organic solvents (e.g., acetone, THF, DCM) and reactive with protic solvents (e.g., water, alcohols).[4]

Spectral Data Insights

While specific spectral data for this compound is not widely published, its structure allows for predictable spectroscopic characteristics essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (CH₃O-) protons around 3.9-4.1 ppm. A singlet corresponding to the two equivalent aromatic protons (at C2 and C6) would likely appear in the downfield region (8.5-9.0 ppm) due to the strong electron-withdrawing effects of the two nitro groups and the sulfonyl chloride group.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the methoxy carbon (~55-60 ppm) and four aromatic carbons. The carbons bearing the nitro groups and the sulfonyl chloride group would be significantly deshielded.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) would also be prominent, typically appearing around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).

Proposed Synthesis and Purification Workflow

synthesis_workflow Figure 2. Proposed Synthetic Pathway Anisole Anisole (Methoxybenzene) Product1 4-Methoxybenzenesulfonyl chloride Anisole->Product1  Chlorosulfonation Step1_reagent Chlorosulfonic Acid (ClSO₃H) Step1_reagent->Product1 FinalProduct 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride Product1->FinalProduct  Dinitration Step2_reagent Nitrating Mixture (conc. HNO₃ / conc. H₂SO₄) Step2_reagent->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Steps:
  • Step 1: Chlorosulfonation of Anisole.

    • Causality: Anisole is subjected to electrophilic aromatic substitution with chlorosulfonic acid. The methoxy group is an ortho-, para-director, with the para-product, 4-methoxybenzenesulfonyl chloride, being the major isomer due to reduced steric hindrance.

    • Methodology: Anisole is slowly added to an excess of cooled (0-5 °C) chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, requiring careful temperature control and an inert atmosphere. After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Step 2: Dinitration of 4-Methoxybenzenesulfonyl chloride.

    • Causality: The product from Step 1 is subjected to nitration. The methoxy group is strongly activating and ortho-, para-directing, while the sulfonyl chloride group is deactivating and meta-directing. The positions ortho to the methoxy group (C3 and C5) are activated and are the sites for nitration.

    • Methodology: 4-Methoxybenzenesulfonyl chloride is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent side reactions. After the addition, the reaction is stirred at room temperature until completion. The reaction mixture is then poured onto ice to precipitate the crude this compound.

  • Purification.

    • The crude solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

    • Purification is typically achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The purity of the final product should be verified using techniques like melting point determination, NMR spectroscopy, and elemental analysis.

Reactivity, Stability, and Handling

Reactivity Profile

The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). It is a potent electrophile that readily reacts with a wide range of nucleophiles.

  • Reaction with Amines: Forms stable sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing sulfa drugs and as a method for protecting primary and secondary amines.

  • Reaction with Alcohols/Phenols: Forms sulfonate esters.

  • Hydrolysis: The compound is moisture-sensitive and will hydrolyze in the presence of water to form the corresponding sulfonic acid (4-methoxy-3,5-dinitrobenzenesulfonic acid) and hydrochloric acid.[1][5] This degradation pathway necessitates storage in a dry environment.

The dinitroaromatic system is electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions, although the sulfonyl chloride group is typically more reactive.

Stability and Storage
  • Conditions to Avoid: Exposure to moisture, high temperatures, and incompatible materials.[5]

  • Storage Recommendations: Store in a cool, dry, and well-ventilated place.[6] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon). Refrigerated storage (2-8 °C) is often recommended to ensure long-term stability.[6]

  • Incompatible Materials: Strong bases, strong oxidizing agents, amines, alcohols, and water.[1][5][7]

Applications in Research and Drug Development

While specific applications for this particular molecule are not extensively documented, its structure suggests several potential uses based on the known utility of related compounds like 2,4-dinitrobenzenesulfonyl chloride.[3]

  • Protecting Group Chemistry: It can serve as a highly effective protecting group for primary amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary.

  • Medicinal Chemistry Scaffold: The sulfonamide linkage is a key structural motif in numerous therapeutic agents. This reagent provides a scaffold that can be elaborated further. The nitro groups can be reduced to amines, which can then be functionalized to build molecular complexity and explore structure-activity relationships (SAR).

  • Chemical Biology Probe: The dinitrophenyl group is a known hapten and can be used to develop probes for studying biological systems or for antibody generation.

Environmental, Health, and Safety (EHS) Protocols

As a reactive sulfonyl chloride with nitro groups, this compound must be handled with extreme care. The following information is synthesized from safety data for structurally similar and equally hazardous chemicals.[1][3][7]

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage.[1][7]
Serious Eye Damage GHS05 (Corrosion)Danger H318: Causes serious eye damage.[1]
Potential Mutagen/Carcinogen GHS08 (Health Hazard)Danger May be suspected based on related dinitro-aromatic compounds.[3]
Emergency and First-Aid Procedures

Immediate medical attention is required in all cases of exposure.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3).[3]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7] Handle under an inert gas. Avoid dust formation.[6] Wash hands thoroughly after handling.[1]

Accidental Release and Disposal
  • Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. For a dry spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[6]

  • Disposal: Dispose of this material and its container as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is a highly functionalized reagent with significant potential for advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the reactive sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and sulfonate esters, and the presence of nitro and methoxy groups that can be used for further molecular elaboration. However, its high reactivity, particularly its moisture sensitivity and corrosive nature, demands stringent adherence to safety protocols. This guide provides the foundational knowledge required for its safe handling, storage, and effective application in a research environment.

References

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for article. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1420896-73-6 Properties. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dinitrobenzenesulfonyl chloride. Retrieved from [Link]

  • National Technical Information Service. (n.d.). CCRIS Data. Retrieved from [Link]

  • Monk, K. A., Siles, R., Pinney, K. G., & Garner, C. M. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. University of Memphis Digital Commons. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-3,5-dinitrobenzenesulfonyl)-2,6-dinitrophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide.
  • CAS Common Chemistry. (n.d.). 2,4-Dinitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dinitro-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a specialized reagent with potential applications in organic synthesis and drug discovery. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen three-step sequence, starting from the readily available precursor, anisole. We will dissect the critical aspects of electrophilic aromatic substitution, including the directing effects of substituents that are fundamental to achieving the desired regiochemistry. Detailed experimental protocols, process optimization insights, and safety considerations are presented to equip researchers and drug development professionals with a comprehensive and field-proven methodology.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of this compound is not a trivial undertaking due to the specific arrangement of four different substituents on the benzene ring. A successful strategy hinges on a masterful control of electrophilic aromatic substitution reactions, leveraging the inherent electronic properties of each functional group to guide the installation of the next.

Our chosen pathway follows a logical three-step sequence:

  • Electrophilic Sulfonation: Introduction of a sulfonic acid group onto the anisole scaffold.

  • Electrophilic Dinitration: Symmetrical installation of two nitro groups, guided by the substituents already in place.

  • Chlorination: Conversion of the sulfonic acid intermediate to the final sulfonyl chloride product.

This approach is predicated on the well-established principles of substituent directing effects. The initial methoxy group of anisole is a powerful ortho-, para-director[1]. By installing the sulfonic acid group first (predominantly at the para position), we create a disubstituted intermediate where the directing effects of both groups synergize perfectly for the subsequent dinitration step. The methoxy group directs incoming electrophiles to its ortho positions (C3 and C5), while the sulfonic acid group, a deactivating meta-director, also directs them to the same C3 and C5 positions. This convergence is the cornerstone of this synthetic strategy, ensuring high regioselectivity and minimizing the formation of unwanted isomers.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Dinitration cluster_2 Step 3: Chlorination Anisole Anisole PMSA 4-Methoxybenzenesulfonic Acid Anisole->PMSA  Fuming H₂SO₄ (Oleum) DMSA 4-Methoxy-3,5-dinitrobenzenesulfonic Acid PMSA->DMSA  Conc. HNO₃ / Conc. H₂SO₄ Target This compound DMSA->Target  SOCl₂ or PCl₅

Caption: The three-step synthetic route from anisole to the target compound.

Mechanistic Deep Dive: The "Why" Behind the Chemistry

Step 1: Electrophilic Aromatic Sulfonation

The reaction commences with the sulfonation of anisole. This is a classic electrophilic aromatic substitution reaction where the electrophile is sulfur trioxide (SO₃), or its protonated form, HSO₃+, present in fuming sulfuric acid (oleum).[2]

  • Causality of Reagent Choice: Fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄) is employed to provide a high concentration of the active electrophile, SO₃, driving the reaction efficiently.

  • Regiochemical Control: The electron-donating methoxy group (-OCH₃) activates the aromatic ring, particularly at the ortho and para positions, through resonance. Due to sterics, the electrophile preferentially attacks the para position, leading to the formation of 4-methoxybenzenesulfonic acid as the major product.

Step 2: Regioselective Dinitration

This is the most critical step for establishing the final substitution pattern. The reaction involves treating 4-methoxybenzenesulfonic acid with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Synergistic Directing Effects:

    • The -OCH₃ group is an activating ortho-, para-director.

    • The -SO₃H group is a deactivating meta-director.

  • The Outcome: Both groups direct the incoming nitronium ions to the positions ortho to the methoxy group and meta to the sulfonic acid group—namely, the C3 and C5 positions. This powerful synergistic effect ensures a highly regioselective dinitration, yielding 4-methoxy-3,5-dinitrobenzenesulfonic acid. Careful temperature control is paramount during this step to prevent runaway reactions and unwanted byproducts.

Step 3: Sulfonyl Chloride Formation

The final step is the conversion of the sulfonic acid to the desired sulfonyl chloride. This is a nucleophilic acyl substitution at the sulfur atom.

  • Traditional Methods: Reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus pentachloride (PCl₅), are commonly used.[3][4] These methods are effective but involve harsh, corrosive reagents and generate acidic byproducts.

  • Modern, Milder Alternatives: For more sensitive substrates, milder methods have been developed. For instance, reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) can achieve this transformation under solvent-free conditions at room temperature, offering a more environmentally friendly and chemoselective option.[5][6] The choice of reagent depends on the scale of the reaction and the tolerance of the molecule to harsh conditions. For this specific target, the electron-withdrawing nitro groups deactivate the ring, making it robust enough for traditional methods.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
AnisoleC₇H₈O108.1410010.81 gStarting Material
Fuming Sulfuric Acid (20% SO₃)H₂SO₄·SO₃N/A~200~20 mLReagent (Step 1)
Concentrated Nitric Acid (70%)HNO₃63.01250~17.8 mLReagent (Step 2)
Concentrated Sulfuric Acid (98%)H₂SO₄98.08N/A~30 mLCatalyst/Solvent (Step 2)
Thionyl ChlorideSOCl₂118.9715017.8 g (11 mL)Reagent (Step 3)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~0.5 mLCatalyst (Step 3)
Step-by-Step Methodology

Step 1: Synthesis of 4-Methoxybenzenesulfonic Acid

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Charge the flask with anisole (10.81 g, 100 mmol).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add fuming sulfuric acid (~20 mL) dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • The reaction mixture, now containing the sulfonic acid, can be carefully poured over crushed ice (~150 g) to precipitate the product. However, for this multi-step synthesis, it is often more practical to proceed directly to the next step using the reaction mixture.

Step 2: Synthesis of 4-Methoxy-3,5-dinitrobenzenesulfonic Acid

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (17.8 mL, 250 mmol) to concentrated sulfuric acid (30 mL) in a separate beaker, cooled in an ice bath.

  • Cool the sulfonic acid reaction mixture from Step 1 back down to 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the sulfonic acid solution. Extreme Caution: This reaction is highly exothermic. The addition rate must be carefully controlled to keep the internal temperature below 15 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 2 hours to ensure complete dinitration.

  • Allow the mixture to cool to room temperature, then very carefully pour it onto a large volume of crushed ice (~400 g) with vigorous stirring.

  • The solid 4-methoxy-3,5-dinitrobenzenesulfonic acid will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acid. Dry the solid under vacuum.

Step 3: Synthesis of this compound

  • Place the dried 4-methoxy-3,5-dinitrobenzenesulfonic acid from Step 2 into a flame-dried 250 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

  • Add thionyl chloride (11 mL, 150 mmol) to the flask, followed by a catalytic amount of DMF (5-10 drops).

  • Gently heat the mixture to reflux (approx. 80 °C) using an oil bath. The reaction should proceed for 3-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude solid residue is the target product. Recrystallize from a suitable solvent (e.g., a mixture of chloroform and hexane) to yield pure this compound as a crystalline solid.

Visualizing the Experimental Workflow

G cluster_sulfonation Sulfonation Stage cluster_nitration Dinitration Stage cluster_chlorination Chlorination Stage start Start s1 Charge Anisole start->s1 end End Product s2 Cool to 0°C s1->s2 s3 Add Fuming H₂SO₄ (T < 10°C) s2->s3 s4 Stir at RT for 2h s3->s4 n1 Cool Mixture to 0°C s4->n1 n2 Add Nitrating Mix (T < 15°C) n1->n2 n3 Stir & Heat to 60°C n2->n3 n4 Quench on Ice n3->n4 n5 Filter & Dry Solid n4->n5 c1 Add SOCl₂ & DMF n5->c1 c2 Reflux for 3-4h c1->c2 c3 Remove Excess SOCl₂ c2->c3 c4 Recrystallize Product c3->c4 c4->end

Caption: A streamlined workflow diagram of the synthesis process.

References

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]

  • Gale, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Barabe, F., & Richardson, J. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13883-13887. [Link]

  • Askew, B. C., et al. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. U.S.
  • Brainly.in User. (2020). write a note on electrophilic substitution reaction of anisole. Brainly.in. [Link]

  • All About Chemistry. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube. [Link]

  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions?[Link]

  • Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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The Unseen Architect: A Technical Guide to the Mechanism of Action of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the inferred mechanism of action of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. In the absence of extensive specific research on this particular molecule, this document synthesizes foundational principles of organic chemistry, the well-documented reactivity of sulfonyl chlorides, and the electronic effects of aromatic substituents to construct a robust and scientifically grounded hypothesis of its biological interactions. This paper aims to serve as a predictive framework for researchers interested in utilizing this compound as a chemical probe or in the development of novel therapeutic agents.

Introduction: The Sulfonyl Chloride Family and the Unique Potential of this compound

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a -SO₂Cl functional group attached to a benzene ring. They are potent electrophiles, readily reacting with nucleophiles, a property that has led to their widespread use in organic synthesis and medicinal chemistry. Their ability to form stable sulfonamide and sulfonate ester linkages makes them invaluable tools for the derivatization of amines and alcohols, respectively.

This compound is a distinct member of this family, featuring a methoxy group (-OCH₃) and two nitro groups (-NO₂) on the benzene ring. This specific substitution pattern is predicted to significantly modulate the reactivity of the sulfonyl chloride moiety, offering a unique profile of selectivity and reactivity towards biological macromolecules. The electron-withdrawing nitro groups are expected to enhance the electrophilicity of the sulfur atom, while the electron-donating methoxy group may influence the regioselectivity of its interactions.

Chemical Structure and Physicochemical Properties

The structural arrangement of this compound dictates its chemical behavior.

Figure 1: Chemical structure of this compound.

PropertyValueSource
CAS Number 175203-74-4[1]
Molecular Formula C₇H₅ClN₂O₇S[2]
Molecular Weight 296.64 g/mol [2]

Core Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action of this compound is predicted to be the covalent modification of nucleophilic amino acid residues within proteins. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity is further enhanced by the two nitro groups on the benzene ring, which pull electron density away from the sulfonyl group.

The reaction proceeds via a nucleophilic attack on the sulfur atom by a lone pair of electrons from a nucleophilic amino acid side chain, such as the thiol group of cysteine or the amine group of lysine. The chloride ion then acts as a good leaving group, resulting in the formation of a stable sulfonamide or thiosulfonate linkage.

reagent 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride intermediate Transition State reagent->intermediate Nucleophilic Attack protein Protein with Nucleophilic Residue (Nu:) protein->intermediate product Covalently Modified Protein intermediate->product Chloride Elimination byproduct HCl intermediate->byproduct

Figure 2: Proposed reaction mechanism with a protein nucleophile.

Selectivity for Amino Acid Residues

While several amino acid residues possess nucleophilic side chains, the reactivity of this compound is expected to be highest towards "soft" nucleophiles like the thiol group of cysteine , followed by the amino group of lysine and the N-terminal alpha-amino group. The imidazole ring of histidine and the hydroxyl groups of serine , threonine , and tyrosine are also potential targets, although their reactivity is generally lower.

The methoxy group at the 4-position, being an electron-donating group, may slightly counteract the electron-withdrawing effect of the nitro groups, potentially fine-tuning the reactivity and selectivity of the compound compared to analogues lacking this substituent.

Biological Consequences of Protein Modification

The covalent modification of key amino acid residues by this compound can lead to a variety of biological consequences, depending on the identity and function of the target protein.

  • Enzyme Inhibition: If the modified residue is part of an enzyme's active site, the covalent attachment of the bulky dinitromethoxyphenylsulfonyl group can sterically hinder substrate binding or disrupt the catalytic machinery, leading to irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Modification of residues at the interface of a protein complex can prevent the association of binding partners, thereby disrupting signaling pathways or cellular structures.

  • Alteration of Protein Conformation: The introduction of a large, rigid chemical moiety can induce conformational changes in a protein, potentially leading to its misfolding, aggregation, or altered function.

reagent 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride target_protein Target Protein reagent->target_protein covalent_adduct Covalent Adduct Formation target_protein->covalent_adduct enzyme_inhibition Enzyme Inhibition covalent_adduct->enzyme_inhibition ppi_disruption Disruption of Protein-Protein Interactions covalent_adduct->ppi_disruption conformational_change Protein Conformational Change covalent_adduct->conformational_change downstream_effects Downstream Cellular Effects enzyme_inhibition->downstream_effects ppi_disruption->downstream_effects conformational_change->downstream_effects

Figure 3: Potential biological consequences of protein modification.

Experimental Protocols for Mechanistic Elucidation

To validate the inferred mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the reactivity and biological effects of this compound.

Protocol: Determination of Amino Acid Reactivity

Objective: To determine the relative reactivity of this compound with various N-acetylated amino acids.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, N-acetyl-L-serine, N-acetyl-L-threonine, and N-acetyl-L-tyrosine in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Reaction:

    • In a microcentrifuge tube, combine the N-acetylated amino acid solution with the buffer.

    • Initiate the reaction by adding a small volume of the this compound stock solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Analysis:

    • At various time points, quench the reaction by adding an excess of a quenching agent (e.g., dithiothreitol).

    • Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the starting amino acid and the appearance of the modified product.

  • Data Interpretation:

    • Calculate the second-order rate constants for the reaction with each amino acid to determine the relative reactivity.

Protocol: Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of this compound against a model enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of a model enzyme with a known nucleophilic active site residue (e.g., a cysteine protease like papain) in an appropriate assay buffer.

    • Prepare a stock solution of a corresponding chromogenic or fluorogenic substrate.

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of this compound for different durations.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).[3][4]

start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate monitor_reaction Monitor Reaction Progress (Absorbance/Fluorescence) add_substrate->monitor_reaction data_analysis Calculate Initial Velocities, Determine IC50 and Mode of Inhibition monitor_reaction->data_analysis end End data_analysis->end

Figure 4: Workflow for an enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly suggests a role as a covalent modifier of nucleophilic amino acid residues in proteins. The presence of two nitro groups is expected to render the sulfonyl chloride highly reactive, while the methoxy group may confer a degree of selectivity.

Future research should focus on validating these predictions through rigorous biochemical and proteomic studies. Identifying the specific protein targets of this compound in a cellular context will be crucial for understanding its biological effects and for harnessing its potential as a chemical probe or a lead compound in drug discovery. The experimental frameworks outlined in this guide provide a clear path forward for elucidating the precise mechanism of action of this intriguing molecule.

References

  • El-Sayed, M. T., & El-Kerdawy, M. M. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249.
  • Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of agricultural and food chemistry, 50(14), 4108–4112.

Sources

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Applications of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (MDBSC). The document elucidates the core chemical principles governing its reactivity, focusing on its utility as a potent electrophile for the derivatization and functionalization of nucleophilic species. We will explore its reactions with primary and secondary amines, alcohols, and phenols, detailing the mechanistic pathways and optimal experimental conditions. Furthermore, this guide highlights its critical role as a derivatizing agent in analytical chemistry, particularly for enhancing detection in High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols are provided, alongside essential safety and handling information for laboratory use.

Introduction to this compound

This compound is an aromatic sulfonyl chloride characterized by a highly activated sulfonyl group. Its structure features a benzene ring substituted with a methoxy group and two nitro groups, ortho and para to the sulfonyl chloride moiety.[1] The molecular formula is C7H5ClN2O7S.[1]

The convergence of strong electron-withdrawing nitro groups and an electron-donating methoxy group on the same aromatic ring creates a unique electronic environment. This substitution pattern renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic, making MDBSC a highly reactive and valuable reagent for synthetic and analytical chemists. Its primary application lies in the formation of stable sulfonamide and sulfonate ester derivatives.

Synthesis and Physicochemical Properties

While a direct synthesis for this compound is not prominently detailed in standard literature, its preparation can be inferred from conventional methodologies. A plausible route involves the nitration of a suitable precursor like 4-methoxybenzenesulfonyl chloride.[2][3] The strong activating nature of the methoxy group directs nitration to the ortho and para positions, though the presence of the deactivating sulfonyl chloride group necessitates carefully controlled nitrating conditions.

Physicochemical Data Summary:

PropertyValueReference
Molecular FormulaC7H5ClN2O7S[1]
Molecular Weight296.64 g/mol [1]
AppearanceSolid[1]
CAS Number175203-74-4[4]

Core Reactivity Profile: An Electronically Activated Electrophile

The reactivity of MDBSC is dominated by the sulfonyl chloride (-SO2Cl) functional group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it a powerful electrophile.

The reactivity is further amplified by the substituents on the aromatic ring:

  • Electron-Withdrawing Nitro Groups (-NO2): The two nitro groups at positions 3 and 5 are potent electron-withdrawing groups. Through resonance and inductive effects, they pull electron density away from the benzene ring and, consequently, from the sulfonyl group. This intensifies the electrophilicity of the sulfur atom, making MDBSC significantly more reactive than unsubstituted benzenesulfonyl chloride.

  • Electron-Donating Methoxy Group (-OCH3): The methoxy group at position 4 is an electron-donating group. While it donates electron density to the ring, its effect is overridden by the powerful withdrawing nature of the two nitro groups and the sulfonyl chloride itself.

This electronic configuration makes MDBSC highly susceptible to nucleophilic attack at the sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

Key Reactions with Nucleophiles

Reaction with Amines: Formation of Sulfonamides

The reaction of MDBSC with primary and secondary amines is a cornerstone of its utility. This reaction proceeds rapidly under mild conditions to yield highly stable N-substituted sulfonamides. This transformation is fundamental for both the protection of amine functionalities in multi-step synthesis and for creating derivatives for analytical quantification.[5][6]

Mechanism: The reaction follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion. A proton is subsequently removed from the nitrogen, typically by a mild base present in the reaction mixture, to yield the final sulfonamide product.

G cluster_reactants Reactants cluster_products Products MDBSC MDBSC Intermediate Tetrahedral Intermediate MDBSC->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Base Base (e.g., Pyridine) Salt Base·H⁺Cl⁻ Base->Salt Product Sulfonamide Intermediate->Product Chloride Elimination HCl HCl Product->Product G cluster_reactants Reactants cluster_products Products MDBSC MDBSC Intermediate Tetrahedral Intermediate MDBSC->Intermediate Nucleophilic Attack Alcohol R-OH Alcohol->Intermediate Base Pyridine Salt Pyridinium Chloride Base->Salt Product Sulfonate Ester Intermediate->Product Chloride Elimination & Deprotonation G Start Start: Analyte Solution (e.g., amino acid in buffer) AddReagent Add MDBSC Solution (in Aprotic Solvent like ACN) Start->AddReagent AddBase Add Base (e.g., Triethylamine) AddReagent->AddBase React Incubate at Controlled Temp (e.g., 60°C for 30 min) AddBase->React Quench Quench Reaction (e.g., add acid) React->Quench Inject Inject into HPLC System Quench->Inject End End: Chromatographic Analysis Inject->End

Sources

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 175203-74-4)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility, grounded in established chemical principles. Given the absence of extensive published quantitative solubility data for this specific molecule, this guide furnishes a robust framework for its empirical determination.

The core of this document is a detailed, self-validating experimental protocol that empowers researchers to generate reliable and reproducible solubility data in their own laboratory settings. We will explore the underlying chemical principles that govern the solubility of this molecule, justify the selection of appropriate solvents, and provide a logical workflow for both qualitative assessment and precise quantitative measurement.

Core Concepts: Structure, Reactivity, and Predicted Solubility

This compound is a complex organic molecule with distinct structural features that dictate its solubility profile[2]. Its chemical structure consists of a benzene ring substituted with a methoxy group (-OCH₃), two nitro groups (-NO₂), and a sulfonyl chloride (-SO₂Cl) functional group.

The interplay of these groups governs the molecule's polarity and its potential interactions with various solvents:

  • Polar Moieties : The two nitro groups and the sulfonyl chloride group are strongly electron-withdrawing and introduce significant polarity to the molecule.

  • Less Polar Moieties : The benzene ring and the methoxy group contribute to the nonpolar character of the compound.

This structural duality suggests a nuanced solubility profile. The molecule is not expected to be highly soluble in nonpolar solvents due to its polar functional groups. Conversely, while it is likely to show greater affinity for polar solvents, its reactivity, particularly of the sulfonyl chloride group, must be carefully considered. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, especially by protic solvents like water and alcohols, leading to solvolysis.

Qualitative Solubility Profile (Predicted)

Based on the "like dissolves like" principle and data from structurally related compounds[3], a qualitative solubility profile for this compound can be predicted. This serves as a foundational starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions[3].
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds[3].
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateThese polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered if bases are present in the experimental system[3].
Esters Ethyl acetateModerateEthyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent[3].
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and nitro groups[3].
Alcohols Methanol, EthanolSoluble (with reaction)Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters[3]. This reactivity complicates their use as inert solvents.
Water Low (with reaction)The compound's organic nature suggests low aqueous solubility. Furthermore, the sulfonyl chloride group will readily hydrolyze in the presence of water.

Experimental Workflow for Quantitative Solubility Determination

The following protocol provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This workflow is designed as a self-validating system to ensure the accuracy and reliability of the generated data.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification Solvent Select & Degas Solvent Mix Add Compound to Solvent Solvent->Mix Compound Weigh Compound Compound->Mix Vials Prepare Vials Vials->Mix Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Vortex & Agitate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Allow to Settle Dilute Prepare Serial Dilutions Filter->Dilute Analyze Analyze via HPLC-UV Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate Interpolate Concentration StdCurve Generate Standard Curve StdCurve->Calculate

Caption: A logical workflow for the quantitative determination of solubility.

Step-by-Step Experimental Protocol

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid)[2]

  • Selected analytical grade solvents (e.g., Dichloromethane, THF, Ethyl Acetate)

  • Class A volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker/incubator

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of decreasing concentrations. These will be used to generate a standard curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials and place them in a constant temperature shaker.

    • Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours). The constant agitation and temperature control are critical for reaching equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the standard curve.

    • Analyze the diluted samples and the standard solutions using a validated HPLC-UV method. The aromatic nature of the compound makes UV detection a suitable analytical technique[4].

  • Quantification and Data Analysis:

    • Construct a standard curve by plotting the known concentrations of the standard solutions against their corresponding peak areas from the HPLC analysis.

    • Determine the concentration of the diluted saturated solution by interpolating its peak area on the standard curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Causality in Experimental Design and Self-Validation

The trustworthiness of this protocol is rooted in its self-validating design. The use of a multi-point standard curve ensures the linearity and accuracy of the analytical measurement. The equilibration step, conducted at a constant temperature with agitation, is designed to achieve a true thermodynamic equilibrium, which is the definition of a saturated solution.

The choice of HPLC-UV as the analytical method is based on its high sensitivity and specificity for aromatic compounds[4]. This allows for accurate quantification even at low concentrations. The protocol's reliance on precise volumetric and gravimetric measurements further enhances its reliability.

Solvent Selection for Synthetic Applications

The primary use of a sulfonyl chloride is often in the synthesis of sulfonamides via reaction with amines. The choice of solvent for such a reaction is critical. The following decision-making workflow illustrates a logical approach to solvent selection.

solvent_selection Start Start: Select Solvent for Synthesis Solubility Is the sulfonyl chloride soluble? Start->Solubility Reactivity Does the solvent react with the sulfonyl chloride? Solubility->Reactivity Yes RejectSolvent Reject Solvent Solubility->RejectSolvent No AmineSolubility Is the amine soluble? Reactivity->AmineSolubility No Reactivity->RejectSolvent Yes (e.g., alcohols, water) BaseSolubility Is the base (e.g., triethylamine) soluble? AmineSolubility->BaseSolubility Yes AmineSolubility->RejectSolvent No SelectSolvent Select Solvent (e.g., DCM, THF) BaseSolubility->SelectSolvent Yes BaseSolubility->RejectSolvent No

Caption: A decision tree for selecting an appropriate reaction solvent.

An ideal solvent must dissolve all reactants (the sulfonyl chloride, the amine, and typically a non-nucleophilic base like triethylamine) while being inert to the highly reactive sulfonyl chloride. Aprotic solvents like dichloromethane and tetrahydrofuran are often excellent choices for these reasons.

Safety Considerations

Sulfonyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information[5][6][7][8].

References

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
  • SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride. TCI Chemicals.
  • SAFETY DATA SHEET - 2,4-Dinitrobenzenesulfonyl chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Sigma-Aldrich.
  • This compound.
  • SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride. Fisher Scientific.
  • An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.
  • SAFETY DATA SHEET - 2,4-Dinitrobenzenesulfonyl chloride. Fisher Scientific.
  • This compound AldrichCPR 175203-74-4. Sigma-Aldrich.
  • Benzenesulfonyl chloride, 4-methoxy-3,5-dinitro-. CymitQuimica.

Sources

Navigating the Synthesis and Handling of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of complex reagents is fundamental to advancing drug discovery and development. Among these, 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a sulfonyl chloride derivative, presents a unique combination of reactive sites that make it a valuable tool in organic synthesis. However, its chemical nature also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established principles for handling dinitro-aromatic compounds and sulfonyl chlorides to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its anticipated corrosivity, reactivity with water, and potential for skin sensitization. The dinitro-aromatic system also suggests that thermal stability should be carefully considered.

Hazard ClassAnticipated EffectsMitigation Strategy
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]Use of safety goggles and a face shield is mandatory.
Reactivity with Water Reacts with water to release toxic and corrosive gases, likely hydrogen chloride and sulfonic acids.Handle in a moisture-free environment. Avoid contact with water and other protic solvents unless part of a controlled reaction.
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.Handle in a well-ventilated fume hood to avoid dust and vapor inhalation. Use appropriate respiratory protection if ventilation is inadequate.
Thermal Instability Dinitro-aromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.Avoid excessive heating. Store in a cool, dry place away from heat sources.

Prudent Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. The fume hood will provide adequate ventilation to minimize inhalation exposure to dusts or vapors and will contain any accidental releases. All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and solid particulates.[1][3]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or neoprene) are required.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Respiratory Protection: In situations where dust or aerosol generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

PPE_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling Prep Assess Risks FumeHood Verify Fume Hood Function Prep->FumeHood LabCoat Don Lab Coat FumeHood->LabCoat Goggles Wear Safety Goggles LabCoat->Goggles FaceShield Add Face Shield Goggles->FaceShield Gloves Don Chemical-Resistant Gloves FaceShield->Gloves Handling Handle Reagent in Fume Hood Gloves->Handling

Figure 1: Personal Protective Equipment Workflow.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[3]

  • The storage area should be a designated corrosives cabinet.

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Do not dispose of down the drain or with general laboratory trash.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE_Spill Don Appropriate PPE Evacuate->PPE_Spill Contain Contain with Inert Material PPE_Spill->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure Exposure Occurs FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir FlushSkin Flush Skin with Water (Skin Contact) Exposure->FlushSkin FlushEyes Flush Eyes with Water (Eye Contact) Exposure->FlushEyes RinseMouth Rinse Mouth (Ingestion) Exposure->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Figure 2: Emergency Response Flowchart.

Conclusion

While this compound is a valuable reagent, its handling demands a proactive and informed approach to safety. By understanding the inherent hazards of its functional groups and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The causality behind these protocols is rooted in the fundamental principles of chemical reactivity and toxicology, ensuring a self-validating system of laboratory safety.

References

Sources

Introduction: Unveiling a Potent Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride: Synthesis, Properties, and Applications

In the landscape of modern organic chemistry, the quest for reagents with high reactivity, selectivity, and versatility is perpetual. This compound emerges as a compound of significant interest, embodying a unique confluence of structural features that render it a powerful tool for chemists, particularly in the realms of protecting group chemistry and derivatization. This guide provides a comprehensive technical overview of this reagent, from its rational synthesis to its anticipated applications, grounded in established principles of physical organic chemistry.

The molecular architecture of this compound is key to its utility. It is constructed upon a 4-methoxybenzene (anisole) scaffold, featuring a highly reactive sulfonyl chloride moiety. The reactivity of this functional group is profoundly amplified by the presence of two nitro groups positioned meta to the sulfonyl chloride and ortho to the methoxy group. These nitro groups are potent electron-withdrawing substituents, which dramatically increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This heightened electrophilicity makes it an exceptionally reactive partner for a wide range of nucleophiles, most notably primary and secondary amines.

This guide will illuminate the probable synthetic pathway to this compound, detail its chemical properties with an emphasis on the synergistic effects of its functional groups, and present its applications as a superior protecting group for amines. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this reagent.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached as a two-step process starting from anisole: chlorosulfonation followed by dinitration. This sequence is predicated on the directing effects of the substituents on the aromatic ring.

Step 1: Chlorosulfonation of Anisole

The initial step involves the introduction of the sulfonyl chloride group onto the anisole ring. The methoxy group is an ortho-, para-directing activator. Due to steric hindrance from the methoxy group, the major product of electrophilic substitution is the para-substituted isomer, 4-methoxybenzenesulfonyl chloride.

Experimental Protocol:

  • To a stirred mixture of anisole (1.0 eq) and phosphorus oxychloride (1.0 eq), add 100% sulfuric acid (1.05 eq) while maintaining the temperature below 5 °C using an ice-water bath.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature over approximately 90 minutes.

  • Heat the mixture to approximately 95 °C and maintain this temperature for two hours.[1]

  • After cooling, slowly pour the reaction mixture into a mixture of ice and saturated sodium chloride solution, ensuring the temperature remains below 11 °C.[1]

  • Collect the resulting solid by filtration, wash with cold water, and dry to yield 4-methoxybenzenesulfonyl chloride.[1]

Causality of Experimental Choices:

  • Phosphorus oxychloride and Sulfuric Acid: This combination generates chlorosulfonic acid in situ, the active electrophile for this reaction.

  • Low Temperature: The initial low temperature controls the exothermic reaction between sulfuric acid and phosphorus oxychloride.

  • Heating: The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

  • Ice/Salt Quench: The reaction is quenched in an ice/salt mixture to precipitate the product, which has low solubility in the aqueous medium, and to manage the heat generated from the quenching of any unreacted reagents.

Step 2: Dinitration of 4-Methoxybenzenesulfonyl Chloride

The second step is the introduction of two nitro groups onto the 4-methoxybenzenesulfonyl chloride ring. The methoxy group is a strong activating group, while the sulfonyl chloride is a deactivating group. Both are ortho-, para-directing. However, the positions ortho to the strongly activating methoxy group are the most favorable for electrophilic substitution. Therefore, nitration is expected to occur at the 3 and 5 positions.

Experimental Protocol:

  • To a flask containing fuming nitric acid, cool the contents to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature. This creates the nitrating mixture.

  • Add 4-methoxybenzenesulfonyl chloride portion-wise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution, followed by water again.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

  • Nitrating Mixture (HNO₃/H₂SO₄): This standard reagent mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.

  • Controlled Temperature: The nitration of activated aromatic rings can be highly exothermic and can lead to over-nitration or side reactions. Maintaining a low temperature ensures a controlled reaction rate.

  • Ice Quench: The product is precipitated by quenching the reaction in ice water due to its low solubility in aqueous media.

  • Washing Steps: Washing with water removes the strong acids, and the bicarbonate wash neutralizes any remaining acidic residues that might co-precipitate with or adhere to the product.

Synthesis_Workflow Anisole Anisole Step1 Chlorosulfonation Anisole->Step1 Reagents1 H₂SO₄, POCl₃ Reagents1->Step1 Intermediate 4-Methoxybenzenesulfonyl chloride Step1->Intermediate Step2 Dinitration Intermediate->Step2 Reagents2 HNO₃, H₂SO₄ Reagents2->Step2 Product 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride Step2->Product

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and analogy to similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Description
CAS Number 175203-74-4[2][3]
Molecular Formula C₇H₅ClN₂O₇S[3]
Molecular Weight 296.64 g/mol
Appearance Pale yellow crystalline solid
Melting Point Expected to be relatively high due to molecular symmetry and polarity
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone)

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR Aromatic protons (2H, singlet); Methoxy protons (3H, singlet)
¹³C NMR Signals for quaternary carbons (C-S, C-O, C-NO₂), aromatic C-H, and methoxy carbon
IR (cm⁻¹) ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch); ~1370 & ~1180 (SO₂ stretch); ~1100 (C-O stretch)

Applications in Organic Synthesis: A Superior Protecting Group for Amines

The primary application of this compound is anticipated to be in the protection of primary and secondary amines. The resulting sulfonamides are expected to be highly stable to a wide range of reaction conditions, yet readily cleavable under specific, mild conditions.

Protection of Amines

The reaction of this compound with an amine in the presence of a base yields the corresponding N-protected sulfonamide.

Experimental Protocol for Amine Protection:

  • Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.

Protection_Mechanism cluster_reactants Reactants cluster_product Product Amine R₂NH Nucleophilic_Attack Transition State Amine->Nucleophilic_Attack Nucleophilic Attack Reagent Ar-SO₂Cl Reagent->Nucleophilic_Attack Sulfonamide Ar-SO₂NR₂ Nucleophilic_Attack->Sulfonamide Loss of Cl⁻

Caption: Mechanism of amine protection to form a sulfonamide.

Advantages over Traditional Sulfonyl Protecting Groups:
  • Enhanced Reactivity: The dinitro substitution pattern renders the sulfonyl chloride exceptionally reactive, allowing for rapid and efficient protection of even hindered or weakly nucleophilic amines.

  • Crystallinity: The resulting sulfonamides are often highly crystalline, facilitating purification by recrystallization.

  • Orthogonality: These sulfonamides are expected to be stable to strongly acidic conditions that would cleave Boc groups, and to many basic conditions that might affect Fmoc groups, offering orthogonal protection strategies.[4]

Deprotection of the Sulfonamide

The key to the utility of a protecting group is its facile removal under conditions that do not affect other functional groups in the molecule.[4][5] The dinitrophenyl system is designed for cleavage via nucleophilic aromatic substitution (SNA_r_) or by reaction with soft nucleophiles. The presence of the two nitro groups significantly acidifies the N-H proton in primary sulfonamides and activates the aromatic ring for nucleophilic attack.

Deprotection Protocol (Thiolate-mediated):

  • Dissolve the protected sulfonamide in a polar aprotic solvent like acetonitrile or DMF.

  • Add an excess of a thiol, such as thiophenol or 2-mercaptoethanol (5-10 eq).[6]

  • Add a base, such as potassium carbonate or cesium carbonate (3-5 eq).[6]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • The aqueous layer will contain the deprotected amine, which can be isolated after adjusting the pH. Alternatively, the amine can be extracted from the organic layer if it is not water-soluble.

Causality of Deprotection:

  • Thiolate Nucleophile: The soft thiolate nucleophile readily attacks the electron-deficient aromatic ring or the sulfur atom of the sulfonyl group, leading to cleavage of the S-N bond.

  • Base: The base deprotonates the thiol to generate the more nucleophilic thiolate anion.

Conclusion

This compound represents a thoughtfully designed reagent with significant potential in organic synthesis. Its heightened reactivity, stemming from the electronic influence of the dinitro groups, makes it a powerful tool for the protection of amines. The stability of the resulting sulfonamides to a broad range of conditions, combined with the mild, thiol-mediated deprotection protocol, positions this reagent as a valuable asset in multi-step synthesis where orthogonal protection schemes are critical. This guide provides the fundamental knowledge for chemists to explore and exploit the advantages of this compound in their synthetic endeavors.

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available from: [Link]

  • Kocienski, P. J. (1998). Protecting Groups. Georg Thieme Verlag. This is a general reference for protecting group chemistry, not directly from the search results but a standard text in the field.
  • PubChem. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. (This is an analogous system, providing the basis for the deprotection protocol).
  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Monk, K. A., Siles, R., Pinney, K. G., & Garner, C. M. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Tetrahedron Letters, 44(18), 3759-3761. Available from: [Link]

Sources

Dinitrobenzenesulfonyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of dinitrobenzenesulfonyl chlorides, a class of reagents with significant utility in chemical synthesis and analysis. Focusing on the 2,4- and 3,5-isomers, this document will delve into their core characteristics, synthesis, reactivity, and key applications, particularly within the realms of peptide and protein chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize these powerful chemical tools.

Introduction: The Chemical Landscape of Dinitrobenzenesulfonyl Chlorides

Dinitrobenzenesulfonyl chlorides are aromatic sulfonyl chlorides characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and two nitro groups (-NO₂). The positions of the nitro groups on the benzene ring give rise to different isomers, with the 2,4- and 3,5-isomers being the most commonly employed in research and industry.

The key to the utility of these compounds lies in the potent electron-withdrawing nature of the two nitro groups. This electronic effect renders the sulfur atom of the sulfonyl chloride moiety highly electrophilic, making it exceptionally susceptible to attack by a wide range of nucleophiles. This heightened reactivity is the cornerstone of their application as derivatizing agents and as building blocks in organic synthesis.

Physicochemical Characteristics: A Comparative Overview

The physical and chemical properties of dinitrobenzenesulfonyl chlorides are crucial for their handling, storage, and application in various experimental setups. Below is a comparative summary of the key properties of the 2,4- and 3,5-isomers.

Property2,4-Dinitrobenzenesulfonyl Chloride3,5-Dinitrobenzenesulfonyl Chloride
CAS Number 1656-44-631206-25-4
Molecular Formula C₆H₃ClN₂O₆SC₆H₃ClN₂O₆S
Molecular Weight 266.62 g/mol 266.62 g/mol
Appearance Yellow crystalline powder-
Melting Point 101-103 °C-
Solubility Reacts with water-
Key Hazard Corrosive, causes severe skin burns and eye damage-

Synthesis of Dinitrobenzenesulfonyl Chlorides: A Practical Approach

The synthesis of dinitrobenzenesulfonyl chlorides is typically achieved through the chlorosulfonation of a dinitrated benzene derivative. The following is a representative, detailed protocol for the synthesis of 2,4-dinitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride

This procedure involves the reaction of bis(2,4-dinitrophenyl) disulfide with chlorine in the presence of nitric and hydrochloric acids, a method adapted from established literature.

Materials:

  • Bis(2,4-dinitrophenyl) disulfide

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO₃)

  • Chlorine gas

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place bis(2,4-dinitrophenyl) disulfide, concentrated hydrochloric acid, and concentrated nitric acid.

  • Chlorination: While stirring, bubble chlorine gas through the mixture. Gently warm the reaction mixture on a steam bath.

  • Reaction Monitoring: Continue the chlorination and heating until the reaction is complete, as indicated by the consumption of the starting material.

  • Isolation: Decant the hot supernatant liquid from the product. Wash the crude product with warm water to remove residual acids.

  • Purification: Dissolve the crude 2,4-dinitrobenzenesulfonyl chloride in warm glacial acetic acid.

  • Crystallization: Cool the solution in an ice bath with vigorous stirring to induce crystallization.

  • Final Product: Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow start Start: Bis(2,4-dinitrophenyl) disulfide reagents Add conc. HCl and conc. HNO₃ start->reagents chlorination Bubble Cl₂ gas and heat reagents->chlorination isolation Decant supernatant and wash with H₂O chlorination->isolation dissolution Dissolve in warm glacial acetic acid isolation->dissolution crystallization Cool and stir to crystallize dissolution->crystallization filtration Filter and dry crystallization->filtration product Product: 2,4-Dinitrobenzenesulfonyl Chloride filtration->product

Caption: Workflow for the synthesis of 2,4-dinitrobenzenesulfonyl chloride.

Reactivity and Mechanism: The Driving Force of Utility

The high reactivity of dinitrobenzenesulfonyl chlorides is a direct consequence of the electronic properties of the dinitrophenyl group. The two strongly electron-withdrawing nitro groups create a significant electron deficiency at the sulfur atom of the sulfonyl chloride, making it a hard electrophile.

The primary reaction mechanism for dinitrobenzenesulfonyl chlorides with nucleophiles is a nucleophilic substitution at the sulfur atom. This generally proceeds through a concerted Sₙ2-like mechanism, where the nucleophile attacks the sulfur atom, and the chloride ion is displaced in a single step.

Reaction_Mechanism reactants Dinitrobenzenesulfonyl Chloride + Nucleophile (Nu⁻) transition_state Transition State [Nu---SO₂(Ar)---Cl]⁻ reactants->transition_state Nucleophilic Attack products Dinitrobenzenesulfonyl-Nucleophile Adduct + Chloride (Cl⁻) transition_state->products Leaving Group Departure

Caption: Generalized mechanism of nucleophilic substitution on dinitrobenzenesulfonyl chloride.

The rate of this reaction is significantly influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally favor a faster reaction rate.

Key Applications in Research and Drug Development

The unique reactivity of dinitrobenzenesulfonyl chlorides has led to their widespread use in several key areas of scientific research and drug development.

N-Terminal Amino Acid Analysis of Peptides and Proteins

One of the classical applications of dinitrobenzenesulfonyl chlorides is in the determination of the N-terminal amino acid of a peptide or protein. This method, analogous to the Sanger and Dansyl methods, relies on the reaction of the sulfonyl chloride with the free α-amino group of the N-terminal amino acid.

The resulting N-dinitrophenylsulfonyl (DNP-sulfonyl) derivative is stable to acid hydrolysis, which is used to break all the peptide bonds in the polypeptide chain. The DNP-sulfonyl-amino acid can then be identified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Experimental Protocol: N-Terminal Amino Acid Analysis

The following protocol outlines the general steps for N-terminal amino acid analysis using a dinitrobenzenesulfonyl chloride.

Materials:

  • Peptide or protein sample

  • Dinitrobenzenesulfonyl chloride solution

  • Reaction buffer (e.g., sodium bicarbonate, pH 8.5)

  • 6 N Hydrochloric Acid (HCl)

  • Solvents for extraction (e.g., ether)

  • HPLC or TLC system

  • DNP-amino acid standards

Procedure:

  • Derivatization:

    • Dissolve the peptide or protein sample in the reaction buffer.

    • Add an excess of the dinitrobenzenesulfonyl chloride solution.

    • Incubate the reaction mixture to allow for complete derivatization of the N-terminal amino group.

  • Hydrolysis:

    • Remove excess reagent and buffer salts.

    • Add 6 N HCl to the dried DNP-peptide.

    • Seal the reaction vessel and heat to hydrolyze the peptide bonds.

  • Extraction:

    • After hydrolysis, extract the DNP-amino acid into an organic solvent (e.g., ether).

    • Evaporate the solvent to obtain the purified DNP-amino acid.

  • Identification:

    • Dissolve the DNP-amino acid in a suitable solvent.

    • Analyze the sample by HPLC or TLC, comparing the retention time or Rբ value to those of known DNP-amino acid standards.

N_Terminal_Analysis_Workflow start Peptide/Protein Sample derivatization Derivatization with Dinitrobenzenesulfonyl Chloride start->derivatization hydrolysis Acid Hydrolysis (6 N HCl) derivatization->hydrolysis extraction Extraction of DNP-Amino Acid hydrolysis->extraction analysis HPLC or TLC Analysis extraction->analysis identification Identification by Comparison to Standards analysis->identification

Caption: Workflow for N-terminal amino acid analysis.

Protecting Group in Organic Synthesis

The dinitrophenylsulfonyl group can be used as a protecting group for primary and secondary amines in multi-step organic synthesis. The sulfonamide bond formed is stable to a wide range of reaction conditions, yet can be cleaved under specific, often reductive, conditions. This allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

Precursor in Medicinal Chemistry and Materials Science

Dinitrobenzenesulfonyl chlorides serve as versatile starting materials for the synthesis of a variety of biologically active compounds and functional materials. For instance, 3,5-dinitrobenzenesulfonyl chloride is a precursor in the synthesis of dendrimers with surface sulfonate groups.

Conclusion

Dinitrobenzenesulfonyl chlorides are highly reactive and versatile reagents that have carved a niche in both analytical and synthetic chemistry. Their utility stems from the powerful electron-withdrawing effect of the dinitro-substitution, which activates the sulfonyl chloride group towards nucleophilic attack. For researchers and professionals in drug development, a thorough understanding of their properties, synthesis, and reactivity is paramount for their effective application in N-terminal sequencing, as protecting groups, and as precursors for novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of these valuable chemical tools.

References

  • Organic Syntheses Procedure: 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses. Available at: [Link].

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. Available at: [Link].

  • Organic Syntheses Procedure: o-Nitrobenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link].

  • Um, I. H., Hong, J. P., Kim, J. J., Chae, O. M., & Bae, S. K. (2003). Regioselectivity and the nature of the reaction mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines. The Journal of organic chemistry, 68(13), 5180–5185.
  • Demchuk, O. M., Jasiński, R., & Rachon, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
  • 2,4-Dinitrobenzaldehyde. Organic Syntheses. Available at: [Link].

  • Benzenesulfonyl chloride, 2,4-dinitro-. PubChem. Available at: [Link].

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • 2,4-Dinitrobenzenesulfonyl chloride. CAS Common Chemistry. Available at: [Link].

  • Chen, S. (2004).

An In-depth Technical Guide on the Electron-Withdrawing Effects in Dinitrobenzenesulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Dinitrobenzenesulfonyl Moiety: A Nexus of Potent Electron-Withdrawing Effects

The dinitrobenzenesulfonyl group is a powerful tool in the arsenal of synthetic and medicinal chemists. Its remarkable reactivity stems from the synergistic electron-withdrawing effects of two nitro groups (-NO₂) and a sulfonyl group (-SO₂-). These groups, particularly when positioned ortho and para to the point of attachment on the benzene ring (e.g., 2,4-dinitrobenzenesulfonyl), create a highly electron-deficient aromatic system.

This electron deficiency is the cornerstone of the moiety's utility. The inductive effect of the electronegative oxygen and nitrogen atoms in the nitro and sulfonyl groups pulls electron density away from the benzene ring through the sigma bonds.[1][2][3] Concurrently, the resonance effect of the nitro groups further delocalizes the pi electrons of the aromatic ring, creating regions of significant positive charge.[3][4] This potent combination of inductive and resonance effects dramatically influences the reactivity of the entire molecule.[5]

The primary consequences of these electron-withdrawing effects are:

  • Enhanced Electrophilicity of the Sulfonyl Sulfur: The sulfur atom in the sulfonyl group becomes highly susceptible to nucleophilic attack. This is a key feature exploited in many of its applications.[6]

  • Activation of the Aromatic Ring to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring makes it an excellent substrate for SNAr reactions, where a nucleophile displaces a leaving group on the ring.[7][8][9]

  • Increased Acidity of Proximal Protons: Protons on adjacent atoms, such as the nitrogen of a sulfonamide, become more acidic and are more readily removed by a base.

Section 2: Applications in Chemical Synthesis and Drug Development

The unique electronic properties of dinitrobenzenesulfonyl compounds have led to their widespread use in several key areas of chemical research and drug development.

Protecting Groups for Amines

One of the most well-established applications of the dinitrobenzenesulfonyl group, particularly the 2,4-dinitrobenzenesulfonyl (DNs) and 2-nitrobenzenesulfonyl (Ns) variants, is as a protecting group for primary and secondary amines.[10][11][12][13][14]

Causality Behind the Choice:

  • Facile Installation: Dinitrobenzenesulfonyl chlorides react readily with primary and secondary amines under mild basic conditions to form stable sulfonamides.[15]

  • Robustness: The resulting sulfonamides are stable to a wide range of reaction conditions, including strongly acidic and basic environments.[16]

  • Mild and Selective Cleavage: The true power of these protecting groups lies in their facile removal under specific and mild conditions. The electron-deficient aromatic ring makes the sulfur-nitrogen bond susceptible to cleavage by nucleophiles, most commonly thiols in the presence of a base.[10][11][17][18] The 2,4-dinitrobenzenesulfonyl group can be cleaved under even milder conditions than the 2-nitrobenzenesulfonyl group, allowing for selective deprotection.[10][11][18]

Experimental Protocol: Deprotection of a 2,4-Dinitrobenzenesulfonamide

This protocol describes a general procedure for the removal of the 2,4-dinitrobenzenesulfonyl (DNs) protecting group from a primary amine.

Materials:

  • DNs-protected amine

  • 2-Mercaptoethanol or Thiophenol

  • Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Appropriate glassware

Step-by-Step Methodology:

  • Dissolve the DNs-protected amine in DMF in a round-bottom flask.

  • Add an excess of the thiol (e.g., 2-mercaptoethanol or thiophenol) to the solution. Typically, 2-10 equivalents are used.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the deprotected primary amine.

Self-Validating System: The high efficiency and selectivity of the thiol-mediated cleavage provide a self-validating system. The disappearance of the starting material and the appearance of the desired amine on TLC are strong indicators of a successful deprotection.

Activating Groups for Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the dinitrobenzenesulfonyl group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[7][9][19] This reactivity is harnessed in various synthetic transformations.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][20] The leaving group, often a halide or the sulfonate group itself, is then eliminated to restore aromaticity. The presence of the nitro groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate.[9][20]

Visualization of the SNAr Mechanism:

Sources

Theoretical Studies on 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride, distinguished by the presence of a methoxy group and two nitro groups on the benzene ring. These substituents significantly influence the electronic properties and reactivity of the sulfonyl chloride moiety, making it a subject of interest for theoretical and synthetic chemists. This guide provides a comprehensive overview of the theoretical underpinnings of this molecule, supported by experimental data from closely related compounds, to offer insights for researchers, scientists, and professionals in drug development.

The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing nitro groups creates a unique electronic environment. This electronic push-pull effect enhances the electrophilicity of the sulfonyl chloride group, making it a potent reagent for the derivatization of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This property is of significant interest in medicinal chemistry, where the sulfonamide functional group is a key component of many therapeutic agents.[1] Furthermore, the dinitrophenyl moiety introduces a strong chromophore, facilitating the detection of derivatized molecules in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]

This technical guide will delve into the synthesis, physicochemical properties, molecular structure, reactivity, and theoretical aspects of this compound. By integrating computational analysis with established chemical principles, we aim to provide a thorough understanding of this versatile reagent and its potential applications.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably inferred from its constituent functional groups and by comparison with structurally similar compounds.

PropertyValue (Predicted/Inferred)Source(s)
CAS Number 175203-74-4[2][3]
Molecular Formula C₇H₅ClN₂O₇S[2]
Molecular Weight 296.64 g/mol [2]
Appearance Expected to be a yellow crystalline solid[2]
Melting Point Not available. For comparison, 4-methoxybenzenesulfonyl chloride has a melting point of 39-42 °C. The presence of two nitro groups is expected to significantly increase the melting point due to increased molecular polarity and intermolecular interactions.
Solubility Likely soluble in aprotic organic solvents such as dichloromethane, acetonitrile, and DMF. Expected to be sparingly soluble in water, with hydrolysis occurring.
Stability Stable under anhydrous conditions. Reacts with water and other nucleophiles. Should be stored in a cool, dry place away from moisture.[2]

Structural Formula:

Caption: 2D Structure of this compound.

Synthesis of this compound

A probable synthetic pathway would start from 4-chloroanisole. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Nitration of 4-chloroanisole would likely lead to the introduction of nitro groups at positions 3 and 5. The resulting 1-chloro-4-methoxy-3,5-dinitrobenzene could then undergo nucleophilic aromatic substitution with a sulfite salt to introduce the sulfonic acid group, followed by chlorination to yield the final product.

A more direct, albeit potentially lower-yielding, route could involve the direct chlorosulfonation of 1-methoxy-3,5-dinitrobenzene. However, the strong deactivating effect of the two nitro groups might make this transformation challenging.

Illustrative Synthetic Workflow:

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Sulfonation and Chlorination 4-Chloroanisole 4-Chloroanisole 1-Chloro-4-methoxy-3,5-dinitrobenzene 1-Chloro-4-methoxy-3,5-dinitrobenzene 4-Chloroanisole->1-Chloro-4-methoxy-3,5-dinitrobenzene Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->1-Chloro-4-methoxy-3,5-dinitrobenzene Intermediate Sulfonic Acid Salt Intermediate Sulfonic Acid Salt 1-Chloro-4-methoxy-3,5-dinitrobenzene->Intermediate Sulfonic Acid Salt Nucleophilic Aromatic Substitution Sulfite Salt (e.g., Na2SO3) Sulfite Salt (e.g., Na2SO3) Sulfite Salt (e.g., Na2SO3)->Intermediate Sulfonic Acid Salt Chlorinating Agent (e.g., SOCl2, PCl5) Chlorinating Agent (e.g., SOCl2, PCl5) This compound This compound Chlorinating Agent (e.g., SOCl2, PCl5)->this compound Intermediate Sulfonic Acid Salt->this compound Chlorination G cluster_0 Electronic Properties and Reactivity Electron-donating Methoxy Group Electron-donating Methoxy Group Increased Electron Density on Ring Increased Electron Density on Ring Electron-donating Methoxy Group->Increased Electron Density on Ring Enhanced Reactivity (HOMO) Enhanced Reactivity (HOMO) Increased Electron Density on Ring->Enhanced Reactivity (HOMO) Two Electron-withdrawing Nitro Groups Two Electron-withdrawing Nitro Groups Decreased Electron Density on Ring Decreased Electron Density on Ring Two Electron-withdrawing Nitro Groups->Decreased Electron Density on Ring Enhanced Reactivity (LUMO) Enhanced Reactivity (LUMO) Decreased Electron Density on Ring->Enhanced Reactivity (LUMO) Susceptibility to Electrophilic Attack (minor) Susceptibility to Electrophilic Attack (minor) Enhanced Reactivity (HOMO)->Susceptibility to Electrophilic Attack (minor) Susceptibility to Nucleophilic Attack (major) Susceptibility to Nucleophilic Attack (major) Enhanced Reactivity (LUMO)->Susceptibility to Nucleophilic Attack (major) Primary Site for Nucleophilic Attack Primary Site for Nucleophilic Attack Susceptibility to Nucleophilic Attack (major)->Primary Site for Nucleophilic Attack Sulfonyl Chloride Group Sulfonyl Chloride Group Highly Electrophilic Sulfur Atom Highly Electrophilic Sulfur Atom Sulfonyl Chloride Group->Highly Electrophilic Sulfur Atom Highly Electrophilic Sulfur Atom->Primary Site for Nucleophilic Attack

Caption: Reaction mechanism for the formation of a sulfonamide.

Experimental Protocols: Derivatization of Amines

The following is a general protocol for the derivatization of a primary or secondary amine with this compound for analytical purposes, such as HPLC with UV detection. This protocol is based on established procedures for similar derivatizing agents.

[4]Materials:

  • This compound

  • Amine sample

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile. Prepare a stock solution of the amine sample in a suitable solvent.

  • Derivatization Reaction: In a clean vial, mix a known volume of the amine sample solution with an excess of the this compound solution.

  • Base Addition: Add a small amount of triethylamine to the reaction mixture to act as a base and scavenger for the HCl produced.

  • Reaction Conditions: Vortex the mixture and heat it at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally for each specific amine.

  • Quenching: After the reaction is complete, cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of an aqueous solution.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The derivatized amine can be detected by its strong UV absorbance conferred by the dinitrophenyl group.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains:

  • Derivatizing Agent for Analytical Chemistry: Its high reactivity and the strong chromophoric nature of the dinitrophenyl group make it an excellent derivatizing agent for the sensitive detection of amines, amino acids, and other nucleophilic compounds by HPLC-UV. *[5] Medicinal Chemistry: As a building block for the synthesis of sulfonamides, it can be used to generate libraries of compounds for screening in drug discovery programs. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and anticonvulsants.

  • Chemical Biology: It can be employed as a probe to label and identify proteins and other biomolecules containing accessible nucleophilic residues.

Conclusion

This compound is a highly activated sulfonyl chloride with significant potential as a versatile reagent in organic synthesis and analytical chemistry. While detailed experimental data for this specific compound is sparse, a comprehensive theoretical understanding of its properties and reactivity can be constructed through the analysis of its structure and comparison with closely related analogs. The interplay of the electron-donating methoxy group and the two electron-withdrawing nitro groups results in a highly electrophilic sulfonyl chloride moiety, ideal for the derivatization of amines and the synthesis of sulfonamides. Further experimental investigation into the synthesis, properties, and applications of this compound is warranted and will undoubtedly expand its utility for the scientific community.

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

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  • PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. [Link]

  • PMC. The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride. [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]

  • PubMed. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as an enantioseparation enhancer for fluorescence chiral derivatization-liquid chromatographic analysis of dl-lactic acid. [Link]

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Introduction to sulfonyl chloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemistry of Sulfonyl Chlorides for Pharmaceutical and Agrochemical Development

Authored by a Senior Application Scientist

Abstract

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of organic reagents, pivotal for their role as powerful electrophiles in synthetic chemistry.[1] Their inherent reactivity, stemming from the electron-deficient sulfur center, facilitates the construction of sulfonamides and sulfonate esters—functional groups that are ubiquitous in medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of the fundamental principles of sulfonyl chloride chemistry. We will dissect their synthesis, elucidate the mechanisms governing their reactivity, provide field-proven experimental protocols, and discuss their strategic application in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[4]

The Heart of the Matter: Understanding the Sulfonyl Chloride Functional Group

The utility of a sulfonyl chloride is intrinsically linked to its electronic structure. The sulfur atom is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant electron deficiency on the sulfur atom, making it a potent electrophile.[1][5] The chloride ion serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.[5] This combination of a highly electrophilic center and a good leaving group is the foundation of sulfonyl chloride reactivity.

The geometry around the sulfur atom is tetrahedral.[6] Upon nucleophilic attack, the reaction can proceed through different pathways, often involving a trigonal bipyramidal transition state or intermediate, analogous to S_N2-type reactions at carbon, though a stepwise addition-elimination mechanism is also possible depending on the specific reactants and conditions.[1][7]

Synthesis of Sulfonyl Chlorides: Crafting the Reagent

The availability of high-quality sulfonyl chlorides is paramount for their successful application. Several methods exist for their synthesis, each with distinct advantages and limitations regarding substrate scope, scalability, and reaction conditions.

Classical Synthetic Routes
  • Chlorosulfonation of Arenes: This is a traditional and direct method for preparing aryl sulfonyl chlorides. It involves an electrophilic aromatic substitution reaction using excess chlorosulfonic acid (ClSO₃H).[8] While effective for many electron-rich aromatic compounds, this method uses hazardous reagents and is often unsuitable for substrates bearing acid-sensitive functional groups or for electron-deficient rings.[8][9]

  • Oxidative Chlorination of Sulfur Compounds: A versatile approach involves the oxidation of various sulfur-containing starting materials, such as thiols, disulfides, or thioacetates, in the presence of a chlorine source.[9][10] Modern protocols have been developed to be safer and more environmentally benign, for example, using N-chlorosuccinimide (NCS) or even household bleach as the oxidant.[11][12]

  • The Sandmeyer-Meerwein Reaction: For aryl sulfonyl chlorides, a reliable route begins with the diazotization of an aromatic amine (aniline derivative). The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[13][14][15] Recent advancements have introduced stable SO₂ surrogates like DABSO (DABCO·(SO₂)₂) to avoid the use of gaseous sulfur dioxide.[11][16]

Modern Catalytic Approaches

Recent research has focused on developing milder, more functional-group-tolerant methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, arylboronic acids can be coupled with a sulfur dioxide source and a chloride source to yield aryl sulfonyl chlorides under mild conditions, significantly expanding the accessible chemical space.[9] Photocatalysis also offers a sustainable alternative for synthesizing sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature.[13][15]

Table 1: Comparison of Key Sulfonyl Chloride Synthesis Methods
MethodStarting Material(s)Key ReagentsAdvantagesLimitations
Chlorosulfonation ArenesChlorosulfonic Acid (ClSO₃H)Direct, inexpensive for simple arenes.Harsh acidic conditions, hazardous reagent, poor regioselectivity for some substrates.[8]
Oxidative Chlorination Thiols, DisulfidesOxidant (e.g., Cl₂, NCS, NaClO)Good functional group tolerance with modern reagents, versatile starting materials.[11]Can require multi-step preparation of the sulfur precursor.
Sandmeyer-Meerwein Aryl AminesNaNO₂, HCl, SO₂, CuClExcellent for diverse aromatic systems, starts from readily available anilines.[14]Diazonium salts can be unstable; traditional use of gaseous SO₂ is inconvenient.[15]
Pd-Catalyzed Coupling Arylboronic AcidsPd catalyst, SO₂ source (e.g., SO₂Cl₂)Very mild conditions, exceptional functional group tolerance, convergent synthesis.[9]Cost of palladium catalyst; requires pre-functionalized starting material.

Core Reactivity: The Synthetic Power of Sulfonyl Chlorides

The primary utility of sulfonyl chlorides lies in their reactions with nucleophiles to form stable sulfur-containing linkages.[2] This process, known as sulfonylation, is fundamental to drug discovery and materials science.

G cluster_reagents cluster_products Amine Amine (R'₂NH) SC Sulfonyl Chloride (R-SO₂Cl) Amine->SC + Base Alcohol Alcohol (R'OH) Alcohol->SC + Base Arene Arene (ArH) Arene->SC + Lewis Acid Sulfonamide Sulfonamide (R-SO₂NR'₂) SC->Sulfonamide Nucleophilic Substitution Sulfonate Sulfonate Ester (R-SO₂OR') SC->Sulfonate Nucleophilic Substitution Sulfone Sulfone (R-SO₂Ar) SC->Sulfone Friedel-Crafts Reaction

Caption: Core reactivity pathways of sulfonyl chlorides with common nucleophiles.

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides.[8][17] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast number of drugs, including antibiotics (sulfa drugs), diuretics, and anti-inflammatory agents like Celebrex.[3][8][17]

Causality Behind the Protocol: The reaction generates hydrochloric acid (HCl) as a byproduct.[17] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it forms. A non-nucleophilic base like pyridine or triethylamine is typically used.[18] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which is then attacked by the amine.

  • Reagents & Setup:

    • Benzylamine (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.05 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM, ~0.2 M concentration of amine)

    • Round-bottom flask with a magnetic stir bar, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve benzylamine in DCM in the reaction flask and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution.

    • Add p-toluenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification:

    • Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl (aq), water, and brine. The acid wash removes excess pyridine and any unreacted benzylamine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure sulfonamide.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Synthesis of Sulfonate Esters

When a sulfonyl chloride reacts with an alcohol in the presence of a base, a sulfonate ester is formed.[2][19] Sulfonate esters are exceptionally useful in organic synthesis for two primary reasons:

  • Excellent Leaving Groups: The sulfonate anion (e.g., tosylate, mesylate) is a very weak base and therefore an excellent leaving group in nucleophilic substitution and elimination reactions. Converting a poorly reactive alcohol into a sulfonate ester transforms it into a substrate with reactivity similar to an alkyl halide.

  • Protecting Groups: The sulfonyl group can serve as a protecting group for phenols. Its strong electron-withdrawing nature deactivates the aromatic ring towards oxidation.[20]

Sulfonyl Groups as Protecting Groups for Amines

Amines can be protected as sulfonamides to decrease their basicity and nucleophilicity.[20][21] The lone pair on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group.[22] This protection is robust and stable to a wide range of acidic and basic conditions.[20] While groups like tosyl (Ts) are common, their removal can be harsh. More labile groups, such as the 2-nitrobenzenesulfonyl (nosyl, Ns) group, have been developed for easier cleavage under mild conditions (e.g., with a thiol nucleophile), which is highly valuable in multi-step synthesis.[20]

Safety and Handling of Sulfonyl Chlorides

As a Senior Application Scientist, it is my duty to emphasize that technical expertise must be paired with an unwavering commitment to safety. Sulfonyl chlorides are reactive and hazardous compounds that demand respect and careful handling.

  • Reactivity with Water: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6][23] This reaction is exothermic. Therefore, all glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon).

  • Corrosivity: Due to their reaction with moisture to form acids, sulfonyl chlorides are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[23][24]

  • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides inside a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).[24][25]

  • Storage: Store sulfonyl chlorides in a cool, dry, well-ventilated area away from water, bases, alcohols, and amines.[25] Containers should be tightly sealed, often under an inert atmosphere.

  • Spill & Disposal: In case of a spill, neutralize with a dry, inert material like sodium bicarbonate or sand. Do NOT use water.[24] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

Sulfonyl chloride chemistry is a mature yet continually evolving field. Its foundational reactions for forming sulfonamides and sulfonate esters remain indispensable tools for researchers in drug development and beyond. The inherent reactivity of the R-SO₂Cl group provides a reliable handle for modifying molecular properties, introducing key pharmacophores, and enabling complex synthetic transformations. A thorough understanding of the principles of reactivity, the available synthetic methods, and rigorous adherence to safety protocols will empower scientists to leverage the full potential of these versatile chemical building blocks.

References

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  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Sulfuryl Chloride Uses & Applications: Impacting Various Industries. (2024, December 11). Market Publishers. Retrieved from [Link]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest. Retrieved from [Link]

  • Antonietti, M., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Retrieved from [Link]

  • Better Synthesis of Sulfonyl Chloride Mimics. (2018, September 1). ChemistryViews. Retrieved from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Blakemore, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025, August 10). ResearchGate. Retrieved from [Link]

  • ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Broad utilities of sulfonyl chloride in organic chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). IUPAC. Retrieved from [Link]

  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • What is the use of sulfonyl chloride? (2023, July 28). Quora. Retrieved from [Link]

  • Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]

  • A simple method for the synthesis of sulfonic esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonate Esters. (2019, February 25). Periodic Chemistry. Retrieved from [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Savateev, A., & Antonietti, M. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Sulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride in Peptide and Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the application of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride as a pre-column derivatization reagent for the analysis of amino acids and peptides by High-Performance Liquid Chromatography (HPLC). The protocols and methodologies outlined herein are based on established principles of sulfonyl chloride chemistry, drawing parallels from extensively validated reagents such as Dimethylaminoazobenzene Sulfonyl Chloride (DABS-Cl) and Dansyl Chloride.

Introduction: The Rationale for Derivatization in Amino Acid Analysis

The quantitative analysis of amino acids is fundamental in proteomics, drug discovery, and clinical diagnostics. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging, especially at low concentrations. Pre-column derivatization addresses this limitation by covalently attaching a molecule with desirable spectroscopic properties to the amino acid's primary or secondary amine group.

This compound is a potent derivatizing agent. The sulfonyl chloride moiety provides a reactive center for nucleophilic attack by the amino groups of amino acids and peptides. The dinitrophenyl group, augmented by the methoxy substituent, imparts a strong ultraviolet (UV) absorbance to the resulting derivative, enabling highly sensitive detection. This allows for the quantification of amino acids at picomole concentrations, a critical requirement for analyzing precious or low-abundance samples.[1]

Chemical Principle and Reaction Mechanism

The derivatization reaction is a nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds optimally under alkaline conditions, which deprotonate the amino group, thereby increasing its nucleophilicity. A leaving group (chloride) is displaced, forming a stable sulfonamide bond between the reagent and the amino acid.

The reaction is comprehensive, targeting both primary and secondary amines, ensuring that proline and hydroxyproline are also derivatized.[1] The stability of the resulting N-sulfonylated amino acid derivatives is a significant advantage, as they can be stored at temperatures ranging from -20°C to room temperature without significant degradation.[1]

Advantages of this compound in Peptide Analysis

While a range of derivatization reagents exist, including Dansyl Chloride, FMOC-Cl, and AQC, the use of a dinitrobenzene-based sulfonyl chloride offers distinct advantages:[2][3]

  • High Molar Absorptivity: The dinitrophenyl chromophore provides strong absorbance in the UV region, leading to excellent sensitivity.

  • Stable Derivatives: The resulting sulfonamide linkage is robust, ensuring the integrity of the derivatized sample during chromatographic separation and storage.[1]

  • Comprehensive Reactivity: Reacts with both primary and secondary amino acids, allowing for the simultaneous analysis of all proteinogenic amino acids.[1]

  • Versatility: The methodology can be adapted for the analysis of amino acids in protein hydrolysates, biological fluids, and cell culture media.[1][3]

Experimental Workflow Overview

The overall process involves sample preparation (e.g., protein hydrolysis), derivatization with this compound, and subsequent analysis by reversed-phase HPLC.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Protein_Hydrolysis Protein Hydrolysis (if applicable) Sample_Dilution Sample Dilution & pH Adjustment Protein_Hydrolysis->Sample_Dilution Add_Reagent Addition of this compound Sample_Dilution->Add_Reagent Incubation Incubation (e.g., 70°C for 10 min) Add_Reagent->Incubation Quenching Reaction Quenching (optional) Incubation->Quenching HPLC_Injection HPLC Injection Quenching->HPLC_Injection Chromatographic_Separation Reversed-Phase Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Sources

Application Notes and Protocols: 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective modification of polyfunctional molecules is a paramount challenge. Amines, being nucleophilic and basic, are often highly reactive functional groups that can interfere with desired chemical transformations elsewhere in a molecule. The transient masking of an amine's reactivity using a protecting group is a cornerstone of modern synthetic strategy, enabling chemists to navigate complex reaction pathways with precision.[1]

A robust protecting group should be easily and selectively introduced, stable under a variety of reaction conditions, and removable under mild conditions that do not compromise the integrity of the rest of the molecule. The concept of "orthogonal protection" is central to this endeavor, allowing for the selective deprotection of one functional group in the presence of others.[2]

Among the arsenal of amine protecting groups, sulfonamides have carved out a significant niche. While classic carbamate protecting groups like Boc, Cbz, and Fmoc are invaluable, sulfonamides offer a distinct reactivity profile. The 4-methoxy-3,5-dinitrobenzenesulfonyl (Mdns) group, introduced by reacting an amine with 4-methoxy-3,5-dinitrobenzenesulfonyl chloride (Mdns-Cl), is an emerging member of the nitrobenzenesulfonyl family of protecting groups. These are renowned for their high stability and unique deprotection conditions, which rely on nucleophilic aromatic substitution.

This guide provides a comprehensive overview of the chemistry of the Mdns protecting group, including detailed protocols for its installation and cleavage, an exploration of the underlying reaction mechanisms, and expert insights into its application in complex synthetic workflows.

The Chemistry of the Mdns Protecting Group: A Mechanistic Overview

The utility of the 4-methoxy-3,5-dinitrobenzenesulfonyl (Mdns) group stems from the electronic properties of the dinitro-substituted aromatic ring. The two strongly electron-withdrawing nitro groups render the carbons of the aromatic ring highly electrophilic. This electronic feature is the key to the mild deprotection conditions.

Protection of Amines

The protection of a primary or secondary amine with this compound is a straightforward nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form a stable sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Deprotection of Mdns-Protected Amines

The cleavage of the Mdns-amine bond is achieved under mild, nucleophilic conditions, a hallmark of the nitrobenzenesulfonyl protecting group family. The deprotection proceeds via a Meisenheimer complex intermediate. A soft nucleophile, typically a thiol, attacks one of the electron-deficient aromatic carbons of the dinitrophenyl ring. This nucleophilic aromatic substitution is facilitated by the strong electron-withdrawing nitro groups. The resulting intermediate then collapses, cleaving the sulfur-nitrogen bond and releasing the free amine. For dinitro-substituted systems, the reaction is often so facile that it can proceed without a strong base, simply upon treatment with a thiol.[3][4]

Experimental Protocols

The following protocols are based on well-established procedures for analogous nitrobenzenesulfonyl protecting groups and are expected to be directly applicable to this compound.[3]

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes the general procedure for the protection of a primary amine.

Materials:

  • Primary amine

  • This compound (Mdns-Cl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.1-1.5 eq.) or pyridine (1.1-1.5 eq.) to the solution.

  • Addition of Mdns-Cl: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.05-1.1 eq.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Mdns-protected amine.

Protocol 2: Deprotection of an Mdns-Protected Amine

This protocol outlines the cleavage of the Mdns group to regenerate the free amine.

Materials:

  • Mdns-protected amine

  • Thiophenol (PhSH) or other suitable thiol (e.g., mercaptoethanol)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (optional, may not be needed for dinitro systems)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Mdns-protected amine (1.0 eq.) in DMF or acetonitrile (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • Addition of Thiol: Add thiophenol (2.0-5.0 eq.).

  • Addition of Base (if necessary): For dinitro-substituted sulfonamides, the reaction may proceed without a base. If the reaction is sluggish, add potassium carbonate or cesium carbonate (2.0-3.0 eq.).[3]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours. Monitor the disappearance of the starting material by TLC. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the free amine.

Visualization of the Mdns Protection and Deprotection Workflow

Mdns_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine (R-NHR') MdnsAmine Mdns-Protected Amine Amine->MdnsAmine Mdns-Cl, Base, DCM, 0°C to RT MdnsCl Mdns-Cl MdnsCl->MdnsAmine Base Base (e.g., Et3N) Base->MdnsAmine MdnsAmine_dep Mdns-Protected Amine FreedAmine Free Amine (R-NHR') MdnsAmine_dep->FreedAmine Thiol, DMF, RT Thiol Thiol (e.g., PhSH) Thiol->FreedAmine

Caption: Workflow for the protection of amines with Mdns-Cl and subsequent deprotection.

Stability and Orthogonality of the Mdns Protecting Group

A key advantage of the Mdns group is its robustness under conditions that cleave other common protecting groups, allowing for orthogonal synthetic strategies. The stability of the sulfonamide bond in Mdns-protected amines is a significant feature.

Reagent/ConditionStability of Mdns-AmineStability of Other Common Protecting GroupsOrthogonality
Strong Acids (e.g., TFA, HCl) StableBoc: LabileExcellent
Bases (e.g., piperidine, DBU) StableFmoc: LabileExcellent
Catalytic Hydrogenation (H2, Pd/C) StableCbz, Bn: LabileExcellent
Oxidizing Agents Generally StableVariesGood
Reducing Agents (e.g., NaBH4) StableVariesGood
Thiol Nucleophiles Labile StableOrthogonal Deprotection

This table is based on the known stability of analogous nitrobenzenesulfonamides.

Expert Insights and Troubleshooting

  • Choice of Base for Protection: While triethylamine is a common choice, for acid-sensitive substrates, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can be advantageous to minimize side reactions.

  • Deprotection Rate: The rate of deprotection can be influenced by the steric hindrance around the amine and the specific thiol used. For hindered sulfonamides, a less bulky thiol or longer reaction times/mild heating may be necessary.

  • Odor of Thiols: Many thiols have a strong, unpleasant odor. It is advisable to work in a well-ventilated fume hood and to quench any residual thiol in the work-up with a mild oxidant like bleach. Odorless thiol alternatives have also been developed and may be suitable for this deprotection.[5]

  • Purification: The byproducts of the deprotection reaction (the thiol adduct of the Mdns group) are typically polar and can often be removed by aqueous extraction or silica gel chromatography.

Conclusion

The 4-methoxy-3,5-dinitrobenzenesulfonyl (Mdns) protecting group offers a valuable tool for the synthetic chemist. Its ease of introduction, high stability to a range of common reagents, and mild, orthogonal deprotection conditions make it an attractive alternative to more traditional amine protecting groups. By leveraging the unique reactivity of the dinitro-activated aromatic system, the Mdns group provides a strategic advantage in the design and execution of complex synthetic routes, particularly in the development of novel therapeutics and advanced materials.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Albericio, F., & Carpino, L. A. (1997). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of odorless thiols for the cleavage of 2-and 4-nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (pp. 1-284). Academic Press. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 9, 2026, from [Link]

Sources

Application Note: High-Sensitivity Amino Acid Analysis via Pre-Column Derivatization with 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride (MDNS-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Quantitative amino acid analysis is a cornerstone technique in proteomics, nutritional science, and clinical diagnostics.[1] However, most amino acids lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry challenging and insensitive.[2][3] This application note details a robust and sensitive method for the analysis of primary and secondary amino acids using pre-column derivatization with 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDNS-Cl). The protocol describes the derivatization chemistry, a step-by-step procedure, and optimized HPLC conditions for the separation and quantification of the resulting MDNS-amino acid derivatives. This method provides stable derivatives with strong UV absorbance, enabling reliable quantification at the picomole level.

Introduction and Scientific Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components of a mixture.[2] For analytes like amino acids that lack significant UV absorption, a chemical derivatization step is employed to attach a "tag" or chromophore to the molecule.[1][3] This process, known as pre-column derivatization, occurs before the sample is injected into the HPLC system.[4]

This compound (MDNS-Cl) is an aromatic sulfonyl chloride reagent designed for this purpose. The core principle of the derivatization lies in a nucleophilic substitution reaction. Under alkaline conditions, the amino group (-NH₂) of an amino acid is deprotonated, making it a potent nucleophile. This nucleophilic nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride group on MDNS-Cl, displacing the chloride ion. This reaction forms a stable sulfonamide bond, covalently linking the MDNS moiety to the amino acid.

The key advantages of using MDNS-Cl include:

  • Strong Chromophore: The dinitro-aromatic structure of the MDNS group provides strong absorbance in the UV region, significantly enhancing detection sensitivity compared to underivatized amino acids.[5]

  • Reaction with Primary and Secondary Amines: Like other sulfonyl chlorides such as Dansyl-Cl, MDNS-Cl reliably reacts with both primary (e.g., Alanine) and secondary (e.g., Proline) amino acids.[6]

  • Stable Derivatives: The resulting N-MDNS-sulfonamide derivatives are chemically stable, allowing for consistent and reproducible analysis without significant degradation during sample handling and chromatography.[7][8]

  • Improved Chromatography: The addition of the relatively nonpolar MDNS group increases the hydrophobicity of the amino acids, facilitating their separation on common reversed-phase HPLC columns (e.g., C18).[3]

Reaction Mechanism

The derivatization proceeds via a nucleophilic attack of the unprotonated amino group of the amino acid on the sulfur atom of the MDNS-Cl. The reaction is facilitated by a basic buffer, which ensures the amino group is in its reactive, non-protonated state.

G AA Amino Acid (R-NH₂) MDNS_AA MDNS-Amino Acid Derivative (Stable Sulfonamide) AA->MDNS_AA Nucleophilic Attack MDNSCl MDNS-Cl (4-Methoxy-3,5-dinitro- benzenesulfonyl chloride) MDNSCl->MDNS_AA conditions Reaction Conditions: - Alkaline pH (e.g., 9.0-10.0) - Elevated Temperature (e.g., 60°C) HCl HCl

Caption: Mechanism of amino acid derivatization with MDNS-Cl.

Detailed Experimental Protocol

This protocol provides a self-validating system by including the preparation of standards and blanks alongside samples.

Required Materials and Reagents
  • Reagents:

    • This compound (MDNS-Cl), ≥98% (e.g., Sigma-Aldrich, CAS 175203-74-4)

    • Amino Acid Standard Mixture (e.g., Sigma-Aldrich, Cat # AAS18)

    • Boric Acid (ACS grade)

    • Sodium Hydroxide (NaOH), 10 M solution

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Hydrochloric Acid (HCl), 0.1 N

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with UV/Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • pH meter

    • Heating block or water bath capable of 60°C

    • Vortex mixer

    • Microcentrifuge

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials (1.5 mL) with inserts

Reagent Preparation
  • Derivatization Buffer (0.2 M Borate Buffer, pH 9.0):

    • Dissolve 1.24 g of boric acid in 90 mL of ultrapure water.

    • Adjust the pH to 9.0 using a 10 M NaOH solution.

    • Transfer to a 100 mL volumetric flask and bring to volume with ultrapure water.

    • Store at 4°C for up to one week.

    • Rationale: A basic pH of 9.0 is optimal for deprotonating the amino groups of the amino acids, making them nucleophilic, without causing rapid hydrolysis of the MDNS-Cl reagent.[9]

  • MDNS-Cl Reagent (10 mg/mL in Acetonitrile):

    • Accurately weigh 25 mg of MDNS-Cl into a 2.5 mL amber vial.

    • Add 2.5 mL of HPLC-grade acetonitrile.

    • Vortex thoroughly until fully dissolved.

    • Critical Step: Prepare this solution fresh daily and protect it from light. MDNS-Cl is moisture-sensitive and can hydrolyze over time, reducing its derivatization efficiency.

  • Amino Acid Standard Stock (1 mM):

    • Dilute the commercial amino acid standard mixture using 0.1 N HCl to a final concentration of 1 mM for each amino acid.

    • Store at -20°C for long-term stability.

Derivatization Procedure
  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) in a vacuum-sealed tube.[4][10] After hydrolysis, evaporate the acid completely under a stream of nitrogen and reconstitute the amino acid pellet in 0.1 N HCl.

    • Prepare a working amino acid standard solution (e.g., 100 µM) by diluting the 1 mM stock with 0.1 N HCl.

    • Prepare a "blank" sample using only 0.1 N HCl to identify any reagent-related peaks.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 20 µL of sample, standard, or blank.

    • 80 µL of 0.2 M Borate Buffer (pH 9.0).

    • Vortex briefly to mix.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared MDNS-Cl reagent (10 mg/mL in ACN).

    • Immediately vortex the mixture for 30 seconds.

    • Rationale: The excess of acetonitrile ensures all components remain in solution.

  • Incubation:

    • Place the sealed tubes in a heating block or water bath set to 60°C for 30 minutes .[9]

    • Rationale: Heating accelerates the reaction to ensure complete derivatization of all amino acids, including sterically hindered ones.

  • Quenching & Final Preparation:

    • After incubation, remove the tubes and allow them to cool to room temperature.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for HPLC analysis. If any particulate matter is visible, filter through a 0.22 µm syringe filter.

HPLC Analysis of MDNS-Amino Acids

The hydrophobic MDNS tag allows for excellent separation on a standard C18 column.

HPLC System and Conditions
ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column thermostat, UV/Vis or DAD
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 25 mM Sodium Acetate buffer, pH 4.9
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 340 nm
Gradient Elution Time (min)
0.0
35.0
36.0
40.0
41.0
45.0

Note: This gradient is a starting point based on methods for similar dinitrobenzene derivatives and should be optimized for your specific system and amino acid mixture.[9]

Expected Results

The MDNS-amino acid derivatives will elute based on their polarity, with more polar amino acids (e.g., Aspartic Acid) eluting earlier and more nonpolar amino acids (e.g., Phenylalanine, Leucine) eluting later. The blank run should show an early-eluting peak corresponding to hydrolyzed MDNS-Cl and any unreacted reagent, which should be well-separated from the amino acid derivative peaks. Quantification is achieved by integrating the peak area for each derivative and comparing it to the corresponding peak in the known concentration standard.

Overall Experimental Workflow

The entire process from sample preparation to data analysis is summarized in the following workflow diagram.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Protein Hydrolysis (if applicable) d1 Add Borate Buffer (pH 9.0) p1->d1 p2 Prepare AA Standards & Blanks p2->d1 d2 Add MDNS-Cl Reagent d1->d2 d3 Incubate at 60°C for 30 min d2->d3 d4 Cool & Centrifuge d3->d4 a1 Inject into HPLC System d4->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 340 nm a2->a3 data1 Integrate Peak Areas a3->data1 data2 Generate Standard Curve data1->data2 data3 Quantify Amino Acids data2->data3

Caption: Complete workflow for MDNS-Cl amino acid analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Very Small Peaks 1. Inactive MDNS-Cl reagent (hydrolyzed).2. Incorrect buffer pH (too acidic).3. Incomplete sample hydrolysis.1. Prepare fresh MDNS-Cl reagent daily.2. Verify the pH of the borate buffer is 9.0.3. Review and optimize the protein hydrolysis protocol.
Poor Peak Shape / Tailing 1. Column degradation.2. Sample overload.3. Incompatible sample solvent with mobile phase.1. Wash the column or replace if necessary.2. Dilute the sample before derivatization.3. Ensure the final sample composition is primarily acetonitrile/water.
Drifting Retention Times 1. Leak in the HPLC system.2. Inconsistent mobile phase composition.3. Column temperature fluctuations.1. Check all fittings for leaks.2. Prepare fresh mobile phases and ensure proper mixing/degassing.3. Use a column thermostat and ensure it has equilibrated.
Large Early-Eluting Peak This is expected and corresponds to the hydrolyzed reagent (MDNS-OH) and other reagent byproducts.If it interferes with early-eluting amino acids (e.g., Asp), adjust the initial gradient percentage of Mobile Phase B to increase retention of the analytes.

Conclusion

Pre-column derivatization of amino acids with this compound is a powerful method for enabling high-sensitivity analysis by reversed-phase HPLC. The procedure is straightforward, utilizes common laboratory reagents, and produces stable derivatives with strong UV absorbance. By following the detailed protocol and troubleshooting guide presented in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of amino acids from a variety of sample matrices.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Retrieved from [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 72, 129. [Link]

  • Moroder, L., & Musiol, H.-J. (2009). 7.3 Amino Acid Analysis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
  • Monk, K. A., Siles, R., Pinney, K. G., & Garner, C. M. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Tetrahedron Letters, 44(18), 3759-3761.
  • Das, T., & Mukhopadhyay, R. (2016). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Scientific Reports, 6, 36728. [Link]

  • Kholin, Y. V., & Khristenko, I. V. (2010). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 65, 935-941.
  • Bhushan, R. (1991). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Edwards, E. S., Shankle, M. W., & Gatlin, C. L. (2006). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 350(1), 31-39. [Link]

  • Tarr, G. E. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

  • Ben-Padded, H. S., et al. (2013). Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics. Protein Science, 22(12), 1777-1786. [Link]

  • Permyakov, E. A., & Permyakov, S. E. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Biophysical Reviews, 8(2), 167-183. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of sensor 1 (20 lM) in the presence of various amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. Retrieved from [Link]

  • Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. (1942). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Biochemical Journal, 36(3-4), 368-375. [Link]

  • Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(11), 648-651.
  • Wang, X., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Journal of Chromatography B, 877(29), 3715-3720. [Link]

  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives.
  • Saunders, B. C. (1934). The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride. Biochemical Journal, 28(2), 580-586. [Link]

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group stands as a privileged scaffold, integral to the molecular architecture of a multitude of therapeutic agents.[1] Its prevalence stems from a unique combination of physicochemical properties: remarkable hydrolytic stability, the capacity for intricate hydrogen bonding, and a tetrahedral geometry that can effectively mimic transition states in biological pathways.[2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]

This document provides a detailed protocol and technical guidance for the use of this compound, a highly activated sulfonylating agent. The presence of two strongly electron-withdrawing nitro groups, ortho and para to the sulfonyl chloride moiety, renders the sulfur atom exceptionally electrophilic. This heightened reactivity allows for the facile sulfonylation of even weakly nucleophilic amines under mild conditions. The methoxy group, while electron-donating through resonance, influences the regiochemistry and electronic properties of the aromatic ring. These collective features make this compound a valuable reagent for the synthesis of diverse sulfonamide libraries and for the protection of amine functionalities in complex synthetic routes.

Reaction Mechanism: Nucleophilic Acyl-Type Substitution at Sulfur

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution pathway at the sulfur center, analogous to nucleophilic acyl substitution.[5] The lone pair of the amine nitrogen acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, typically a non-nucleophilic amine such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction.[5]

The reaction mechanism can be visualized as follows:

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details a general procedure for the synthesis of a sulfonamide from a primary amine and this compound. The conditions are adapted from established procedures for structurally similar, highly activated sulfonyl chlorides.[5] Researchers should consider this a starting point, and optimization may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/DensityNotes
This compound175203-74-4294.62-Highly reactive; handle with care in a fume hood. Moisture sensitive.
Primary Amine (e.g., Benzylamine)100-46-9107.150.98 g/mLSubstrate.
Triethylamine (TEA)121-44-8101.190.726 g/mLBase; should be freshly distilled.
Dichloromethane (DCM), anhydrous75-09-284.931.33 g/mLReaction solvent.
1 M Hydrochloric Acid (HCl)7647-01-036.461 MFor aqueous work-up.
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01SaturatedFor aqueous work-up.
Brine (Saturated NaCl solution)7647-14-558.44SaturatedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Ethyl Acetate141-78-688.110.902 g/mLSolvent for extraction and recrystallization.
Hexanes110-54-386.18~0.66 g/mLCo-solvent for recrystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.1 equivalents).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 5-10 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel.[5]

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve amine and TEA in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add this compound solution dropwise B->C D 4. Warm to room temperature and stir for 1-3h C->D E 5. Monitor reaction by TLC D->E F 6. Quench with 1 M HCl E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry with MgSO₄ and concentrate H->I J 10. Purify by recrystallization or chromatography I->J

Sources

Application of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the use of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride in medicinal chemistry and related research fields. This reagent, characterized by a highly electrophilic sulfonyl chloride moiety, is a potent tool for the synthesis of novel sulfonamides and for the derivatization of analytes for chromatographic analysis. The presence of two electron-withdrawing nitro groups significantly activates the sulfonyl chloride group, facilitating rapid reactions with a wide range of nucleophiles. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, explanations of the underlying chemical principles, and critical safety information.

Introduction and Reagent Profile

Arenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized as precursors for sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[2] The reactivity of the sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group.[1]

This compound (MDNBS-Cl) is a specialized member of this class. Its key structural features dictate its utility:

  • Highly Activated Sulfonyl Chloride: The two nitro groups at the meta-positions relative to the sulfonyl chloride act as powerful electron-withdrawing groups, significantly increasing the electrophilicity of the sulfur atom. This leads to enhanced reactivity towards nucleophiles compared to non-nitrated analogs.

  • Chromophoric Tag: The dinitrophenyl moiety is a strong chromophore. When MDNBS-Cl is reacted with an otherwise non-UV-active analyte (like an aliphatic amine), the resulting derivative becomes readily detectable by UV-Vis spectroscopy, a principle widely exploited in HPLC analysis.[3][4]

  • Methoxy Group: The methoxy group may subtly influence the reagent's solubility and electronic properties, distinguishing it from its close analog, 3,5-dinitrobenzenesulfonyl chloride.[5]

This guide will focus on two primary applications: its use as a derivatizing agent for analytical purposes and as a key building block in the synthesis of complex sulfonamides.

Physicochemical and Safety Data

Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and hazards. While specific toxicological data for this compound is limited, data from closely related analogs like 4-methoxybenzenesulfonyl chloride and dinitro-aromatic compounds provide essential guidance. The compound should be handled with extreme care, assuming it is corrosive and toxic.

PropertyValue / InformationSource
CAS Number 175203-74-4[6]
Molecular Formula C₇H₅ClN₂O₇S[6]
Molecular Weight 296.64 g/mol Calculated
Appearance Likely a yellow or beige crystalline solid (inferred from analogs)N/A
Primary Hazards Corrosive. Causes severe skin burns and eye damage. Moisture sensitive.[7][8][9]
Handling Use in a well-ventilated fume hood. Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust.[10][7][10]
First Aid Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. Skin: Take off contaminated clothing immediately. Rinse skin with water/shower. Ingestion: Rinse mouth. Do NOT induce vomiting.[8][10][11]
Storage Store in a cool, dry place. Keep container tightly closed. Store locked up in a corrosives-compatible area.[7][9][7][9]

Core Application I: Analyte Derivatization for HPLC Analysis

Aliphatic amines and other compounds lacking a chromophore are challenging to detect using standard HPLC with UV-Vis detectors.[4] Pre-column derivatization is a robust strategy to overcome this limitation by covalently attaching a UV-active tag to the analyte.[3] MDNBS-Cl is an ideal reagent for this purpose, reacting with primary and secondary amines to form highly UV-absorbent sulfonamides.

The primary benefit of this technique is the significant enhancement in sensitivity and selectivity, allowing for the quantification of trace-level amines in complex matrices like biological fluids or environmental samples.[3][12]

Workflow for Amine Derivatization and Analysis

The following diagram outlines the complete workflow from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_analysis Analysis Sample Sample containing Aliphatic Amine (Analyte) Buffer Adjust pH with Alkaline Buffer (e.g., Borate, pH 9-10) Sample->Buffer Deprotonates Amine Reagent Add MDNBS-Cl in Acetonitrile Buffer->Reagent Reaction Incubate at RT to 60°C (5-30 min) Reagent->Reaction Quench Quench Reaction (e.g., with acid) Reaction->Quench Inject Inject into HPLC System (Reversed-Phase C18 Column) Quench->Inject Detect UV Detection (e.g., at 254 nm) Inject->Detect Data Chromatogram & Quantitation Detect->Data

Caption: Workflow for amine analysis via HPLC after derivatization.

Protocol 1: Derivatization of a Model Amine for HPLC-UV Analysis

This protocol provides a general method for the derivatization of a primary or secondary amine. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific analytes.

Materials:

  • This compound (MDNBS-Cl)

  • Acetonitrile (HPLC grade)

  • Borate Buffer (0.1 M, pH 9.5)

  • Hydrochloric Acid (1 M)

  • Amine standard or sample

  • HPLC system with UV detector, C18 column

Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of MDNBS-Cl in acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the amine standard in water or a suitable solvent. Dilute to a working concentration (e.g., 10-100 µg/mL) with the borate buffer.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the buffered amine solution with 100 µL of the MDNBS-Cl solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 50°C for 15 minutes. Causality Note: The alkaline buffer deprotonates the amine, making it a more potent nucleophile to attack the sulfonyl chloride. The elevated temperature accelerates the reaction.

  • Reaction Quenching: Add 50 µL of 1 M HCl to the mixture to quench the reaction by neutralizing the base and consuming any remaining reagent.

  • Sample Dilution: Dilute the final mixture with the HPLC mobile phase (e.g., add 750 µL of 50:50 acetonitrile:water) to a final volume of 1 mL.

  • HPLC Analysis:

    • Inject 10-20 µL of the diluted sample onto the HPLC system.

    • Use a reversed-phase C18 column.

    • Employ a suitable mobile phase gradient (e.g., starting with 40% acetonitrile in water, ramping to 90% acetonitrile).

    • Monitor the elution of the derivatized amine using a UV detector set to a wavelength where the dinitrophenyl group absorbs strongly (e.g., 254 nm).

Expected Outcome: The derivatized amine will exhibit a sharp peak with strong UV absorbance at a retention time characteristic of the newly formed sulfonamide, allowing for sensitive detection and quantification.

Core Application II: Synthesis of Novel Sulfonamides

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a fundamental transformation in medicinal chemistry.[13] MDNBS-Cl serves as a valuable building block for creating novel sulfonamide-containing molecules. The high reactivity of MDNBS-Cl allows these reactions to proceed under mild conditions, which is advantageous when working with complex or sensitive molecules.[14]

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a non-nucleophilic base.

Caption: General mechanism for sulfonamide synthesis.

Protocol 2: Synthesis of a N-Substituted Sulfonamide

This protocol describes a general procedure for synthesizing a sulfonamide from MDNBS-Cl and a primary amine.

Materials:

  • This compound (MDNBS-Cl)

  • A primary or secondary amine (e.g., benzylamine)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et₃N, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).

    • Add triethylamine (1.2 mmol, 1.2 eq). Causality Note: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve MDNBS-Cl (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).

    • Add the MDNBS-Cl solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Self-Validation: The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The successful formation is confirmed by the disappearance of the amine N-H protons (if primary) and the appearance of a sulfonamide N-H proton, along with characteristic shifts in the aromatic signals.

Conclusion

This compound is a potent and versatile reagent for medicinal chemistry. Its highly activated nature facilitates reliable sulfonamide synthesis, a critical reaction for drug discovery. Furthermore, its inherent chromophoric properties make it an excellent derivatizing agent for enhancing the analytical detection of amines and other nucleophiles. The protocols provided herein offer a solid foundation for researchers to harness the capabilities of this reagent in both synthetic and analytical applications. As with all highly reactive compounds, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.

References

  • Le-Dévédec, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of Sulfanilamide. (Link unavailable)
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Separations, 11(12), 353. Retrieved from [Link]

  • ResearchGate. (2008). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 743-50. Retrieved from [Link]

Sources

Application Notes & Protocols for 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental use of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a highly reactive sulfonylating agent. The protocols and technical discussions are tailored for researchers, scientists, and drug development professionals. The guide emphasizes the synthesis of sulfonamides, a critical functional group in numerous therapeutic agents.[1][2] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground the information in authoritative references.

Introduction: The Strategic Utility of this compound

This compound is a specialized aryl sulfonyl chloride distinguished by its unique electronic features. The benzene ring is functionalized with two strongly electron-withdrawing nitro groups and one electron-donating methoxy group. This substitution pattern renders the sulfur atom of the sulfonyl chloride moiety highly electrophilic, making it an exceptionally reactive agent for the synthesis of sulfonamides and sulfonate esters.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[1][3] Its prevalence is due to its ability to act as a stable isostere for carboxylic acids and amides, its capacity for hydrogen bonding, and its contribution to favorable pharmacokinetic properties like increased water solubility and bioavailability compared to amides.[3] The methoxy group, also common in drug molecules, can influence ligand-target binding, physicochemical properties, and metabolic parameters.[4][5] The careful selection of reagents like this compound allows for the precise installation of this critical pharmacophore, often under mild conditions.

This guide will provide detailed protocols for the use of this reagent, focusing on the synthesis of sulfonamides from primary and secondary amines, a common and vital transformation in drug discovery campaigns.[6]

Physicochemical Properties & Safety Imperatives

Handling highly reactive electrophiles requires stringent adherence to safety protocols. The information below is summarized from safety data sheets and should be supplemented by a thorough review of the full SDS before any experimental work begins.[7][8]

Table 1: Physicochemical Data

PropertyValue
CAS Number 175203-74-4[9]
Molecular Formula C₇H₅ClN₂O₇S
Molecular Weight 295.64 g/mol
Appearance Crystalline Solid
Melting Point Data not consistently available; related compounds like 2,4-dinitrobenzenesulfonyl chloride melt at 100-104 °C.[7][10]
Reactivity Moisture sensitive; reacts with water and nucleophiles. Corrosive.[7][8]
Critical Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[7][8] Inhalation or ingestion can be harmful. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid (HCl) gas.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles with a face shield.[7][11]

  • Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][12] Use spark-proof tools and avoid creating dust.[11] Keep the container tightly closed and store in a cool, dry, and well-ventilated area, often under refrigeration.[8][11]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Core Application: Sulfonamide Synthesis from Amines

The primary application of this compound is the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of synthetic organic chemistry.[6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.[13] The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group. This process generates one equivalent of HCl, which will protonate any available basic amine, rendering it non-nucleophilic. Therefore, the reaction requires at least two equivalents of the amine substrate or, more commonly, one equivalent of the amine and at least one equivalent of a non-nucleophilic auxiliary base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.[6][14] The use of an auxiliary base is generally preferred to maximize the yield of the desired sulfonamide.

Caption: Mechanism of Sulfonamide Synthesis.

General Protocol for Sulfonamide Synthesis

This protocol describes a general procedure for reacting an amine with this compound. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining reaction completion.

Materials & Reagents:

  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq.)

  • Round-bottomed flask, magnetic stirrer, nitrogen inlet

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and the non-nucleophilic base (e.g., TEA, 1.2 eq.) in anhydrous DCM.[15]

    • Causality: An inert atmosphere and anhydrous solvent are critical as the sulfonyl chloride is moisture-sensitive. The base is essential to neutralize the HCl generated in situ.[14]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction is often exothermic. Cooling helps to control the reaction rate, minimize potential side reactions, and ensure stability.

  • Reagent Addition: In a separate container, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

    • Causality: Slow, dropwise addition prevents a rapid exotherm and ensures efficient mixing. A slight excess of the sulfonyl chloride can help drive the reaction to completion, assuming the excess can be easily removed during purification.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[15]

    • Causality: This washing sequence systematically removes ionic impurities. The acid wash removes the organic base as its hydrochloride salt, while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide.

Sulfonamide Synthesis Workflow Setup 1. Dissolve Amine & Base in Anhydrous DCM under N₂ Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Sulfonyl Chloride Solution Dropwise Cool->Add React 4. Stir and Monitor (TLC / LC-MS) Add->React Workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify via Column Chromatography Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: Experimental Workflow for Sulfonamide Synthesis.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride.2. Insufficient base.3. Sterically hindered amine.1. Use fresh reagent from a new, sealed bottle. Store properly.2. Increase the amount of base to 2-3 equivalents.3. Increase reaction temperature and/or time. Consider a stronger, non-nucleophilic base like DBU.
Multiple Products 1. Di-sulfonylation of a primary amine.2. Reaction with other nucleophilic groups in the substrate.1. Use a 1:1 stoichiometry and add the sulfonyl chloride slowly at low temperature.2. Protect other nucleophilic functional groups (e.g., alcohols, thiols) prior to sulfonylation.
Difficult Purification 1. Excess sulfonyl chloride remaining.2. Product is highly polar and streaks on silica gel.1. Quench the reaction with a small amount of aqueous ammonia to convert excess sulfonyl chloride to the primary sulfonamide, which can be easier to separate.2. Try a different solvent system for chromatography (e.g., add methanol to DCM). Consider reverse-phase chromatography if necessary.

Conclusion

This compound is a potent and valuable reagent for the synthesis of sulfonamides, a class of compounds with profound importance in drug discovery and development. Its high reactivity, driven by the electronic effects of its substituents, allows for efficient sulfonylation of a wide range of amines. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures. The self-validating nature of the described workflows, including in-process monitoring and rigorous purification, ensures the generation of high-quality, reliable data essential for advancing scientific research.

References

  • General protecting group strategy for amines. (2020-05-18). YouTube. Retrieved from [Link]

  • D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • J. T. Reeves, et al. (2015). Preparation of sulfonamides from N-silylamines. NIH Public Access. Retrieved from [Link]

  • Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • S. K. Guchhait, et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 205-221.
  • J. A. Leitch, et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Various Authors. (2023). Synthesis of sulfonamides. Organic Chemistry Portal. Retrieved from [Link]

  • Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • A. U. U. A. Al-Harrasi, et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Various Authors. (2024). Synthesis of sulfonamide using (a) direct and (b) indirect approaches. ResearchGate. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
  • Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (1973). Google Patents.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
  • Brown, H. C., & Subba Rao, B. C. (1966). 3,5-dinitrobenzaldehyde. Organic Syntheses, 4, 984.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • 2,4-Dinitrobenzenesulfonyl chloride. CAS Common Chemistry. Retrieved from [Link]

  • Monk, K. A., Siles, R., Pinney, K. G., & Garner, C. M. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Tetrahedron Letters, 44(18), 3759-3761.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024-09-30). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for Monitoring Reactions of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride Reactions

This compound is a highly reactive aromatic sulfonyl chloride. The presence of two electron-withdrawing nitro groups on the benzene ring, ortho and para to the sulfonyl chloride moiety, significantly enhances the electrophilicity of the sulfonyl sulfur. This heightened reactivity makes it an excellent reagent for the derivatization of nucleophiles such as primary and secondary amines, phenols, and alcohols, forming stable sulfonamides and sulfonate esters, respectively. This derivatization is particularly valuable in analytical chemistry for enhancing the detectability of analytes that lack a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

In the realms of drug discovery and proteomics, sulfonyl chlorides are utilized as reactive probes to identify and quantify nucleophilic residues in complex biological samples. The ability to meticulously monitor the progress of these derivatization reactions is paramount for several reasons:

  • Kinetic Analysis: Understanding the rate of reaction is crucial for optimizing derivatization protocols, ensuring complete reaction, and for comparative studies of nucleophile reactivity.

  • Yield and Purity Assessment: Real-time monitoring allows for the determination of reaction endpoints, preventing the formation of side products and ensuring the highest possible yield of the desired derivative.

  • Mechanism Elucidation: Following the concentration changes of reactants, intermediates, and products over time provides valuable insights into the reaction mechanism.

This comprehensive guide provides detailed application notes and protocols for monitoring the reactions of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fundamental Reaction Pathway

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl produced and drive the reaction to completion.

Figure 1: General Reaction of this compound with a Primary Amine reagent 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride product N-Substituted-4-methoxy-3,5-dinitrobenzenesulfonamide reagent->product + R-NH2 hcl HCl amine Primary Amine (R-NH2) amine->product base Base (e.g., Triethylamine)

Caption: General reaction scheme for the derivatization of a primary amine.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for monitoring the consumption of reactants and the formation of products. The dinitrophenyl group in the sulfonamide product provides a strong chromophore, allowing for sensitive UV-Vis detection.

Protocol: RP-HPLC Method for Monitoring the Reaction of this compound with a Primary Amine

This protocol provides a starting point for developing a robust RP-HPLC method. Optimization may be required depending on the specific amine used.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Reaction solvent (e.g., acetonitrile, acetone).

  • Quenching solution (e.g., a solution of a primary or secondary amine like piperidine).

3. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 254 nm

4. Reaction Monitoring Workflow:

Figure 2: HPLC Reaction Monitoring Workflow start Initiate Reaction sample Withdraw Aliquot at Time 't' start->sample quench Quench Reaction sample->quench dilute Dilute with Mobile Phase A quench->dilute inject Inject into HPLC dilute->inject analyze Analyze Chromatogram inject->analyze repeat Repeat for Subsequent Time Points analyze->repeat repeat->sample Figure 3: Expected MS Fragmentation of a Sulfonamide Derivative parent [M+H]⁺ (Sulfonamide Derivative) frag1 [M+H - SO₂]⁺ parent->frag1 - SO₂ frag2 [4-methoxy-3,5-dinitrophenyl]⁺ parent->frag2 S-N cleavage frag3 [R-NH₂]⁺ parent->frag3 S-N cleavage

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride in the synthesis of novel sulfonamide compounds. This reagent serves as a powerful building block for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of this compound in Synthesis

This compound is an aromatic sulfonyl chloride functionalized with both electron-donating (methoxy) and strongly electron-withdrawing (dinitro) groups. This unique electronic arrangement imparts specific reactivity to the sulfonyl chloride moiety, making it a valuable tool for synthetic chemists. The primary application of this reagent lies in the synthesis of sulfonamides, a class of compounds renowned for their broad spectrum of biological activities.[1]

The sulfonamide functional group is a cornerstone in the development of therapeutic agents.[2] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and straightforward method for the formation of sulfonamides.[3] The presence of the two nitro groups on the aromatic ring of this compound significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by amines. This heightened reactivity often allows for milder reaction conditions and faster reaction times compared to less activated sulfonyl chlorides.

The methoxy group, while electron-donating, can influence the solubility and pharmacokinetic properties of the resulting sulfonamide derivatives. In drug discovery, the methoxy group is a prevalent substituent that can impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[4] The strategic placement of these functional groups on the benzenesulfonyl chloride core provides a versatile platform for generating novel compounds with tunable electronic and steric properties.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. The generally accepted mechanism involves a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, pentacoordinate tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses by eliminating the chloride ion, which is a good leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The overall reaction is driven by the formation of the stable sulfonamide bond. The strongly electron-withdrawing nitro groups play a critical role in activating the sulfonyl chloride towards nucleophilic attack, thereby facilitating the reaction.

Diagram of the General Reaction Mechanism

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-4-methoxy-3,5-dinitrobenzenesulfonamide

This protocol provides a general method for the synthesis of N-aryl-4-methoxy-3,5-dinitrobenzenesulfonamides. It is based on established procedures for the synthesis of related sulfonamides and should be optimized for specific substrates.[3][5]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

G A Dissolve aniline and triethylamine in anhydrous DCM B Cool the mixture to 0 °C in an ice bath A->B C Slowly add a solution of this compound in anhydrous DCM B->C D Stir at 0 °C for 1 hour, then at room temperature for 12-24 hours C->D E Monitor reaction progress by TLC D->E F Quench the reaction with water E->F Upon completion G Extract with DCM F->G H Wash the combined organic layers with water and brine G->H I Dry the organic layer over anhydrous MgSO4 H->I J Filter and concentrate under reduced pressure I->J K Purify the crude product by silica gel column chromatography J->K

Caption: Step-by-step workflow for the synthesis of N-Aryl-4-methoxy-3,5-dinitrobenzenesulfonamides.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate flask containing anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-aryl-4-methoxy-3,5-dinitrobenzenesulfonamide.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the S=O stretches of the sulfonamide.

Table 1: Representative Data for a Synthesized N-Aryl-4-methoxy-3,5-dinitrobenzenesulfonamide

ParameterValue
Reactants This compound, Aniline
Product N-Phenyl-4-methoxy-3,5-dinitrobenzenesulfonamide
Yield 85-95% (typical)
Appearance Yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.85 (s, 2H, Ar-H), 7.30-7.15 (m, 5H, Ar-H), 6.95 (s, 1H, NH), 4.10 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 155.2, 148.5, 137.1, 136.8, 129.5, 125.4, 121.8, 115.6, 57.2
HRMS (ESI) m/z Calculated for C₁₃H₁₁N₃O₇S [M+H]⁺: 366.0396; Found: 366.0398

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the final compound.

Safety Precautions
  • This compound and related sulfonyl chlorides are corrosive and moisture-sensitive.[6] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • Triethylamine and pyridine are flammable and have strong odors. Handle with care in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of novel sulfonamides. The presence of the dinitro groups activates the sulfonyl chloride for nucleophilic attack, while the methoxy group provides a handle for modulating the physicochemical properties of the final products. The detailed protocol provided in these application notes serves as a valuable starting point for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and other areas of chemical science.

References

  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2NH-C6H4(I-X). (2015).
  • Separation of Benzenesulfonyl chloride, 4-methoxy-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [URL not available]
  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC. [URL not available]
  • Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. (2020). PubMed. [Link]

  • Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. (2022). PubMed. [Link]

  • Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem. [URL not available]
  • 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific. [URL not available]
  • Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific. [URL not available]

Sources

Application Notes & Protocols: Strategic Use of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride (Mdns-Cl) for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective modification of a single functional group among many is a recurring challenge. The concept of a "protecting group" is central to solving this puzzle: a temporary molecular "hat" that masks the reactivity of a functional group, allowing chemical transformations to occur elsewhere in the molecule.[1][2] The ideal protecting group strategy is not just about masking reactivity, but about achieving orthogonality—the ability to remove one type of protecting group under a specific set of conditions without affecting others.[1] This allows for the sequential and controlled construction of complex molecular architectures.

Amine functional groups, being nucleophilic, are particularly susceptible to a wide range of reactions and almost always require protection.[2] While carbamates like Boc (acid-labile) and Fmoc (base-labile) form the cornerstone of many strategies[3], sulfonamides offer a distinct class of protection renowned for their exceptional stability. However, this stability often comes at a cost. The archetypal p-toluenesulfonyl (Tosyl or Ts) group, for instance, is so robust that its removal requires harsh, often destructive conditions. Conversely, nitrobenzenesulfonyl (Nosyl or Ns) groups are more easily cleaved but can exhibit limited stability to various reagents.[4]

This guide focuses on an advanced sulfonyl-based protecting group, 4-Methoxy-3,5-dinitrobenzenesulfonyl (Mdns) , which strikes a critical balance between robust stability and mild, selective cleavage. By strategically positioning two powerful electron-withdrawing nitro groups and one electron-donating methoxy group on the aromatic ring, the Mdns group provides a highly stable sulfonamide linkage that can be cleaved under exceptionally mild nucleophilic conditions, offering a unique axis of orthogonality for sophisticated synthetic strategies.

Pillar 1: The Mechanistic Rationale of the Mdns Protecting Group

The efficacy of the Mdns group is rooted in the electronic properties of its substituted aromatic ring. Understanding this mechanism is key to appreciating its strategic value.

Protection of Amines

The protection step involves a classical nucleophilic attack of the primary or secondary amine on the highly electrophilic sulfur atom of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (Mdns-Cl). The two nitro groups are potent electron-withdrawing groups, which inductively pull electron density from the sulfonyl chloride moiety, making it an excellent electrophile. The reaction proceeds smoothly in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

The resulting Mdns-sulfonamide is exceptionally stable. The lone pair of the nitrogen atom is delocalized into the powerful sulfonyl group, rendering the nitrogen essentially non-nucleophilic and non-basic.[2] This protected amine can withstand a wide array of reaction conditions, including strongly acidic media used for Boc-group removal.


// Nodes Amine [label="R-NH₂\n(Primary/Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; MdnsCl [label="Mdns-Cl\n(4-Methoxy-3,5-dinitro-\nbenzenesulfonyl chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(Solvent: DCM, CH₃CN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; ProtectedAmine [label="R-NH-Mdns\n(Stable Sulfonamide)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Byproduct [label="Base·HCl", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];

// Edges Amine -> Reaction [label="Reactant"]; MdnsCl -> Reaction [label="Reagent"]; Base -> Reaction [label="Acid Scavenger"]; Reaction -> ProtectedAmine [label="Yields Product"]; Reaction -> Byproduct [label="Forms Byproduct"]; }

Figure 1: Workflow for Amine Protection using Mdns-Cl.

Deprotection: Mild Cleavage via Nucleophilic Aromatic Substitution (SNAr)

The true ingenuity of the Mdns group lies in its deprotection mechanism. The two nitro groups, positioned ortho and para to the sulfonyl linkage, strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[5] This allows for the cleavage of the sulfur-nitrogen bond under remarkably mild conditions.

The deprotection is typically achieved using a soft nucleophile, such as a thiol (e.g., thiophenol or 2-mercaptoethanol), in the presence of a mild base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7] The thiol attacks the carbon atom bearing the sulfonyl group, displacing the sulfonamide anion. A subsequent proton transfer regenerates the free amine. This process is highly selective and leaves other sensitive functionalities, including esters, Boc groups, and Fmoc groups, intact.


// Nodes MdnsAmide [label="R-NH-Mdns\n(Protected Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Nucleophile\n(e.g., Thiophenol, PhSH)", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; Base_Deprotect [label="Base\n(e.g., K₂CO₃, DBU)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; SNAr_Step [label="SɴAr Attack\n(Meisenheimer Complex Intermediate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; FreeAmine [label="R-NH₂\n(Deprotected Amine)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; ThioetherByproduct [label="Mdns-SPh\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MdnsAmide -> SNAr_Step; Thiol -> SNAr_Step; Base_Deprotect -> SNAr_Step [style=dashed, label="Activates Thiol"]; SNAr_Step -> FreeAmine [label="Releases"]; SNAr_Step -> ThioetherByproduct [label="Forms"]; }

Figure 2: Deprotection via Nucleophilic Aromatic Substitution.

Pillar 2: Data Summary & Comparative Analysis

The choice of a protecting group is a critical decision based on stability, ease of removal, and orthogonality. The Mdns group offers a compelling profile compared to other common sulfonyl-based protecting groups.

Table 1: Comparison of Sulfonyl Protecting Groups for Amines

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Features & Insights
4-Methoxy-3,5-dinitrobenzenesulfonyl Mdns Amine, Mdns-Cl, Base (e.g., TEA), DCM, 0°C to RTThiol (e.g., PhSH), Base (e.g., K₂CO₃), DMF or CH₃CNExcellent Stability: Resistant to strong acids (TFA). Mild Cleavage: Removable under gentle nucleophilic conditions. High Orthogonality: Orthogonal to Boc, Fmoc, and many other groups. The methoxy group provides additional electronic modulation.
2-Nitrobenzenesulfonyl Ns Amine, Ns-Cl, Base (e.g., Pyridine), DCMThiol (e.g., PhSH), Base (e.g., K₂CO₃), DMF[6]Good Balance: A widely used predecessor to Mdns. Deprotection is similar via SNAr. May be less stable than Mdns to some nucleophiles.
p-Toluenesulfonyl Ts (Tosyl) Amine, Ts-Cl, Base (e.g., Pyridine)Harsh: Na/NH₃(l), HBr/HOAc, strong reducing agentsExtreme Stability: Very robust and suitable for harsh reaction conditions. Difficult Removal: Deprotection conditions are often incompatible with sensitive functional groups, limiting its use in complex synthesis.[4]
Nonafluoromesitylenesulfonyl Nms Amine, Nms-Cl, mild conditionsThiophenol (can be done without base)[8]Modern Alternative: Offers unique stability to reducing agents and organometallics where other sulfonamides might fail. Deprotection is mild.[4][8]

// Node Definitions Molecule [label="{ Multi-Protected Molecule | R¹-NH-Boc | R²-NH-Fmoc | R³-NH-Mdns }", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection_Boc [label="TFA (Strong Acid)", shape=box, style="filled,rounded", fillcolor="#D1E2FC", fontcolor="#202124", color="#4285F4"]; Deprotection_Fmoc [label="Piperidine (Base)", shape=box, style="filled,rounded", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; Deprotection_Mdns [label="Thiophenol / K₂CO₃\n(Nucleophile)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

Result_Boc [label="{ R¹-NH₂ | R²-NH-Fmoc | R³-NH-Mdns }", fillcolor="#D1E2FC", fontcolor="#202124", color="#4285F4"]; Result_Fmoc [label="{ R¹-NH-Boc | R²-NH₂ | R³-NH-Mdns }", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; Result_Mdns [label="{ R¹-NH-Boc | R²-NH-Fmoc | R³-NH₂ }", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges to show transformations Molecule:boc -> Deprotection_Boc; Deprotection_Boc -> Result_Boc;

Molecule:fmoc -> Deprotection_Fmoc; Deprotection_Fmoc -> Result_Fmoc;

Molecule:mdns -> Deprotection_Mdns; Deprotection_Mdns -> Result_Mdns; }

Figure 3: Selective Deprotection Demonstrating Orthogonality.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and checkpoints for successful implementation in a research or development setting.

Protocol 1: Protection of a Primary Amine with Mdns-Cl

This protocol details the procedure for protecting a generic primary amine, such as an amino acid ester.

Materials:

  • Primary amine substrate (1.0 eq)

  • This compound (Mdns-Cl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine substrate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration of the amine).

  • Reagent Addition: Cool the stirred solution to 0°C using an ice-water bath. Add Mdns-Cl (1.1 eq) portion-wise over 5-10 minutes. The reaction mixture may turn yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mdns-protected amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

Protocol 2: Deprotection of an Mdns-Sulfonamide

This protocol describes the cleavage of the Mdns group to regenerate the free amine.

Materials:

  • Mdns-protected amine (1.0 eq)

  • Thiophenol (5.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate or Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the Mdns-sulfonamide (1.0 eq) in anhydrous DMF or CH₃CN (approx. 0.1 M).

  • Reagent Addition: Add anhydrous potassium carbonate (3.0 eq) followed by thiophenol (5.0 eq) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours (or gently heat to 40-50°C to accelerate the reaction, if necessary). Monitor the disappearance of the starting material by TLC. The reaction is often complete when the bright yellow color of the reaction mixture fades.

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of ethyl acetate or diethyl ether.

  • Extraction: Wash the organic solution extensively with water (3-5 times) to remove DMF and the phenoxide byproduct, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by flash column chromatography or crystallization as required.

Conclusion and Future Outlook

The 4-Methoxy-3,5-dinitrobenzenesulfonyl (Mdns) group represents a sophisticated tool for the protection of amines. Its high stability, combined with exceptionally mild and selective deprotection conditions, grants it a valuable position in the synthetic chemist's toolbox. It provides a powerful orthogonal strategy that is compatible with widely used acid- and base-labile protecting groups, enabling the efficient and controlled synthesis of complex molecules. As the demand for intricate molecular targets in drug discovery and materials science continues to grow, the strategic implementation of robust and orthogonal protecting groups like Mdns will be indispensable.

References

  • Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • ResearchGate. (2015). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Available at: [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

Sources

Application Notes and Protocols: Cleavage of 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDnbs) Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. The 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDnbs) group is an emerging protecting group for primary and secondary amines. Its utility stems from the high stability of the resulting sulfonamide under a variety of reaction conditions, coupled with its susceptibility to selective cleavage under specific, mild conditions. This application note provides a comprehensive guide to the deprotection of MDnbs-protected amines, detailing the underlying mechanistic principles, offering validated experimental protocols, and presenting troubleshooting guidance.

The MDnbs group is structurally and electronically analogous to the well-established 2,4-dinitrobenzenesulfonyl (Dns) and other nitrobenzenesulfonyl (nosyl) protecting groups.[1][2][3] Consequently, the cleavage strategies are based on similar chemical principles. The electron-withdrawing nature of the two nitro groups renders the phenyl ring of the MDnbs moiety highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

Mechanistic Insights into the Cleavage of MDnbs-Protected Amines

The cleavage of the MDnbs group from a protected amine proceeds via a nucleophilic aromatic substitution mechanism, typically facilitated by a soft nucleophile, such as a thiol, in the presence of a base.[2][3]

The key steps of the proposed mechanism are:

  • Deprotonation of the Thiol: In the presence of a suitable base (e.g., a tertiary amine or an inorganic base), the thiol is deprotonated to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The thiolate anion attacks the electron-deficient aromatic ring of the MDnbs group. This attack preferentially occurs at one of the carbons bearing a nitro group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

  • Cleavage of the Sulfonamide Bond: The newly formed Meisenheimer complex is unstable and collapses, leading to the cleavage of the sulfur-nitrogen bond of the sulfonamide. This step regenerates the free amine.

  • Formation of Byproducts: The departing MDnbs group, now attached to the thiol, forms a diaryl sulfide byproduct. The other byproducts will depend on the specific reagents and workup conditions used.

Visualization of the Cleavage Mechanism

MDnbs Cleavage Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_2 Step 3 & 4: Cleavage and Product Formation Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base MDnbs_Amine R-NH-SO₂-Ar(MDnbs) (MDnbs-protected Amine) Meisenheimer Meisenheimer Complex MDnbs_Amine->Meisenheimer + R'-S⁻ Free_Amine R-NH₂ (Free Amine) Meisenheimer->Free_Amine Byproduct R'-S-Ar(MDnbs) (Diaryl Sulfide Byproduct) Meisenheimer->Byproduct

Caption: Proposed mechanism for the cleavage of MDnbs-protected amines.

Experimental Protocols for the Cleavage of MDnbs-Protected Amines

The following protocols are based on well-established procedures for the cleavage of related nitrobenzenesulfonyl amides and are expected to be highly effective for MDnbs-protected amines. Optimization of reaction times and temperatures may be necessary for specific substrates.

Protocol 1: Thiophenol and Potassium Carbonate in Acetonitrile

This is a robust and generally applicable method for the cleavage of MDnbs-protected amines.

Materials:

  • MDnbs-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the MDnbs-protected amine (1.0 equiv) in anhydrous acetonitrile (0.1–0.2 M), add potassium carbonate (3.0–5.0 equiv).

  • To this suspension, add thiophenol (2.0–3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired free amine.

Protocol 2: 2-Mercaptoethanol and DBU in DMF

This protocol utilizes a less odorous thiol and a strong, non-nucleophilic base, which can be advantageous in certain applications.

Materials:

  • MDnbs-protected amine

  • 2-Mercaptoethanol (HOCH₂CH₂SH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MDnbs-protected amine (1.0 equiv) in anhydrous DMF (0.1–0.2 M).

  • Add 2-mercaptoethanol (5.0–10.0 equiv) to the solution.

  • Add DBU (3.0–5.0 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.[2][3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the free amine.

Summary of Cleavage Conditions
ProtocolThiol ReagentBaseSolventTemperature (°C)Typical Reaction TimeNotes
1ThiophenolK₂CO₃Acetonitrile25–502–12 hGenerally applicable, but thiophenol has a strong odor.
22-MercaptoethanolDBUDMF251–6 hUses a less odorous thiol; DBU is a strong, non-nucleophilic base.
Troubleshooting and Considerations
  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more thiol and base. Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.

  • Side Reactions: For sensitive substrates, it may be necessary to perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Workup: The thiol byproducts can sometimes be challenging to remove completely by chromatography. Additional aqueous washes or the use of a scavenger resin may be beneficial.

  • Alternative Thiols: Other thiols, such as dodecanethiol or thioglycolic acid, can also be used. The choice of thiol can be optimized based on the substrate and the desired workup procedure.

Experimental Workflow Visualization

Experimental Workflow start Start dissolve Dissolve MDnbs-Amine in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base add_thiol Add Thiol add_base->add_thiol react Stir at RT or Heat Monitor by TLC/LC-MS add_thiol->react workup Aqueous Workup (Extraction & Washes) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Free Amine purify->end

Caption: General workflow for the cleavage of MDnbs-protected amines.

Conclusion

The 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDnbs) group is a valuable addition to the repertoire of amine protecting groups. Its cleavage, based on the well-precedented chemistry of related nitrobenzenesulfonyl amides, can be achieved efficiently under mild conditions using thiols and a base. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the successful deprotection of MDnbs-protected amines, thereby facilitating the synthesis of complex molecules in drug discovery and development.

References

Sources

Application Notes and Protocols for 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Reactive Sulfonyl Chloride in Polymer Modification

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a specialized organic reagent characterized by a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with two electron-withdrawing nitro groups and an electron-donating methoxy group. This unique combination of functional groups imparts high reactivity to the sulfonyl chloride moiety, making it a powerful tool for the chemical modification of polymers. The strong electron-withdrawing nature of the dinitro-substituted ring enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack by functional groups present on polymer chains.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer chemistry. We will delve into its primary applications, provide detailed, field-proven protocols, and explain the underlying chemical principles to empower you to effectively harness the capabilities of this versatile reagent.

Core Applications in Polymer Science

The primary utility of this compound in polymer chemistry lies in its ability to covalently modify polymers containing nucleophilic functional groups. This modification can be leveraged for several strategic purposes:

  • Introduction of "Clickable" Handles: The dinitroaromatic group can serve as a reactive handle for subsequent post-polymerization modifications.

  • Alteration of Polymer Solubility and Thermal Properties: The introduction of the bulky and polar 4-methoxy-3,5-dinitrophenylsulfonyl moiety can significantly impact the physicochemical properties of the parent polymer.

  • Chromophoric Labeling for Polymer Analysis: The dinitrophenyl group is a strong chromophore, enabling straightforward quantification of the extent of polymer modification using UV-Vis spectroscopy.

Reaction Mechanisms: The Chemistry Behind the Modification

The core of the application of this compound is the nucleophilic substitution reaction at the sulfonyl chloride group. The most common nucleophiles present in polymers that can be targeted are hydroxyl (-OH) and primary/secondary amine (-NHR) groups.

Reaction with Hydroxyl Groups to Form Sulfonate Esters

Polymers bearing hydroxyl groups, such as polyvinyl alcohol (PVA), hydroxyethyl cellulose (HEC), or polymers with pendant hydroxyl functionalities, can be readily functionalized. The reaction proceeds via a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonate ester linkage and the elimination of hydrochloric acid. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to scavenge the HCl produced.

Caption: Reaction of a hydroxyl-containing polymer with this compound.

Reaction with Amino Groups to Form Sulfonamides

Polymers with primary or secondary amine functionalities, such as polyethyleneimine (PEI) or poly(allylamine), react vigorously with this compound to form highly stable sulfonamide linkages.[1] Similar to the reaction with alcohols, a base is necessary to neutralize the generated HCl.

Caption: Reaction of an amine-containing polymer with this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired degree of functionalization.

Protocol 1: Modification of Polyvinyl Alcohol (PVA)

Objective: To introduce 4-methoxy-3,5-dinitrophenylsulfonyl groups onto a PVA backbone.

Materials:

  • Polyvinyl alcohol (PVA), partially hydrolyzed, MW 9,000-10,000

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Methanol

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. This may require gentle heating (40-50 °C) and stirring.

  • Reagent Preparation: In a separate, dry vial, dissolve a calculated amount of this compound in 5 mL of anhydrous DMF. The molar ratio of the sulfonyl chloride to the hydroxyl groups of PVA will determine the degree of substitution. For a target of 10% functionalization, use approximately 0.1 molar equivalents of the reagent relative to the PVA monomer units.

  • Reaction Setup: Cool the PVA solution to 0 °C in an ice bath. Add 1.5 molar equivalents (relative to the sulfonyl chloride) of anhydrous pyridine to the PVA solution.

  • Reagent Addition: Slowly add the solution of this compound dropwise to the stirring PVA solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.

  • Work-up and Purification:

    • Precipitate the modified polymer by slowly pouring the reaction mixture into a large excess of vigorously stirring methanol (e.g., 200 mL).

    • Collect the precipitate by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of DMF or water (if soluble) and transfer it to a dialysis tube.

    • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and pyridine hydrochloride.

    • Lyophilize the purified polymer solution to obtain the final product as a solid.

Characterization:

  • FTIR Spectroscopy: Look for the appearance of characteristic peaks for the sulfonate ester group (S=O stretching around 1350 cm⁻¹ and 1175 cm⁻¹) and the nitro groups (around 1540 cm⁻¹ and 1350 cm⁻¹).

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), observe the appearance of aromatic protons from the 4-methoxy-3,5-dinitrophenylsulfonyl group.

  • UV-Vis Spectroscopy: Dissolve a known concentration of the modified polymer in a suitable solvent and measure the absorbance at the λₘₐₓ of the dinitrophenyl chromophore to quantify the degree of substitution using a calibration curve prepared with a model compound.

Protocol 2: Modification of Polyethyleneimine (PEI)

Objective: To functionalize a branched PEI with 4-methoxy-3,5-dinitrophenylsulfonyl groups.

Materials:

  • Branched Polyethyleneimine (PEI), MW ~25,000

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Polymer Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 g of branched PEI in 25 mL of anhydrous DCM.

  • Reagent Preparation: In a separate vial, dissolve the desired amount of this compound in 10 mL of anhydrous DCM. The molar ratio will depend on the target degree of functionalization of the primary and secondary amines in PEI.

  • Reaction Setup: To the stirring PEI solution, add 2.0 molar equivalents of triethylamine (relative to the sulfonyl chloride).

  • Reagent Addition: Cool the reaction mixture to 0 °C and add the sulfonyl chloride solution dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the modified polymer by adding the concentrated solution to a large volume of diethyl ether.

    • Collect the precipitate by filtration.

    • Redissolve the polymer in water and dialyze against deionized water for 48 hours.

    • Lyophilize to obtain the purified product.

Characterization:

  • FTIR Spectroscopy: Look for the appearance of sulfonamide peaks (S=O stretching around 1330 cm⁻¹ and 1150 cm⁻¹).

  • ¹H NMR Spectroscopy: Observe the appearance of new aromatic signals and a downfield shift of the protons adjacent to the newly formed sulfonamide linkages.

  • UV-Vis Spectroscopy: Quantify the degree of modification as described in Protocol 1.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Corrosive: Causes severe skin burns and eye damage.[2][3]

  • Moisture Sensitive: Reacts with water, so it should be handled under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Handling: Use in a well-ventilated fume hood.[4] Avoid inhalation of dust or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Troubleshooting

Problem Possible Cause Solution
Low degree of functionalization Insufficient reaction time or temperature.Increase reaction time or temperature (monitor for side reactions).
Steric hindrance of the polymer.Use a less sterically hindered base or a more polar solvent to improve polymer chain extension.
Incomplete dissolution of the polymer.Ensure the polymer is fully dissolved before adding the reagent.
Polymer cross-linking High concentration of reagents or difunctional impurities.Use more dilute conditions. Ensure the purity of the starting polymer.
Difficulty in purification Strong association of the modified polymer with byproducts.Optimize the precipitation solvent and consider alternative purification methods like size exclusion chromatography.

Conclusion

This compound is a potent reagent for the functionalization of polymers containing hydroxyl and amino groups. The high reactivity of the sulfonyl chloride, driven by the electron-withdrawing nitro groups, allows for efficient modification under relatively mild conditions. The introduced 4-methoxy-3,5-dinitrophenylsulfonyl moiety can be used to tune polymer properties, introduce reactive handles for further chemistry, or act as a convenient chromophoric label. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can successfully employ this reagent to develop novel and functional polymeric materials for a wide range of applications.

References

  • Infinity LTL. Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

  • ResolveMass Laboratories Inc. Polymer Analysis/Characterization. 2025. Available from: [Link]

  • Phelan, J. and Strauss, M. 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. International Journal of Organic Chemistry. 2023;13:87-95.

Sources

Catalytic Strategies for Enhanced Reactivity and Selectivity with 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of a Highly Activated Sulfonyl Chloride

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a potent electrophile, engineered for high reactivity. The two nitro groups, positioned meta to the sulfonyl chloride moiety, are powerful electron-withdrawing groups that significantly activate the sulfur center towards nucleophilic attack. This inherent reactivity makes it an invaluable reagent for the synthesis of sulfonamides and sulfonate esters, which are key functional groups in a vast array of pharmaceuticals and functional materials.

However, this high reactivity can also be a double-edged sword, leading to challenges in controlling reaction rates, managing side reactions, and ensuring selectivity, particularly with complex substrates. This guide provides an in-depth exploration of catalytic methods designed to tame and exploit the reactivity of this compound. By employing catalytic strategies, researchers can achieve cleaner reactions, milder conditions, and broader substrate scope, ultimately accelerating the drug discovery and development process.

Core Principles: Why Catalysis Matters for a Reactive Reagent

While the reaction of this compound with primary or secondary amines to form sulfonamides can often proceed without a catalyst, the addition of a catalyst can offer significant advantages:

  • Rate Acceleration: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or hindered amines, a catalyst can be essential to achieve a reasonable reaction rate.

  • Milder Reaction Conditions: Catalysis can enable reactions to proceed at lower temperatures, preserving sensitive functional groups within the substrate.

  • Improved Selectivity: In molecules with multiple nucleophilic sites, a catalyst can help to direct the reaction to the desired functional group.

  • Reduced Byproducts: By promoting the desired reaction pathway, catalysis can minimize the formation of side products, simplifying purification.

The catalytic methods discussed below are chosen for their broad applicability and proven efficacy in related transformations.

Catalytic Methodologies and Detailed Protocols

Organocatalysis for Sulfonamide Synthesis

Nucleophilic organocatalysts, such as 4-dimethylaminopyridine (DMAP) and triphenylphosphine (PPh₃), are highly effective for activating sulfonyl chlorides. The catalyst functions by forming a highly reactive intermediate with the sulfonyl chloride, which is then more susceptible to attack by the amine nucleophile.

Mechanism with DMAP:

DMAP_Catalysis reagent 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride intermediate Highly Reactive Sulfonylpyridinium Salt reagent->intermediate Forms intermediate dmap DMAP (Catalyst) dmap->intermediate product Sulfonamide intermediate->product Amine attack amine Amine (R-NH2) amine->product dmap_regen DMAP (Regenerated) product->dmap_regen Releases catalyst

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Primary Amine

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the initial exotherm of the reaction with the highly reactive sulfonyl chloride.

  • Substrate Addition: In a separate vial, dissolve this compound (1.1 mmol) in anhydrous DCM (3 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Dropwise Addition at 0 °C: The high reactivity of this compound can lead to a rapid exotherm. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Aqueous Work-up: The acid wash removes unreacted amine and the DMAP catalyst, while the base wash removes any sulfonic acid byproduct.

Phase-Transfer Catalysis for Sulfonate Ester Synthesis

Phase-transfer catalysis (PTC) is an excellent method for reactions between two immiscible phases, such as an aqueous solution of a phenoxide and an organic solution of a sulfonyl chloride. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

Workflow for PTC-Mediated Sulfonate Ester Synthesis:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide naoh NaOH naoh->phenoxide ion_pair Lipophilic Ion Pair [Q+PhO-] phenoxide->ion_pair Forms in aqueous phase sulfonyl_chloride 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride product Sulfonate Ester sulfonyl_chloride->product catalyst Phase-Transfer Catalyst (e.g., TBAB) product->catalyst Catalyst returns to aqueous phase catalyst->ion_pair ion_pair->sulfonyl_chloride Transfers to organic phase and reacts

Application Note: A Methodological Guide to Investigating Solvent Effects on the Reactivity of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arenesulfonyl chlorides are paramount building blocks in medicinal chemistry, primarily for the synthesis of sulfonamides, a scaffold present in numerous therapeutic agents.[1][2] The reactivity of these electrophiles is profoundly influenced by the reaction medium. This guide provides a comprehensive framework for elucidating the role of the solvent in reactions involving 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a highly activated sulfonyl chloride. We present the theoretical underpinnings of solvent effects on sulfonyl transfer reactions, detailed protocols for quantitative kinetic analysis of solvolysis, and a comparative study of aminolysis. The methodologies described herein are designed to be self-validating and provide the user with a robust system for optimizing reaction conditions, controlling selectivity, and gaining deeper mechanistic insight.

Theoretical Background: The Crucial Role of the Solvent

The reaction of an arenesulfonyl chloride with a nucleophile (Nu) proceeds via nucleophilic substitution at the highly electrophilic sulfur atom. For most arenesulfonyl chlorides, this is a bimolecular, concerted SN2-type process.[1][2][3] The solvent's role extends far beyond simply dissolving reactants; it actively participates in the reaction mechanism by solvating reactants, transition states, and products, thereby altering the free energy landscape of the reaction.

Key solvent properties influencing these reactions include:

  • Polarity/Dielectric Constant: High polarity solvents can stabilize charged intermediates and transition states.

  • Nucleophilicity (N): The ability of the solvent itself to act as a nucleophile. This is particularly relevant in solvolysis reactions.

  • Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds, which can stabilize anions (like the leaving chloride ion) but may deactivate anionic or basic nucleophiles. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) do not have this capability, often leading to enhanced reactivity for anionic nucleophiles.[4]

1.1. Structural Analysis of this compound

The subject molecule is engineered for high reactivity. The two nitro groups, positioned ortho and para to the sulfonyl chloride group, are powerful electron-withdrawing groups. They act in concert to dramatically reduce electron density on the aromatic ring and, by induction, on the sulfur atom. This renders the sulfur center exceptionally electrophilic and susceptible to nucleophilic attack. The methoxy group at the 4-position is electron-donating by resonance but its effect is significantly attenuated by the two flanking nitro groups. This high degree of activation suggests that reactions will be rapid and highly sensitive to the choice of solvent.

1.2. Quantifying Solvent Effects: The Grunwald-Winstein Equation

For solvolysis reactions, the Grunwald-Winstein equation is a powerful linear free energy relationship used to correlate reaction rates with solvent properties.[5] The extended form of the equation is:

log(k/k₀) = lN + mYCl

Where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to solvent nucleophilicity (N ).

  • m is the sensitivity of the substrate to solvent ionizing power (YCl ).

A high l value suggests significant nucleophilic participation from the solvent in the rate-determining step, which is characteristic of an SN2 mechanism. A high m value indicates a transition state with significant charge separation, typical of an SN1 mechanism. For arenesulfonyl chlorides, l values are typically high, confirming the bimolecular nature of the substitution.[1][5]

Reaction Mechanisms & Solvent Influence

The solvent choice can dictate the favorability of the transition state for nucleophilic attack.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) nuc_protic R-NH₂ ts_protic Transition State [R-NH₂---SO₂(Ar)---Cl]ᵟ nuc_protic->ts_protic leaving_group_protic Cl⁻ ts_protic->leaving_group_protic solvent_protic H-Bonding Solvent (MeOH) solvent_protic->nuc_protic Solvates & Deactivates Nucleophile solvent_protic->ts_protic Stabilizes TS solvent_protic->leaving_group_protic Stabilizes Leaving Group nuc_aprotic R-NH₂ ts_aprotic Transition State [R-NH₂---SO₂(Ar)---Cl]ᵟ nuc_aprotic->ts_aprotic 'Naked' Nucleophile (Highly Reactive)

Figure 1: A diagram illustrating the differential effects of polar protic vs. polar aprotic solvents on the reactants and transition state in an aminolysis reaction.

In polar protic solvents, hydrogen bonding can stabilize the developing negative charge on the leaving chloride ion and the partial positive charge on the incoming nucleophile in the transition state. However, it can also strongly solvate the amine nucleophile, reducing its nucleophilicity and slowing the reaction. In contrast, polar aprotic solvents like DMSO or DMF do not form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, which often leads to dramatic rate enhancements for SNAr and related reactions.[4]

Experimental Protocols

The following protocols provide a robust methodology for quantifying solvent effects.

Protocol 3.1: Kinetic Analysis of Solvolysis via Titration

This protocol determines the pseudo-first-order rate constant (k) of solvolysis. The reaction produces one equivalent of hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are strong acids.[1] The rate of reaction can be monitored by titrating the acid produced over time.

Objective: To determine the solvolysis rate constants of this compound in various hydroxylic solvents (e.g., 100% Methanol, 90% Ethanol (aq), 50% Acetone (aq)).

Materials:

  • This compound

  • Selected anhydrous and aqueous solvents (e.g., Methanol, Ethanol, Acetone)

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein or Bromothymol blue indicator

  • Thermostatted water bath, precision ±0.1 °C

  • Stopwatch, burette, pipettes, conical flasks

  • Quenching solvent (e.g., ice-cold pure acetone)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing reactions involving 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. As a highly reactive electrophile, its successful application in synthesizing sulfonamides and protecting amines requires careful attention to reaction conditions and reagent quality. This center, structured in a question-and-answer format, provides field-proven insights to help you maximize your reaction yields and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

Low or no yield is the most common issue and typically points to a few critical factors. Systematically investigating these possibilities is key to resolving the problem.

  • Cause 1: Degradation of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in your solvent will convert it to the corresponding 4-methoxy-3,5-dinitrobenzenesulfonic acid, which is unreactive under standard sulfonylation conditions.[1][2][3][4]

    • Solution: Always use a fresh bottle of the sulfonyl chloride or a reagent that has been stored properly under an inert atmosphere in a desiccator.[1][5] Ensure all glassware is rigorously oven- or flame-dried before use, and perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[3][4] Using anhydrous solvents is mandatory.[3]

  • Cause 2: Insufficient Nucleophilicity of the Amine: While this compound is highly activated, electron-poor or sterically hindered amines may still react sluggishly.

    • Solution: For less reactive amines, consider increasing the reaction temperature cautiously. Solvents with higher boiling points like DMF or DMSO can be effective, though they require more rigorous purification.[1] Alternatively, microwave-assisted synthesis can sometimes accelerate reactions with challenging substrates.

  • Cause 3: Incorrect Choice or Stoichiometry of Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[1][3] For sensitive substrates or sluggish reactions, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.[1] Ensure the base is pure and dry.

  • Cause 4: Inappropriate Solvent: The solvent must dissolve all reactants and be inert under the reaction conditions.

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent first choices for reactions at or below room temperature.[1][3] Acetonitrile is another suitable option.[6]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield Observed check_sulfonyl Check Sulfonyl Chloride Quality (Is it fresh? Stored properly?) start->check_sulfonyl check_conditions Verify Anhydrous Conditions (Dry glassware, solvent, inert atm?) check_sulfonyl->check_conditions Yes outcome_bad_sulfonyl Degraded Reagent (Hydrolyzed to Sulfonic Acid) check_sulfonyl->outcome_bad_sulfonyl No check_base Evaluate Base (Correct type? Stoichiometry? Purity?) check_conditions->check_base Yes outcome_wet Moisture Contamination check_conditions->outcome_wet No check_amine Assess Amine Reactivity (Electron-poor? Sterically hindered?) check_base->check_amine Yes outcome_base_issue Incorrect Base/Stoichiometry check_base->outcome_base_issue No outcome_amine_issue Low Nucleophilicity check_amine->outcome_amine_issue Yes action_sulfonyl Action: Use fresh/purified sulfonyl chloride. outcome_bad_sulfonyl->action_sulfonyl action_conditions Action: Rigorously dry all components and use inert gas. outcome_wet->action_conditions action_base Action: Use dry, non-nucleophilic base (e.g., TEA, Pyridine). Check equivalents. outcome_base_issue->action_base action_amine Action: Increase temperature, change solvent (DMF), or use catalyst. outcome_amine_issue->action_amine

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Q2: My reaction is messy, and I'm having difficulty purifying the product. What are the likely side products?

Purification challenges often arise from predictable side reactions or unreacted starting materials.

  • Side Product 1: 4-Methoxy-3,5-dinitrobenzenesulfonic Acid: As mentioned, this is the product of hydrolysis.[3] It is a highly polar and acidic impurity.

    • Removal Strategy: During aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate.[6] The acidic sulfonic acid will be deprotonated to form a salt, which will be extracted into the aqueous layer.

  • Side Product 2: Bis-sulfonated Amine: If you are using a primary amine (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This forms a bis-sulfonated product (R-N(SO₂Ar)₂).

    • Prevention/Removal Strategy: This is often minimized by not using a large excess of the sulfonyl chloride. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the sulfonyl chloride is fully consumed.[3] This side product often has different chromatographic properties and can be separated by column chromatography.

  • Impurity 3: Excess Amine Base: Tertiary amine bases like pyridine and triethylamine can be difficult to remove by rotary evaporation alone.[6]

    • Removal Strategy: During the workup, wash the organic layer with a dilute acidic solution, such as 1M HCl or 5% aqueous copper sulfate (especially effective for pyridine).[6] The base will be protonated and extracted into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

Proper storage is critical to maintaining the reagent's integrity.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, preferably in a desiccator.[5][7] Always store under an inert atmosphere (nitrogen or argon) to protect from moisture.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[5] The compound is corrosive and causes severe skin burns and eye damage.[7][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][9]

Q2: What is the general reaction mechanism for sulfonamide formation?

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, eliminating the chloride ion as a leaving group.

  • Deprotonation: The added base removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) intermediate [R-NH₂⁺-SO₂(Cl)Ar]⁻ R_NH2->intermediate Nucleophilic Attack Ar_SO2Cl Ar-SO₂Cl Ar_SO2Cl->intermediate sulfonamide R-NH-SO₂Ar (Sulfonamide) intermediate->sulfonamide Elimination of Cl⁻ Base_HCl Base·HCl HCl HCl HCl->Base_HCl Base Base (e.g., Et₃N) Base->Base_HCl

Caption: General mechanism for sulfonamide formation.

Q3: What are the optimal reaction conditions for a standard sulfonylation?

While every reaction must be optimized, a reliable starting point can save significant time. The table below summarizes generally effective conditions for the reaction of an amine with a sulfonyl chloride.

ParameterRecommended ConditionRationale & Causality
Stoichiometry Amine (1.0-1.2 eq.), Sulfonyl Chloride (1.0 eq.), Base (1.1-1.5 eq.)A slight excess of the amine ensures complete consumption of the valuable sulfonyl chloride.[3] Excess base ensures neutralization of all generated HCl.[4]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that dissolve reactants without participating in the reaction.[1][3] Must be dry to prevent hydrolysis.[4]
Base Triethylamine (TEA) or PyridineNon-nucleophilic bases that effectively scavenge HCl without competing with the amine nucleophile.[3][6]
Temperature 0 °C to Room Temperature (25 °C)The reaction is often exothermic. Starting at 0 °C allows for controlled addition and helps minimize side reactions. The reaction can then be allowed to warm to room temperature.[4][10]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[1][3]

Experimental Protocol: Synthesis of N-Benzyl-4-methoxy-3,5-dinitrobenzenesulfonamide

This section provides a detailed, step-by-step methodology for a representative reaction.

Materials & Equipment:

  • This compound

  • Benzylamine (purified, >99%)

  • Triethylamine (TEA, distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried, two-neck round-bottomed flask with magnetic stir bar

  • Septa, nitrogen inlet/outlet, and syringes

Procedure:

  • Reaction Setup:

    • To an oven-dried 250 mL two-neck round-bottomed flask under a positive pressure of nitrogen, add this compound (e.g., 10 mmol, 1.0 eq.).

    • Add 100 mL of anhydrous DCM via syringe. Stir the mixture to dissolve the solid.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry vial, prepare a solution of benzylamine (11 mmol, 1.1 eq.) and triethylamine (12 mmol, 1.2 eq.) in 20 mL of anhydrous DCM.

    • Add this amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

  • Workup and Purification:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 50 mL of 1M HCl (to remove TEA).[6]

      • 50 mL of saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct).[6]

      • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification:

    • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.[3][6]

References
  • Troubleshooting low yield in amine sulfonyl
  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. (2025). BenchChem.
  • Technical Support Center: Optimizing Sulfonamide Synthesis. (2025). BenchChem.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.).
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021). PubMed.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). Journal of Organic Chemistry.
  • Optimization of the sulfamide synthesis. (2019).
  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). BenchChem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1990).
  • How to Improve Your Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Molecules.
  • Liu, et al. (2024).
  • Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). BenchChem.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • SAFETY DATA SHEET: this compound. (2015). Santa Cruz Biotechnology.
  • A New, Mild Preparation of Sulfonyl Chlorides. (2015).
  • What could be a reason for getting a very low yield in organic chemistry? (2015). Quora.
  • SAFETY DATA SHEET: 4-Methoxybenzenesulfonyl Chloride. (2023). TCI Chemicals.
  • Monk, K. A., et al. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. University of Memphis Digital Commons.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2,4-Dinitrobenzenesulfonyl chloride. (2025). Fisher Scientific.
  • Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
  • SAFETY D
  • In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage. (2025). BenchChem.
  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (2011). Journal of Fluorine Chemistry.
  • 3,5-Dinitrobenzene-1-sulfonyl chloride. (n.d.). Biosynth.
  • 2,4-Dinitrobenzenesulfonyl chloride. (n.d.). Sigma-Aldrich.
  • 4-Chloro-3,5-dinitrobenzenesulphonic acid. (n.d.). PubChem.
  • Amine Synthesis Reactions. (2018). YouTube.
  • 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (2015).
  • 2,4-Dinitrobenzenesulfonyl chloride, 98%. (n.d.). Thermo Scientific Chemicals.

Sources

Side reactions of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the complexities of working with this highly reactive sulfonating agent. This resource is designed to provide direct answers and troubleshooting strategies for common challenges encountered during its use with various nucleophiles.

Part 1: Foundational Knowledge & General FAQs

This section addresses the fundamental properties of this compound and essential handling procedures to prevent common failures before they begin.

Q1: What makes this compound so reactive?

A1: The reactivity of this reagent is governed by the potent electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This electrophilicity is dramatically enhanced by the two nitro groups (-NO₂) at the 3- and 5-positions of the benzene ring. These groups are powerful electron-withdrawing agents, pulling electron density away from the ring and, by extension, from the sulfonyl group. This makes the sulfur atom highly susceptible to attack by nucleophiles.[1][2] While the methoxy group (-OCH₃) at the 4-position is an electron-donating group, its influence is overcome by the combined effect of the two nitro groups and the inherent reactivity of the sulfonyl chloride functional group.

Q2: My reagent is a yellow-to-brown solid, but the reaction isn't working. What's the most common cause of reagent inactivation?

A2: The most frequent cause of inactivation is hydrolysis. This compound is highly sensitive to moisture.[3] Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can hydrolyze the sulfonyl chloride to the corresponding and unreactive 4-methoxy-3,5-dinitrobenzenesulfonic acid.

  • Preventative Measures:

    • Glassware: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use.

    • Solvents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry Argon or Nitrogen) to exclude atmospheric moisture.

    • Reagent Storage: Store the reagent in a desiccator, tightly sealed, and preferably under an inert atmosphere.

Q3: What are the primary classes of side reactions I should be aware of?

A3: Beyond the desired sulfonylation, there are three main classes of side reactions:

  • Hydrolysis: Reaction with water to form the sulfonic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring can be attacked by strong nucleophiles, potentially leading to the displacement of the methoxy group.

  • Over-reaction/Reaction with Base: The base used to scavenge HCl can sometimes act as a nucleophile itself or promote unwanted secondary reactions.

Below is a general workflow designed to minimize these common side reactions.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep1 Oven-dry all glassware (>120 °C, 4h) prep2 Use freshly distilled anhydrous solvent prep1->prep2 prep3 Assemble under inert atmosphere (Ar/N2) prep2->prep3 react1 Dissolve nucleophile and base in solvent prep3->react1 Maintain inert atm. react2 Cool to 0 °C (or as required) react1->react2 react3 Add sulfonyl chloride solution dropwise react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench reaction (e.g., with aq. NH4Cl) react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify via column chromatography workup2->workup3

Caption: Recommended workflow for minimizing side reactions.

Part 2: Troubleshooting Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines to form sulfonamides is a primary application. However, several issues can arise.

Q4: I'm reacting a primary amine and getting multiple products, including a di-sulfonated species. How can I favor mono-sulfonylation?

A4: This is a common issue arising from the acidity of the newly formed sulfonamide's N-H proton. After the initial reaction, the base in the mixture can deprotonate the sulfonamide, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

  • Mechanism Insight: The electron-withdrawing dinitrophenylsulfonyl group makes the N-H proton of the resulting sulfonamide significantly acidic.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the more nucleophilic primary amine outcompetes the sulfonamide anion.

    • Slow Addition: Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C) to the solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and reactive primary amine.[4]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (Hünig's base) instead of less hindered bases like triethylamine or pyridine, which can sometimes complicate the reaction profile.

Q5: The reaction with my secondary amine is very sluggish and my yield is low. What factors could be at play?

A5: Low reactivity with secondary amines is typically due to steric hindrance. Secondary amines are bulkier than primary amines, which can slow the rate of nucleophilic attack on the sterically demanding sulfur atom.

  • Troubleshooting Steps:

    • Increase Temperature: After slow addition of the reagent at a lower temperature, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50 °C) to overcome the activation energy barrier.[4] Always monitor for decomposition by TLC.

    • Extended Reaction Time: These reactions may simply require longer times to reach completion, from several hours to overnight.

    • Solvent Choice: Switching to a more polar aprotic solvent like DMF can sometimes accelerate SN2-type reactions, but be cautious as DMF can contain water and may promote other side reactions if not anhydrous.[5]

Q6: I see an unexpected product with a mass corresponding to the displacement of the methoxy group by my amine. Is this an SNAr reaction?

A6: Yes, this is a distinct possibility, especially with less hindered amines or under more forcing conditions (e.g., heating). The two nitro groups strongly activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). The methoxy group, being a moderate activating group, can become a viable leaving group under these conditions.

G cluster_desired Desired Pathway: Sulfonylation cluster_side Side Reaction: SNAr reagents Reagent + R₂NH A Attack at Sulfur reagents->A C Attack at C4-Carbon reagents->C B Sulfonamide Product A->B Cl⁻ loss D Meisenheimer Complex (Intermediate) C->D Addition E SNAr Product D->E MeO⁻ loss

Caption: Competing pathways for amines with the reagent.

  • How to Avoid SNAr:

    • Lower Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable rate of sulfonamide formation (start at 0 °C).

    • Less Basic Conditions: Use a stoichiometric amount of a non-nucleophilic base. Excess strong base can promote SNAr.

    • Nucleophile Choice: This side reaction is more common with highly nucleophilic, less hindered amines.

IssueProbable CauseRecommended Solution
Low Yield, Sulfonic Acid Isolated Reagent hydrolysisUse oven-dried glassware and anhydrous solvents under an inert atmosphere.
Di-sulfonylation of Primary Amine Deprotonation of mono-sulfonamide productUse a slight excess of amine; add sulfonyl chloride slowly at 0 °C.
Sluggish reaction with 2° Amine Steric hindranceAllow reaction to warm to RT or heat gently; increase reaction time.
SNAr Product Observed Attack on the activated aromatic ringUse lower reaction temperatures; avoid excess strong base.
Part 3: Troubleshooting Reactions with Alcohol & Thiol Nucleophiles

Q7: I'm trying to form a sulfonate ester with a secondary alcohol, but I'm getting a significant amount of an elimination product (alkene). Why?

A7: The formation of a sulfonate ester (e.g., a "dinitromethoxybenzenesulfonate") turns the alcohol's hydroxyl group into an excellent leaving group, much like a tosylate or mesylate.[6][7] The base used in the reaction (e.g., triethylamine, pyridine) can then act as a base to abstract a proton from an adjacent carbon, leading to an E2 elimination reaction, especially with hindered secondary or tertiary alcohols.

  • Preventative Measures:

    • Use a Non-nucleophilic Base: Pyridine is commonly used and is often sufficient.[8] It acts as a nucleophilic catalyst and a mild base. For very sensitive substrates, a more hindered base like 2,6-lutidine can suppress the E2 pathway.

    • Low Temperature: Maintain a low temperature (0 °C or below) throughout the reaction to disfavor the higher-activation energy elimination pathway.

    • Stoichiometric Control: Use only a slight excess (1.1 eq) of the base.

Q8: My reaction with a thiol is giving me a disulfide and other byproducts instead of the desired thiosulfonate.

A8: Thiols (R-SH) are excellent nucleophiles but are also easily oxidized to disulfides (R-S-S-R).[9][10] This can be a major competing pathway. The reaction environment, including the presence of atmospheric oxygen or impurities in the reagents, can promote this oxidation.

  • Troubleshooting Steps:

    • Degas Solvents: Before the reaction, bubble an inert gas (Argon) through your solvent to remove dissolved oxygen.

    • Use Fresh Thiol: Use a freshly opened bottle of the thiol or purify it immediately before use to remove any existing disulfide.

    • Pre-form the Thiolate: Thiols are acidic (pKa ~10-11), and their conjugate bases, thiolates (RS⁻), are even better nucleophiles.[10] You can pre-form the thiolate by adding a non-nucleophilic base (e.g., NaH, DBU) to the thiol at low temperature before adding the sulfonyl chloride. This ensures the nucleophile is in its most potent form and minimizes the time the free thiol is present under the reaction conditions.

Protocol Spotlight: Formation of a Sulfonamide with a Primary Amine

This protocol is designed to maximize the yield of the desired mono-sulfonamide while minimizing hydrolysis and over-reaction.

  • Preparation: Under a positive pressure of dry Argon, add the primary amine (1.1 mmol) and anhydrous dichloromethane (DCM, 10 mL) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Using a syringe, add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the sulfonyl chloride by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding 10 mL of 1N HCl.[4] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.

References
  • Fukuyama, T., Kurosawa, W., Kan, T. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 2002, 79, 186. [Link]

  • Pospisil, J. et al. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 2024. [Link]

  • Murphy, J. A. et al. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. ResearchGate, 2020. [Link]

  • Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 1975. [Link]

  • Gomez-Jeria, J. S. et al. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Omega, 2020. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]

  • LibreTexts Chemistry. 17.6: Reactions of Alcohols. [Link]

  • Michigan State University Chemistry. Reactions of Alcohols. [Link]

  • El-Faham, A. et al. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 2017. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • YouTube. CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

Sources

Overcoming poor solubility of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use, with a primary focus on overcoming its poor solubility.

Introduction: Understanding the Challenge

This compound is a valuable reagent in organic synthesis, particularly for the derivatization of amines and alcohols. The electron-withdrawing nitro groups enhance the reactivity of the sulfonyl chloride moiety, making it a potent electrophile for creating sulfonamides and sulfonate esters.[1][2] However, these same structural features contribute to its crystalline nature and limited solubility in many common organic solvents, which can hinder reaction kinetics and product yields. This guide provides practical solutions and explains the underlying chemical principles to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A1: The poor solubility stems from a combination of factors:

  • High Polarity and Crystal Lattice Energy: The presence of two nitro groups and the sulfonyl chloride group makes the molecule highly polar. This leads to strong intermolecular interactions (dipole-dipole forces) in the solid state, resulting in a stable crystal lattice that requires significant energy to disrupt.

  • Molecular Symmetry: The symmetrical arrangement of the substituents on the benzene ring can contribute to efficient packing in the crystal lattice, further increasing its stability and reducing solubility.

Q2: In which common solvents is this compound expected to have low solubility?

A2: Generally, you can expect poor solubility in non-polar and moderately polar aprotic solvents. This includes:

  • Hexanes

  • Toluene

  • Diethyl ether

  • Dichloromethane (DCM) at room temperature

While it may show some solubility in more polar aprotic solvents, achieving a high concentration can still be challenging without heating.

Q3: What are the consequences of poor solubility during a reaction?

A3: Incomplete dissolution can lead to:

  • Slow or Incomplete Reactions: As the reaction can only occur with the dissolved reagent, a low concentration of this compound will result in slow reaction rates. Undissolved material will not participate in the reaction, leading to lower product yields.

  • Heterogeneous Reaction Mixture: A suspension of the reagent makes it difficult to monitor reaction progress and can lead to non-reproducible results.

  • Difficulties in Purification: Unreacted starting material can co-precipitate with the product, complicating the purification process.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to addressing solubility issues with this compound.

Initial Assessment: Solvent Screening

The first step in troubleshooting is to identify a suitable solvent or solvent system. The choice of solvent will depend on the specific reaction being performed and the nature of the other reactants.

Recommended Solvents for Improved Solubility:

SolventClassBoiling Point (°C)Notes
Acetonitrile (CH3CN) Polar Aprotic82Often a good starting point due to its ability to dissolve a wide range of polar compounds.[3]
Tetrahydrofuran (THF) Polar Aprotic66A versatile solvent, but care must be taken to use an anhydrous grade as sulfonyl chlorides react with water.[4][5]
Acetone Polar Aprotic56Can be effective, particularly with heating.
Dimethylformamide (DMF) Polar Aprotic153Excellent solubilizing power, but its high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Similar to DMF, it is a very strong solvent but can be challenging to remove.

Experimental Protocol: Small-Scale Solubility Test

  • To a series of small vials, add a known amount of this compound (e.g., 10 mg).

  • Add a measured volume of a test solvent (e.g., 0.5 mL) to each vial.

  • Stir or vortex the vials at room temperature and observe the solubility.

  • If the compound does not dissolve, gently heat the vial and observe any changes.

  • Record your observations to determine the most effective solvent for your reaction.

G cluster_workflow Solvent Selection Workflow start Start: Poor Solubility Encountered solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen dissolved_rt Dissolved at Room Temp? solvent_screen->dissolved_rt dissolved_heat Dissolved with Heating? dissolved_rt->dissolved_heat No proceed Proceed with Reaction in Chosen Solvent dissolved_rt->proceed Yes dissolved_heat->proceed Yes cosolvent Consider a Co-solvent System (e.g., THF/Acetonitrile) dissolved_heat->cosolvent No end End: Optimized Conditions proceed->end alternative Evaluate Alternative Solvents (e.g., DMF, DMSO) cosolvent->alternative alternative->end

Caption: Decision workflow for solvent selection.

Advanced Strategies for Enhancing Solubility

If a single solvent is not sufficient, the following techniques can be employed.

1. The Use of Co-Solvent Systems

  • Principle: A mixture of two or more miscible solvents can have solubilizing properties that are superior to any single solvent. For instance, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a solvent like acetonitrile or THF can significantly enhance the solubility of polar compounds.

  • Example Protocol:

    • Attempt to dissolve this compound in your primary reaction solvent (e.g., acetonitrile).

    • If solubility is poor, add a co-solvent (e.g., DMF) dropwise while stirring until the solid dissolves.

    • Be mindful that the co-solvent should not interfere with your reaction or downstream purification.

2. The "Suspension to Solution" Technique with a Soluble Amine Base

  • Principle: In reactions with amines, the initial insolubility can sometimes be overcome by the in-situ formation of a more soluble intermediate. The addition of a soluble tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can facilitate this process.

  • Experimental Workflow:

    • Suspend this compound in the chosen reaction solvent (e.g., anhydrous THF).

    • Add the soluble tertiary amine base to the suspension.

    • Stir the mixture for a short period. Often, a slight color change and dissolution of the solid are observed.

    • Slowly add your primary or secondary amine reactant to the now homogeneous solution.

G reagent 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride (Insoluble) suspension Heterogeneous Suspension reagent->suspension solvent Anhydrous Solvent (e.g., THF) solvent->suspension base Soluble Amine Base (e.g., TEA, DIPEA) homogeneous Homogeneous Solution base->homogeneous suspension->homogeneous + Amine Base product Sulfonamide Product homogeneous->product + Nucleophile nucleophile Primary/Secondary Amine nucleophile->product

Caption: "Suspension to Solution" workflow.

3. Temperature Optimization

  • Principle: For most compounds, solubility increases with temperature. Gently warming the reaction mixture can help to dissolve the sulfonyl chloride.

  • Causality: Increased thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to solvate the individual molecules of the sulfonyl chloride more effectively.

  • Caution: Sulfonyl chlorides can be thermally labile and are susceptible to hydrolysis if moisture is present.[4] It is crucial to conduct heating under anhydrous conditions and to not exceed the thermal stability limits of your reactants. A gentle warming to 40-50 °C is often sufficient.

Concluding Remarks

Overcoming the poor solubility of this compound is a common challenge that can be effectively addressed through a systematic approach. By carefully selecting solvents, considering co-solvent systems, and optimizing reaction conditions such as temperature, researchers can significantly improve reaction outcomes. Always ensure that the chosen method is compatible with the overall reaction scheme and does not introduce downstream purification challenges.

References

  • Koo, I. S., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • Wikipedia. Sulfonyl halide. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3127. Available from: [Link]

  • Li, Y., et al. (2019). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. Supporting Information. Available from: [Link]

  • PubChem. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

  • de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6542. Available from: [Link]

  • Monk, K. A., et al. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Tetrahedron Letters, 44(15), 3153-3154. Available from: [Link]

  • PubChem. 3,5-Dinitrobenzoyl chloride. Available from: [Link]

  • PubChem. Benzenesulfonyl chloride, 2,4-dinitro-. Available from: [Link]

  • Google Patents. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide.
  • PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. Available from: [Link]

  • Al-Lohedan, H. A. (1998). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. SAGE Journals. Available from: [Link]

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Optimization of reaction conditions for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Welcome to the technical support and resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, optimization, and application of this highly reactive sulfonylating agent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot issues effectively and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

The synthesis of this compound is not widely documented in standard literature. However, a robust and logical approach involves a two-step sequence starting from anisole (methoxybenzene). This strategy leverages well-established aromatic substitution principles.

  • Step 1: Dinitration of Anisole. The methoxy group is a powerful ortho-, para-directing group. Nitration of anisole under controlled conditions will yield 2,4-dinitroanisole as the major product.

  • Step 2: Chlorosulfonation of 2,4-Dinitroanisole. The resulting dinitroanisole is then subjected to chlorosulfonation. The electron-withdrawing nitro groups deactivate the ring, making this step challenging and requiring forcing conditions. The sulfonyl chloride group will be directed to the position meta to the nitro groups and ortho to the methoxy group (position 5), yielding the target molecule.

This route provides excellent regiochemical control. An alternative, direct chlorosulfonation of anisole followed by nitration, is generally less effective as the sulfonyl chloride group is deactivating and can be sensitive to strong nitrating conditions.

Q2: I am observing significant hydrolysis of my sulfonyl chloride product. How can this be minimized?

Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common failure point in synthesis and subsequent reactions.[1][2][3] Sulfonyl chlorides are highly susceptible to moisture.[2][4]

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This process is often autocatalytic, as the formation of sulfonic acid and HCl can accelerate further hydrolysis.

Preventative Measures:

  • Anhydrous Reagents and Solvents: Ensure all solvents (e.g., dichloromethane, chloroform) are rigorously dried before use.[4] Use freshly opened or distilled chlorosulfonic acid.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

  • Rapid Aqueous Workup: If an aqueous workup is unavoidable, it must be performed quickly with ice-cold water or brine to quench the reaction. The product should be extracted into an organic solvent immediately.[2][5] Extended contact with the aqueous phase will drastically reduce yields.[5]

  • Avoidance of Heat: Do not heat the reaction mixture during workup. Hydrolysis rates increase significantly with temperature.[6]

Q3: What causes the formation of dark, tarry byproducts during the chlorosulfonation step, and how can I prevent them?

The formation of dark-colored impurities is typically due to charring and side reactions caused by the aggressive nature of chlorosulfonic acid, especially at elevated temperatures.

Causality: Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. At higher temperatures, it can cause uncontrolled oxidation and polymerization of the aromatic substrate, leading to complex, insoluble byproducts. Another common side reaction is the formation of diaryl sulfones, which occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting aromatic compound.[2]

Optimization Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the aromatic substrate to the chlorosulfonic acid. This is the single most critical parameter.

  • Order of Addition: Always add the 2,4-dinitroanisole slowly and portion-wise to a stirred, cooled excess of chlorosulfonic acid.[2][5] Reversing the addition order creates localized areas of high substrate concentration, promoting sulfone formation.[5]

  • Stoichiometry: Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure it acts as both the reagent and the solvent, maintaining a dilute solution and minimizing intermolecular side reactions.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and offers a logical path to resolution.

Problem 1: Low or No Yield of the Final Product
  • Symptom: After workup, little to no solid product is obtained, or the isolated material is not the desired sulfonyl chloride (e.g., confirmed by melting point or spectroscopy).

  • Possible Cause 1: Incomplete Chlorosulfonation. The deactivating effect of the two nitro groups makes the aromatic ring electron-poor and resistant to electrophilic substitution.

    • Solution: Increase the reaction temperature gradually after the initial addition is complete (e.g., allow to warm to room temperature or gently heat to 40-50 °C). Monitor the reaction progress carefully by TLC. Extend the reaction time.

  • Possible Cause 2: Product Hydrolysis. As detailed in the FAQ, the product may have fully hydrolyzed to the water-soluble sulfonic acid during workup.

    • Solution: Re-evaluate your workup procedure. Ensure all steps are performed rapidly at low temperatures with anhydrous solvents for extraction. The use of a separatory funnel pre-rinsed with a drying agent (e.g., anhydrous sodium sulfate) can be beneficial.

  • Possible Cause 3: Incorrect Starting Material. Verify the identity and purity of your 2,4-dinitroanisole precursor.

    • Solution: Characterize the starting material using ¹H NMR, ¹³C NMR, and melting point analysis before proceeding.

Problem 2: The Isolated Product is a Gummy Solid or Oil That Won't Crystallize
  • Symptom: The crude product obtained after solvent evaporation is not a crystalline solid, making purification difficult.

  • Possible Cause 1: Residual Solvent. Trace amounts of the reaction solvent (e.g., excess chlorosulfonic acid) or extraction solvent can inhibit crystallization.

    • Solution: Use a high-vacuum pump to remove all volatile residues. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove stubborn impurities.

  • Possible Cause 2: Presence of Impurities. The product may be contaminated with side products like the corresponding sulfonic acid or diaryl sulfone.

    • Solution: Attempt to triturate the crude oil with a cold, non-polar solvent (e.g., hexane or pentane). This may induce crystallization of the desired product while washing away more soluble impurities. If this fails, column chromatography on silica gel using a non-protic eluent system (e.g., hexane/ethyl acetate or dichloromethane) is the next logical step. The silica gel should be dried in an oven beforehand to minimize hydrolysis on the column.

Problem 3: The Sulfonyl Chloride Decomposes During a Subsequent Reaction (e.g., Sulfonamide Formation)
  • Symptom: When using your synthesized this compound to react with an amine or alcohol, you observe low yields of the desired sulfonamide/sulfonate ester and recover starting materials.

  • Possible Cause 1: Wet Amine/Alcohol or Solvent. The most common culprit is the presence of water in the nucleophile or the reaction solvent.[4]

    • Solution: Use freshly distilled amines and anhydrous solvents. If using an amine hydrochloride salt, ensure the free-basing procedure and subsequent extraction/drying are thorough.

  • Possible Cause 2: Incompatible Base. Some bases can promote decomposition. For example, using aqueous NaOH or KOH will rapidly hydrolyze the sulfonyl chloride.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous solvent. Ensure the base is also dry.[4] A typical stoichiometry is 1.1-1.5 equivalents of base relative to the sulfonyl chloride.[4]

Data Summary & Key Parameters

The following table summarizes the recommended starting conditions for the synthesis. Optimization will be required based on your specific laboratory setup and reagent purity.

Parameter Step 1: Dinitration of Anisole Step 2: Chlorosulfonation Rationale & Key Insights
Primary Reagent Fuming HNO₃ / conc. H₂SO₄Chlorosulfonic Acid (ClSO₃H)H₂SO₄ protonates HNO₃ to generate the active nitronium ion (NO₂⁺). ClSO₃H is both reagent and solvent.
Stoichiometry ~2.5 eq. HNO₃3 - 5 eq. ClSO₃HA slight excess of HNO₃ ensures complete dinitration. A large excess of ClSO₃H minimizes sulfone byproduct.[2]
Temperature -10 °C to 0 °C0 °C to 5 °C (addition), then RT to 50°CStrict temperature control is critical to prevent runaway reactions, charring, and formation of isomers.[7][8]
Solvent Acetic Anhydride or H₂SO₄None (excess reagent acts as solvent)Acetic anhydride can help moderate the nitration reaction.
Reaction Time 1 - 3 hours2 - 12 hoursMonitor by TLC for consumption of starting material.
Workup Pour onto ice, filter solidPour onto ice, immediate extractionQuenching on ice dissipates heat and precipitates the product. Speed is critical in the sulfonyl chloride workup to prevent hydrolysis.[5]

Visualizations & Workflows

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis pathway from anisole.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Chlorosulfonation cluster_2 Purification Anisole Anisole Dinitroanisole 2,4-Dinitroanisole Anisole->Dinitroanisole HNO₃ / H₂SO₄ -10 to 0 °C Target 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride Dinitroanisole->Target ClSO₃H (excess) 0 °C to RT Purified Final Product (via Recrystallization) Target->Purified Ice-water quench Anhydrous extraction

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing low yield issues.

G Start Low Yield or No Product CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Starting Material Dominant? CheckTLC->SM_Present Product_Spot New Polar Spot at Baseline? SM_Present->Product_Spot No Incomplete_Rxn Diagnosis: Incomplete Reaction SM_Present->Incomplete_Rxn Yes Hydrolysis Diagnosis: Product Hydrolysis Product_Spot->Hydrolysis Yes Other Diagnosis: Other Side Reactions Product_Spot->Other No Sol_Incomplete Solution: - Increase reaction temp/time - Check reagent quality Incomplete_Rxn->Sol_Incomplete Sol_Hydrolysis Solution: - Use anhydrous workup - Work quickly at 0 °C - Use inert atmosphere Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yields.

Detailed Experimental Protocols

Disclaimer: These are proposed protocols based on established chemical principles for analogous compounds. All work should be conducted by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,4-Dinitroanisole (Precursor)
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask to -10 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL (0.36 mol) of fuming nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Slowly add 10.8 g (0.1 mol) of anisole to the stirred sulfuric acid in the reaction flask, ensuring the temperature does not rise above 0 °C.

  • Nitration: Begin the dropwise addition of the nitrating mixture to the anisole solution. Maintain the reaction temperature between -10 °C and 0 °C throughout the addition (approx. 1 hour).

  • Reaction: After addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to yield pale yellow needles of 2,4-dinitroanisole. Dry the product in a vacuum oven. (Expected Yield: ~85-90%).

Protocol 2: Chlorosulfonation to Yield this compound
  • Setup: In a 250 mL flask equipped with a magnetic stirrer, thermometer, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 45 mL (78 g, 0.67 mol) of chlorosulfonic acid. Cool the flask to 0 °C in an ice bath.

  • Addition: While maintaining the temperature at 0-5 °C, add 9.9 g (0.05 mol) of dry 2,4-dinitroanisole in small portions over 30-45 minutes.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Heating (Optional): If TLC analysis shows significant unreacted starting material, gently heat the mixture to 40-50 °C for 1-2 hours. Caution: HCl gas evolution will increase.

  • Workup: Cool the reaction mixture back to 0 °C. In a separate large beaker (1 L), prepare a mixture of 500 g of crushed ice and 200 mL of dichloromethane, and stir vigorously.

  • Quenching: Very slowly and carefully, pour the reaction mixture into the stirred ice/dichloromethane slurry. This step is highly exothermic and releases large amounts of HCl. Perform this in the back of a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two additional 50 mL portions of dichloromethane.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which should be a pale yellow solid.

  • Purification: The crude product can be purified by recrystallization from an anhydrous solvent system, such as chloroform/hexane.

References

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
  • Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - ASIA Chemical.
  • Solvent optimization of the sulfonylation reaction - ResearchGate. [Link]

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis - MDPI. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. [Link]

  • Optimization of the reaction conditions. [a] - ResearchGate. [Link]

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

  • p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. [Link]

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Technical Support Center: Purification of Products from 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of your target sulfonamides. The insights provided herein are grounded in established chemical principles and field-proven purification techniques.

Introduction to a Challenging Purification

This compound is a highly reactive sulfonylating agent due to the presence of two strongly electron-withdrawing nitro groups. While this reactivity is beneficial for the synthesis of the corresponding sulfonamides, it also presents unique challenges during product purification. Common issues include the presence of unreacted starting material, hydrolysis byproducts, and other impurities that can complicate downstream applications. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your sulfonamide products.

Observed Problem Potential Cause(s) Recommended Solution(s)
Yellow/Orange Color in Crude Product - Presence of unreacted this compound or its hydrolysis product, 4-methoxy-3,5-dinitrobenzenesulfonic acid.[1] - Residual nitro-aromatic impurities.- Aqueous Workup: Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic hydrolysis byproduct.[2] - Recrystallization: Utilize a solvent system where the sulfonamide product has lower solubility than the impurities upon cooling. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures. - Column Chromatography: Employ a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
Multiple Spots on TLC, Including a Low Rf Spot - Incomplete reaction, leaving the starting amine. - Formation of the hydrolysis byproduct, 4-methoxy-3,5-dinitrobenzenesulfonic acid.- Acid Wash: During the workup, wash the organic layer with dilute HCl (e.g., 1M HCl) to protonate and remove the unreacted amine into the aqueous layer.[3] This is only suitable for acid-stable target compounds. - Bicarbonate Wash: A wash with saturated sodium bicarbonate solution will remove the acidic sulfonic acid byproduct.[2]
Product Fails to Crystallize - Presence of impurities inhibiting lattice formation. - Product is an oil at room temperature. - Inappropriate solvent choice.- Purify by Column Chromatography: This will remove impurities that may be hindering crystallization.[4] - Solvent Screening: Experiment with different solvent systems for recrystallization. Start with a solvent in which your product is soluble when hot and sparingly soluble when cold. If a single solvent is ineffective, try a binary solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). - Trituration: If the product is an oil, attempt to solidify it by triturating with a non-polar solvent like hexane or pentane. This can often induce crystallization.
Low Recovery After Column Chromatography - Product is highly polar and is retained on the silica gel. - Product is streaking on the column.- Modify Mobile Phase: Add a small amount of a polar modifier like methanol (1-5%) to your eluent to help elute highly polar compounds. For acidic products, adding a small amount of acetic acid to the mobile phase can improve peak shape. - Change Stationary Phase: If using silica gel, consider switching to a less acidic stationary phase like alumina or a reverse-phase C18 column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reaction between this compound and an amine?

A1: The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide.[5][6] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[5]

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[7] Spot the reaction mixture alongside the starting amine and this compound. The reaction is complete when the spot corresponding to the starting amine is no longer visible. A suitable eluent for TLC of sulfonamides is typically a mixture of hexane and ethyl acetate. The sulfonamide product will be more polar than the starting sulfonyl chloride but its polarity relative to the starting amine will vary.

Q3: What are the primary safety precautions when working with this compound?

A3: this compound is a corrosive solid and is moisture-sensitive.[8][9][10] It can cause severe skin burns and eye damage.[8][9][10] Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10]

Q4: My product is water-soluble. How should I adjust my workup procedure?

A4: If your sulfonamide product has significant water solubility, standard liquid-liquid extraction may be inefficient. Consider the following:

  • Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer multiple times with fresh organic solvent to maximize product recovery.

  • Brine Wash: Washing the combined organic layers with a saturated sodium chloride (brine) solution can help to "salt out" the product from the aqueous phase and into the organic layer.[2]

  • Evaporation of Aqueous Layer: If the product is highly water-soluble and not volatile, you may need to lyophilize (freeze-dry) the aqueous layer to recover the product.

Q5: What analytical techniques are recommended for final purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized sulfonamides due to its high sensitivity and quantitative capability.[7][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) will confirm the molecular weight of your product.[11]

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

This protocol is a standard procedure for quenching the reaction and performing an initial purification.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2]

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove unreacted amine).

    • Saturated aqueous sodium bicarbonate solution (to remove unreacted sulfonyl chloride and its hydrolysis byproduct).[2]

    • Brine (to remove bulk water).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

G

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the crude product when recrystallization is not effective.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dried product slurry to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G

Protocol 3: Purification by Recrystallization

This is the preferred method for purifying solid products if a suitable solvent can be found.

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
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  • SAFETY D
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • SAFETY D
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  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service.
  • Analysis of sulfonamides | PPTX - Slideshare.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Simple Tests for Identification of Sulfonamides - ResearchG
  • Sulfonamide-impurities - Pharmaffili
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Yield, purity, and characteristic impurities of the sulfonamide...
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  • TLC of Sulfonamides | Request PDF - ResearchG
  • US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google P
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  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • Sulfonamide - Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • This compound AldrichCPR 175203-74-4 - Sigma-Aldrich.
  • This compound | 175203-74-4 - Sigma-Aldrich.
  • 3,5-Dinitrobenzene-1-sulfonyl chloride | 31206-25-4 | GBA20625 - Biosynth.
  • Technical Support Center: Work-up Procedures for 3,4-Dimethoxybenzyl Chloride Reactions - Benchchem.
  • 3,5-Dinitrobenzenesulfonyl chloride | 31206-25-4 - Benchchem.
  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem.
  • CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google P
  • 85365-92-0 | 4-Methoxy-3,5-dinitrobenzoic acid | ChemScene.
  • Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution - University of Memphis Digital Commons.
  • 98-68-0|4-Methoxybenzene-1-sulfonyl chloride|BLD Pharm.
  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Deriv
  • 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem.
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity

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Technical Support Center: Stability of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly for the derivatization of amines and alcohols. However, its utility is matched by its inherent instability in solution, primarily due to the presence of strong electron-withdrawing nitro groups and a methoxy group that can influence its reactivity. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, leading to degradation and the formation of unwanted byproducts. This guide will help you understand and mitigate these stability challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction is yielding a complex mixture of products with low yield of the desired sulfonamide/sulfonate ester. What could be the cause?

Answer:

This is a common issue stemming from the degradation of this compound before or during your reaction. The primary degradation pathway in the presence of nucleophilic solvents or impurities is hydrolysis, leading to the formation of the corresponding sulfonic acid.

Causality:

  • Hydrolysis: The sulfonyl chloride functional group is highly electrophilic and readily reacts with water. Trace amounts of moisture in your solvent, starting materials, or glassware can lead to rapid hydrolysis to 4-methoxy-3,5-dinitrobenzenesulfonic acid. This sulfonic acid is unreactive towards your desired nucleophile and can complicate purification.

  • Solvent Reactivity: Protic solvents (e.g., alcohols, primary/secondary amines) can act as nucleophiles and react with the sulfonyl chloride. For instance, if you are using an alcohol as a solvent for a reaction with an amine, you may get a significant amount of the sulfonate ester as a byproduct.

  • Presence of Other Nucleophiles: Any nucleophilic species in your reaction mixture can compete with your intended substrate. This includes impurities in your starting materials or solvents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware in an oven at >100 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Store the this compound in a desiccator.[1]

  • Solvent Selection:

    • Choose a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

  • Order of Addition:

    • Add the this compound solution to the solution of your nucleophile, rather than the other way around. This ensures that the sulfonyl chloride is immediately in the presence of a high concentration of the desired reactant.

Question 2: I observe a significant loss of the this compound peak in my HPLC analysis of the stock solution, even when stored at low temperatures. Why is this happening?

Answer:

Even in aprotic solvents, this compound can degrade over time. The stability is highly dependent on the solvent and storage conditions.

Causality:

  • Solvent-Mediated Decomposition: While aprotic, some solvents can facilitate decomposition. For example, THF can contain peroxides that may initiate radical reactions. Residual moisture in any solvent will lead to hydrolysis.[2][3]

  • Light Sensitivity: Some sulfonyl chlorides can be sensitive to light, which can promote degradation.[4]

  • Temperature: While low temperatures slow down degradation, they do not completely halt it. Fluctuations in temperature during storage can also accelerate decomposition.

Troubleshooting and Stability Testing Protocol:

To assess the stability in your specific solvent system, you can perform a simple time-course experiment.

Experimental Protocol: Stability Assessment of this compound Solution

  • Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the desired aprotic solvent (e.g., Acetonitrile).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a suitable analytical method like HPLC-UV to determine the initial concentration.[5]

  • Storage: Aliquot the solution into several vials to avoid repeated freeze-thaw cycles. Store the vials under your intended storage conditions (e.g., -20 °C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove one vial, bring it to room temperature, and re-analyze it by HPLC-UV.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Data Presentation:

Time (Days)Concentration (mg/mL) in Acetonitrile at -20°C% Degradation
010.00%
19.82%
39.55%
78.911%
148.020%
This is example data and will vary based on actual experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a refrigerator, and for long-term storage, a freezer (-20 °C) is recommended.[6][7] It is crucial to store it in a dry environment, preferably in a desiccator, to protect it from moisture.[1]

Q2: What are the primary decomposition pathways for this compound in solution?

A2: The main decomposition pathways include:

  • Hydrolysis: Reaction with water to form 4-methoxy-3,5-dinitrobenzenesulfonic acid. This is often the most significant pathway.

  • Nucleophilic Attack by Other Species: Reaction with other nucleophiles present in the solution, such as alcohols, amines, or even some solvents.[8][9]

  • Formal SO2 Extrusion: While less common for benzenesulfonyl chlorides compared to some heteroaromatic sulfonyl chlorides, under certain conditions (e.g., high temperatures), extrusion of sulfur dioxide can occur.[2][3]

Q3: Can I use a base like triethylamine or pyridine in my reaction?

A3: Yes, a non-nucleophilic base is often necessary to scavenge the HCl generated during the reaction of the sulfonyl chloride with an amine or alcohol. However, ensure the base is anhydrous and added cautiously, as the reaction can be exothermic. Pyridine can sometimes act as a nucleophilic catalyst.

Q4: How does the electronic nature of the substituents affect the stability?

A4: The two nitro groups are strong electron-withdrawing groups. This makes the sulfur atom of the sulfonyl chloride highly electrophilic and thus more susceptible to nucleophilic attack.[4][10] This increased reactivity is beneficial for the desired reaction but also makes the compound more prone to degradation by unwanted nucleophiles like water.

Visualizing Stability and Workflow

Diagram 1: Decomposition Pathway of this compound

cluster_0 Reaction Pathways A 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride B 4-Methoxy-3,5-dinitrobenzenesulfonic acid A->B + H2O (Hydrolysis) C Desired Product (e.g., Sulfonamide) A->C + R-NH2 (Desired Reaction) D Side Product (e.g., Sulfonate Ester) A->D + R'-OH (Solvent/Impurity Reaction)

Caption: Major reaction pathways for this compound in solution.

Diagram 2: Experimental Workflow for Stability Assessment

start Start prep Prepare Stock Solution (Known Concentration) start->prep t0 Analyze at T=0 (e.g., HPLC-UV) prep->t0 store Aliquot and Store (Controlled Conditions) t0->store timepoint Analyze at Time Points (e.g., 1, 3, 7, 14 days) store->timepoint data Plot Concentration vs. Time timepoint->data end Determine Degradation Rate data->end

Caption: Workflow for determining the stability of this compound in a specific solvent.

References

  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage. Retrieved from [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride, 95% Purity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Supporting Information. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]

Sources

Preventing decomposition of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this critical reagent. Proper storage and handling are paramount to prevent its decomposition, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and the scientific rationale behind our recommended procedures.

Quick Reference: FAQs

Here are answers to the most common questions regarding the storage and handling of this compound.

Q1: What is the primary cause of decomposition for this reagent? A1: The primary cause of decomposition is hydrolysis.[1][2][3] Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[4][5] Atmospheric humidity is sufficient to initiate a reaction that converts the sulfonyl chloride into the corresponding and unreactive 4-methoxy-3,5-dinitrobenzenesulfonic acid.

Q2: What are the ideal storage conditions? A2: The reagent should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or dry nitrogen), in a cool, dry place.[5][6] For long-term storage, refrigeration in a desiccator is strongly recommended.[7][8]

Q3: My reagent has turned into a hard, clumpy solid. Can I still use it? A3: Clumping or caking is a strong indicator of hydrolysis. The resulting sulfonic acid is often stickier than the sulfonyl chloride, causing the solid to aggregate. While some active reagent may remain, its purity is compromised. It is highly recommended to use a fresh, unopened vial for any moisture-sensitive reaction.

Q4: I don't have a glovebox. How can I handle this reagent safely? A4: If a glovebox is unavailable, you can use Schlenk line techniques or a nitrogen-flushed glove bag to create an inert environment.[9] The key is to minimize the reagent's exposure to ambient air to less than a few seconds. Always work quickly and have all necessary equipment ready before opening the container.[8]

Q5: Is thermal decomposition a concern? A5: While sulfonyl chlorides can decompose at high temperatures, hydrolysis is the far more significant concern under standard laboratory storage conditions.[10][11] The recommended refrigerated storage also serves to mitigate any potential for thermal degradation.

Troubleshooting Guide: Identifying and Mitigating Decomposition

Use this guide to diagnose potential issues with your reagent and find actionable solutions.

Observed Problem Probable Cause Recommended Action & Explanation
Reduced or No Reactivity in Experiment Reagent Decomposition: The sulfonyl chloride has likely hydrolyzed to sulfonic acid, which is unreactive in typical sulfonamide or sulfonate ester formation reactions.1. Discard the Reagent: Do not attempt to salvage the material as its purity is unknown. 2. Verify New Stock: Before use, visually inspect the new reagent. It should be a free-flowing powder. 3. Refine Handling Technique: Review your workflow for potential moisture introduction points. Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.[9]
Reagent is Clumped, Discolored, or has a "Wet" Appearance Significant Moisture Exposure: Prolonged or high-level exposure to atmospheric humidity has led to substantial hydrolysis.1. Immediate Quarantine: Seal the container and separate it from other moisture-sensitive reagents to prevent cross-contamination of the storage environment. 2. Procure Fresh Reagent: Order a new supply. 3. Implement Aliquoting: For the new stock, immediately aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receipt. This minimizes repeated exposure of the bulk material.
Inconsistent Experimental Results Partial Decomposition: The reagent may be partially hydrolyzed, leading to an inaccurate concentration of the active sulfonyl chloride and variable reaction yields.1. Use a Fresh, Unopened Vial: For critical experiments, always start with a new, sealed container of the reagent to ensure maximum purity. 2. Improve Storage Protocol: Transfer the bulk reagent to a desiccator cabinet that is regularly purged with nitrogen or contains fresh, active desiccant.[8][12] 3. Consider Reagent Qualification: For highly sensitive applications, you may consider qualifying a new batch via a small-scale test reaction or analytical method (e.g., NMR) to confirm its activity before use in large-scale experiments.

Technical Deep Dive: The Chemistry of Decomposition

Understanding the mechanism of degradation is key to preventing it.

The Primary Pathway: Hydrolysis

The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two attached oxygen atoms, the chlorine atom, and the two nitro groups on the benzene ring. Water, even the small amount present in ambient air, acts as a nucleophile, attacking this electrophilic sulfur center. This initiates a substitution reaction where the chloride ion is displaced, and a molecule of hydrochloric acid (HCl) is generated as a byproduct. The final product is 4-methoxy-3,5-dinitrobenzenesulfonic acid.

This sulfonic acid product is non-volatile and will remain as a contaminant in the reagent bottle, leading to the observed issues of clumping and loss of reactivity.

Hydrolysis cluster_legend Legend Reagent 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride (Active Reagent) Product 4-Methoxy-3,5-dinitro- benzenesulfonic acid (Inactive Product) Reagent->Product Nucleophilic Attack Moisture H₂O (from atmosphere) Moisture->Product Reactant Byproduct HCl Gas Product->Byproduct Generates Active Active Reagent Inactive Inactive Product Reactant Reactant

Caption: Hydrolysis pathway of this compound.

Best Practices: Storage and Handling Protocols

Adherence to these protocols is the most effective way to prevent reagent decomposition.

Protocol 1: Initial Receipt and Aliquoting
  • Inspect Upon Arrival: Ensure the manufacturer's seal is intact. Do not accept a container with a broken seal.

  • Prepare Inert Environment: Perform all initial handling in a glovebox or under a steady stream of inert gas (argon or dry nitrogen).

  • Pre-label Vials: Prepare several smaller, oven-dried glass vials with PTFE-lined caps. Label them with the reagent name, date, and lot number.

  • Aliquot Quickly: Open the main container and rapidly dispense the powder into the smaller vials. Work efficiently to minimize exposure time.

  • Backfill and Seal: Before sealing each vial, flush the headspace with inert gas. Tightly screw on the cap and seal the cap-vial interface with paraffin film for an extra barrier.

  • Store Properly: Place the master container and the aliquots inside a secondary container (like a sealed bag) with a desiccant pouch, and store in a designated refrigerator (+4°C).

Protocol 2: Routine Use Workflow

This workflow ensures that the integrity of the reagent is maintained during experimental use.

Workflow Start Start: Need Reagent Prep Prepare Inert Environment (Glovebox or Schlenk Line) Start->Prep Equilibrate Remove ONE Aliquot Vial from Desiccator/Fridge Prep->Equilibrate Warm Allow Vial to Warm to Room Temperature (~20-30 min) Equilibrate->Warm Crucial Step! Prevents condensation Weigh Quickly Weigh Reagent Under Inert Atmosphere Warm->Weigh Seal Immediately Reseal Aliquot Vial (Flush Headspace with N₂/Ar) Weigh->Seal End Proceed with Reaction Weigh->End Store Return Aliquot to Cold, Dry Storage Seal->Store

Caption: Recommended workflow for handling moisture-sensitive reagents.

Critical Step Explained: Allowing the vial to warm to room temperature before opening is essential. Opening a cold vial in a room-temperature environment will cause moisture from the air to immediately condense on the cold powder, leading to rapid decomposition.

By implementing these structured protocols, you establish a self-validating system that protects the integrity of your this compound, ensuring the reliability and reproducibility of your research.

References
  • King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • Organic Process Research & Development. (2007). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Available at: [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Available at: [Link]

  • Elchemi. (2024). Storage instructions for chemical reagents. Available at: [Link]

  • van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Available at: [Link]

  • ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-3,5-dinitrobenzenesulfonyl)-2,6-dinitrophenol. Available at: [Link]

Sources

Troubleshooting guide for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride amine protection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to MdnsCl in Amine Protection

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MdnsCl) is a valuable reagent for the protection of primary and secondary amines. As a member of the nitrobenzenesulfonyl family of protecting groups, it shares many characteristics with the more commonly known nosyl (Ns) and dinitrobenzenesulfonyl (Dns) chlorides. The strong electron-withdrawing nature of the two nitro groups and the methoxy substituent on the aromatic ring significantly influences the properties of the resulting Mdns-amides. This makes the Mdns group a robust protecting group that can be cleaved under specific, mild conditions, offering orthogonality to other common amine protecting groups like Boc and Cbz.[1]

The primary utility of the Mdns group lies in its ability to activate the N-H bond of the resulting sulfonamide, facilitating subsequent N-alkylation reactions, most notably in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using MdnsCl for amine protection?

A1: The key advantages of using MdnsCl include:

  • Robustness: Mdns-amides are stable to a wide range of reaction conditions, including acidic media used for Boc-deprotection.[1]

  • Activation: The resulting sulfonamide has an acidic N-H proton, allowing for efficient N-alkylation under basic conditions or via the Fukuyama-Mitsunobu reaction.[1][2]

  • Mild Deprotection: The Mdns group can be removed under mild, neutral, or slightly basic conditions using thiol nucleophiles, which avoids the harsh acidic or hydrogenolysis conditions required for other protecting groups.[1]

  • Orthogonality: The unique cleavage conditions of the Mdns group make it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1]

  • Crystalline Derivatives: Mdns-protected amines are often crystalline solids, which can simplify purification by recrystallization.[1]

Q2: How do I store and handle MdnsCl?

A2: this compound is a sulfonyl chloride and should be handled with care. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Always handle MdnsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the typical conditions for protecting an amine with MdnsCl?

A3: The protection of a primary or secondary amine with MdnsCl is typically carried out by reacting the amine with a slight excess of MdnsCl in the presence of a base. Common conditions involve using a non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.[2]

Q4: How can I monitor the progress of the Mdns-protection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is co-spotted with the starting amine. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. The product can be visualized under UV light due to the aromatic nature of the Mdns group.

Q5: What are the standard conditions for deprotecting an Mdns-amide?

A5: The deprotection of an Mdns-amide is achieved via a nucleophilic aromatic substitution reaction using a thiol. A common and effective method involves treating the Mdns-protected amine with a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Mdns-Protected Amine
Potential Cause Troubleshooting Steps & Explanation
Poor Quality of MdnsCl MdnsCl is susceptible to hydrolysis. If the reagent has been improperly stored, it may have partially or fully hydrolyzed to the unreactive sulfonic acid. Solution: Use freshly purchased or properly stored MdnsCl. Consider recrystallizing the MdnsCl if its purity is questionable.
Insufficiently Basic Reaction Conditions The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An adequate amount of base is crucial to neutralize the HCl and to deprotonate the amine, increasing its nucleophilicity. Solution: Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For less reactive amines, a stronger, non-nucleophilic base like 2,6-lutidine or Proton-Sponge® may be beneficial.
Low Nucleophilicity of the Amine Sterically hindered or electron-deficient (e.g., aromatic) amines are less nucleophilic and may react slowly. Solution: Increase the reaction temperature (e.g., to 40 °C or reflux, solvent permitting) and/or reaction time. The use of a more polar solvent like DMF can also accelerate the reaction.
Competitive Reaction with Solvent or Impurities Nucleophilic solvents (e.g., alcohols) or impurities (e.g., water) can compete with the amine for reaction with the highly electrophilic MdnsCl. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Avoid nucleophilic solvents.
Problem 2: Incomplete Reaction
Potential Cause Troubleshooting Steps & Explanation
Insufficient Reagent The stoichiometry of the reaction is critical. Solution: Use a slight excess (1.05-1.2 equivalents) of MdnsCl to ensure complete consumption of the amine.
Precipitation of Amine Hydrochloride Salt If the base is not sufficiently soluble or effective, the hydrochloride salt of the starting amine may precipitate from the reaction mixture, halting the reaction. Solution: Ensure a homogeneous reaction mixture. A more polar solvent or a more soluble base may be required.
Equilibrium Issues For some amine-base combinations, the equilibrium may not fully favor the free amine. Solution: Use a stronger, non-nucleophilic base to drive the reaction to completion.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Steps & Explanation
Di-sulfonylation of Primary Amines Although generally less favorable, over-reaction with primary amines can lead to the formation of a di-sulfonylated product, especially if a large excess of MdnsCl and a strong base are used. Solution: Use a controlled amount of MdnsCl (around 1.05 equivalents). Add the MdnsCl slowly to the reaction mixture at a low temperature (0 °C) to control the reaction rate.
Reaction with Other Nucleophilic Groups If the substrate contains other nucleophilic functional groups (e.g., alcohols, thiols), they may also react with MdnsCl. Solution: Protect other nucleophilic groups prior to the Mdns-protection step. The choice of protecting group should be orthogonal to the Mdns group.
Hydrolysis of MdnsCl The presence of water will lead to the formation of 4-methoxy-3,5-dinitrobenzenesulfonic acid, which can complicate purification. Solution: Use anhydrous reaction conditions.
Problem 4: Difficulties in Purification
Potential Cause Troubleshooting Steps & Explanation
Removal of Excess Base and its Salt Triethylamine and its hydrochloride salt can be challenging to remove completely. Solution: After the reaction, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted MdnsCl (as the sulfonic acid) and then brine.
Co-elution of Product and Impurities The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult. Solution: If the Mdns-protected amine is a solid, recrystallization is often an effective purification method. For column chromatography, experiment with different solvent systems to achieve better separation.
Problem 5: Issues with Mdns-Deprotection
Potential Cause Troubleshooting Steps & Explanation
Incomplete Deprotection The deprotection reaction may be slow or incomplete. Solution: Increase the amount of thiol (e.g., up to 10 equivalents) and base. Elevating the temperature can also accelerate the reaction. Ensure the thiol is of good quality, as oxidation can reduce its effectiveness.
Side Reactions during Deprotection The liberated amine can potentially react with other functional groups present in the molecule, especially if the reaction conditions are harsh. Solution: Use the mildest possible conditions (room temperature if feasible). If intramolecular reactions are a concern, consider using a scavenger to trap the deprotected amine.
Difficult Removal of Thiol and its Byproducts Thiophenol and its disulfide have strong, unpleasant odors and can be difficult to remove. Solution: After the reaction, perform an aqueous workup with a basic solution (e.g., 1M NaOH) to extract the acidic thiophenol. The disulfide byproduct is generally less polar and may require column chromatography for complete removal.

Experimental Protocols

Protocol 1: General Procedure for Mdns-Protection of a Primary Amine
  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for Mdns-Deprotection
  • Dissolve the Mdns-protected amine (1.0 eq.) in DMF.

  • Add potassium carbonate (3.0 eq.) and thiophenol (5.0 eq.).

  • Stir the mixture at room temperature for 4-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer extensively with 1M NaOH to remove thiophenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography.

Visualizing the Chemistry

Mdns-Amine Protection and Deprotection Workflow

Mdns Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Start Primary/Secondary Amine Reagents_P MdnsCl, Base (e.g., Et3N) in Aprotic Solvent (e.g., DCM) Start->Reagents_P 1. Reaction_P Mdns-Amide Formation Reagents_P->Reaction_P 2. Workup_P Aqueous Workup (Acid/Base Washes) Reaction_P->Workup_P 3. Purification_P Purification (Recrystallization or Chromatography) Workup_P->Purification_P 4. Product_P Protected Mdns-Amine Purification_P->Product_P 5. Start_D Protected Mdns-Amine Reagents_D Thiol (e.g., PhSH), Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Start_D->Reagents_D 1. Reaction_D Nucleophilic Aromatic Substitution Reagents_D->Reaction_D 2. Workup_D Aqueous Workup (Base Wash) Reaction_D->Workup_D 3. Purification_D Purification (Chromatography) Workup_D->Purification_D 4. Product_D Deprotected Amine Purification_D->Product_D 5.

Caption: Workflow for Mdns-Amine Protection and Deprotection.

Troubleshooting Logic Diagram

Troubleshooting Mdns Protection cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality (MdnsCl Hydrolysis) Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Low Amine Nucleophilicity Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Use Fresh/Pure MdnsCl Cause1->Sol1 Sol2 Optimize Base and Solvent Cause2->Sol2 Sol3 Increase Temperature/ Reaction Time Cause3->Sol3 Sol4 Protect Other Nucleophilic Groups Cause4->Sol4

Caption: Troubleshooting Logic for Mdns-Amine Protection.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi: 10.15227/orgsyn.079.0186

Sources

Managing exothermic reactions with 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

A Guide for Safe and Effective Handling in Research Applications

Introduction: this compound is a highly reactive sulfonylating agent valued in synthetic chemistry for its ability to form stable sulfonamides and sulfonates. However, its high reactivity, driven by the strongly electron-deficient aryl ring, means that reactions are often highly exothermic. Uncontrolled, this can lead to thermal runaway, a dangerous situation where the reaction rate increases with temperature, causing a further, uncontrollable temperature spike.[1] This guide provides essential troubleshooting advice and protocols to help researchers manage these exothermic events, ensuring both safety and experimental success.

Section 1: Proactive Safety & Reaction Planning FAQs

This section addresses critical questions that should be considered before starting any experiment. Proper planning is the most effective tool for preventing thermal incidents.

Q1: What makes reactions with this compound so exothermic?

A1: The reactivity is dictated by the electrophilic nature of the sulfur atom.[2] In this compound, this electrophilicity is dramatically enhanced by two powerful electron-withdrawing nitro groups (-NO₂) on the benzene ring. These groups pull electron density away from the sulfonyl group (-SO₂Cl), making the sulfur atom highly positive and thus extremely susceptible to attack by nucleophiles (e.g., amines, alcohols).[3] This rapid, often instantaneous, reaction releases a significant amount of energy as heat. The reaction mechanism is typically a nucleophilic addition-elimination process, which also produces hydrogen chloride (HCl) gas as a byproduct, adding to the overall hazard.[4][5]

Q2: I'm planning a sulfonamide synthesis with a primary amine. How do I choose the right solvent and concentration?

A2: Solvent selection is critical for thermal management. Key properties to consider are:

  • Aprotic Nature: The solvent must be aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.[6]

  • Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase.

  • Boiling Point: The boiling point should be high enough to accommodate the desired reaction temperature but low enough to be easily removed during workup. It can also act as a safety buffer; if the reaction temperature approaches the solvent's boiling point, the energy will be consumed as latent heat of vaporization (boiling) rather than further increasing the temperature.

  • Inertness: The solvent must not react with the starting materials or reagents.

Table 1: Recommended Solvents for Controlled Sulfonylation

SolventBoiling Point (°C)Key AdvantagesConsiderations
Dichloromethane (DCM) 39.6Excellent solvating power, easy to remove.Low boiling point offers a small window for temperature control.
Acetonitrile (ACN) 82Higher boiling point than DCM, polar aprotic.Can be reactive with strong nucleophiles or bases.
Tetrahydrofuran (THF) 66Good general-purpose solvent.Must be anhydrous; peroxide formation is a risk.
Toluene 111High boiling point, provides a large thermal buffer.Higher temperatures may accelerate side reactions.

Regarding concentration, start with dilute conditions (e.g., 0.1 M to 0.3 M). High concentrations increase the number of reactive molecules per unit volume, which can lead to an unmanageable rate of heat generation.[7]

Q3: What is the single most important piece of equipment for managing the exotherm?

A3: An efficient cooling and monitoring system. For laboratory scale, this means a cooling bath (ice/water, dry ice/acetone, or cryocooler) of sufficient volume to act as a heat sink. Crucially, the reaction flask should only be partially submerged to allow for emergency cooling of the headspace if needed. A digital thermometer with its probe directly in the reaction mixture (not just the bath) is mandatory for accurate temperature monitoring.

Section 2: Troubleshooting Guide: During the Reaction

This section provides a question-and-answer formatted guide to address issues that may arise in real-time during the experiment.

Q4: I've started adding my nucleophile (amine) solution, and the temperature is rising much faster than expected. What should I do?

A4: This is the first sign of a potential thermal runaway. Act immediately and methodically.

  • STOP THE ADDITION: Immediately cease adding the nucleophile. This is the most critical step to prevent adding more fuel to the reaction.

  • INCREASE COOLING: If using an ice bath, add more ice and salt to lower the temperature. If using a cryocooler, lower the set point.

  • DO NOT INCREASE STIRRING SPEED: While counterintuitive, aggressively increasing stirring can sometimes increase the reaction rate by improving mixing. Maintain a steady, efficient stir rate.

  • MONITOR CLOSELY: Watch the thermometer. If the temperature continues to rise despite stopping the addition and increasing cooling, proceed to emergency quenching (see Q6).

The root cause is often that the rate of addition is too high for the system's heat removal capacity. For future experiments, use a syringe pump for slow, controlled addition and/or use a more dilute solution of the nucleophile.

Q5: My reaction has generated a thick, unstirrable slurry and the temperature is climbing because of poor heat transfer. What's the plan?

A5: This is a common problem when the product sulfonamide is insoluble in the reaction solvent. The slurry insulates the reaction, preventing the cooling bath from being effective.

  • Immediate Action: Stop the addition of reagents. Add a small amount of pre-chilled, anhydrous solvent to try and break up the slurry and improve stirring.

  • Preventative Measures:

    • Solvent Choice: Before the experiment, run a small-scale solubility test of the expected product.

    • Reverse Addition: Consider adding the sulfonyl chloride solution to the amine solution. This keeps the amine in excess initially, which can sometimes prevent the product from crashing out immediately.

    • Higher Dilution: Running the reaction at a higher dilution from the start is the most reliable solution.

Q6: The temperature is rising uncontrollably and has exceeded the safe operating limit. How do I perform an emergency quench?

A6: An emergency quench is a last resort to stop a runaway reaction.[7] Safety is the priority. Ensure you are wearing appropriate PPE (face shield, flame-retardant lab coat, heavy-duty gloves).

Protocol: Emergency Quenching of Sulfonyl Chlorides

  • Alert Personnel: Inform colleagues in the lab of the situation.

  • Prepare Quenching Agent: The ideal quencher is a weak nucleophile that reacts quickly but in a more controlled manner than the intended reagent. A solution of isopropanol or acetone in toluene is a suitable choice.[8][9] Avoid quenching directly with water, as the reaction can be violent and liberate large amounts of corrosive HCl gas.[10][11]

  • Execute Quench: While maintaining maximum cooling, slowly and carefully add the quenching solution to the reaction mixture via a cannula or addition funnel. Be prepared for vigorous gas evolution.

  • Neutralize: Once the temperature has stabilized and returned to a safe level, the entire mixture should be transferred cautiously to a separate vessel containing a stirred, cold solution of sodium bicarbonate to neutralize the acid.

The following diagram outlines the decision-making process for managing a thermal event.

G start Temperature Rise Detected stop_addition 1. Immediately STOP Reagent Addition start->stop_addition increase_cooling 2. Enhance External Cooling (Add ice/salt, lower cryocooler setpoint) stop_addition->increase_cooling monitor 3. Monitor Temperature Trend increase_cooling->monitor stable Temperature Stabilizes or Decreases monitor->stable Is it controlled? runaway Temperature Continues to Rise Uncontrollably monitor->runaway Is it uncontrolled? resume Resume Addition at a MUCH SLOWER Rate stable->resume quench 4. Execute Emergency Quench Protocol (Use isopropanol/acetone in toluene) runaway->quench G cluster_0 Reagent Delivery cluster_1 Reaction & Control cluster_2 Collection pumpA Syringe Pump A (Sulfonyl Chloride in Solvent) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Nucleophile in Solvent) pumpB->mixer reactor Temperature-Controlled Reactor Coil (e.g., immersed in bath) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection Vessel (May contain quench solution) bpr->collection

Sources

Technical Support Center: Purification of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to ensure the high purity of your product.

Diagram 1: Synthetic Pathway and Key Impurities

cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurities 4-Methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl chloride Product 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride 4-Methoxybenzenesulfonyl_chloride->Product Dinitration Mono_Nitro Mono-nitrated Isomers (e.g., 4-Methoxy-3-nitrobenzenesulfonyl chloride) 4-Methoxybenzenesulfonyl_chloride->Mono_Nitro Incomplete Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Product Hydrolysis_Product 4-Methoxy-3,5-dinitrobenzenesulfonic acid (Hydrolysis Product) Product->Hydrolysis_Product Hydrolysis (Moisture) Other_Isomers Other Dinitro Isomers (e.g., 4-Methoxy-2,6-dinitro...) Product->Other_Isomers Side Reaction

Caption: Plausible synthetic route and common impurities.

Troubleshooting Guide

Issue 1: The final product is an oil or a sticky solid and does not crystallize.

Question: I've completed the synthesis, and after the work-up, my product is a viscous oil or a sticky solid that refuses to crystallize. What is causing this, and how can I obtain a crystalline product?

Answer:

This is a common issue that typically points to the presence of impurities that are depressing the melting point and inhibiting crystallization. The most likely culprits are residual solvents, the corresponding sulfonic acid from hydrolysis, or unreacted starting materials and intermediates.

Causality and Recommended Actions:

  • Residual Solvents: The presence of residual solvents from the reaction or extraction steps can prevent crystallization.

    • Action: Ensure your product is thoroughly dried under high vacuum. If you have an oil, you can try co-evaporation with a low-boiling, non-polar solvent like hexane or toluene to azeotropically remove residual volatile impurities.

  • Hydrolysis to Sulfonic Acid: this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, to form 4-Methoxy-3,5-dinitrobenzenesulfonic acid. This sulfonic acid is highly polar and can interfere with the crystallization of the less polar sulfonyl chloride.

    • Action: During your work-up, ensure all glassware is scrupulously dry and use anhydrous solvents. When washing the organic layer, use ice-cold water or brine to minimize hydrolysis and work quickly.

  • Incomplete Nitration: If the nitration of 4-methoxybenzenesulfonyl chloride was incomplete, you might have mono-nitrated species present, which can also act as impurities.

    • Action: Review your nitration conditions (temperature, time, and concentration of nitrating agents). If you suspect incomplete nitration, you may need to re-subject your crude product to the nitration conditions, although this can be challenging. A better approach is to optimize the initial reaction.

Protocol for Inducing Crystallization:

  • Solvent Trituration:

    • Place the oily or sticky product in a flask.

    • Add a small amount of a non-polar solvent in which the desired product is sparingly soluble, such as cold hexane or a mixture of hexane and diethyl ether.

    • Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.

    • Stir the mixture vigorously. The impurities may dissolve in the solvent, leaving the purified product to crystallize.

  • Recrystallization: If trituration fails, a full recrystallization is necessary. Please refer to the detailed recrystallization protocol in the FAQ section below.

Issue 2: The isolated product has a low melting point and a broad melting range.

Question: My recrystallized product has a melting point that is significantly lower than the literature value and melts over a wide range. What does this indicate, and how can I improve the purity?

Answer:

A low and broad melting point is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

Causality and Recommended Actions:

  • Co-precipitation of Impurities: During recrystallization, if the cooling process is too rapid, impurities can become trapped within the crystal lattice of the desired product.

    • Action: Ensure a slow cooling rate during recrystallization. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Inappropriate Recrystallization Solvent: The chosen solvent may not be optimal for separating the desired product from the specific impurities present.

    • Action: Perform a solvent screen to find a solvent or solvent system that has a large solubility difference for your product and its impurities between hot and cold conditions. A good solvent will dissolve the product when hot but not when cold, while the impurities will either remain in solution upon cooling or be insoluble in the hot solvent.

Protocol for Purity Enhancement:

  • Second Recrystallization:

    • Dissolve the impure product in the minimum amount of a suitable hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

  • Activated Carbon Treatment: If your product has a persistent color, it may be due to colored impurities.

    • During the recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal).

    • Boil the solution for a few minutes.

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

    • Proceed with the slow cooling and crystallization as described above.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should be concerned about?

The most common and problematic impurity is 4-Methoxy-3,5-dinitrobenzenesulfonic acid , which is the hydrolysis product of your target compound. Sulfonyl chlorides are reactive and will readily react with any moisture present. This sulfonic acid is more polar than the sulfonyl chloride and can significantly impact crystallization and subsequent reactions.

Q2: How can I minimize the formation of the sulfonic acid during the work-up?

To minimize hydrolysis:

  • Use anhydrous solvents and dry glassware.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • During the aqueous work-up, use ice-cold water or brine for washing and perform the extractions quickly.

  • Avoid heating the product in the presence of any moisture.

Q3: What are the best solvents for recrystallizing this compound?

A systematic solvent screen is always recommended. However, for dinitro-aromatic compounds, a good starting point is a solvent system that balances polarity.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/Water The product should be soluble in hot ethanol and less soluble in cold. Water can be added dropwise to the hot ethanolic solution to induce crystallization.
Dichloromethane/Hexane The product is likely soluble in dichloromethane. Hexane can be added as an anti-solvent to the dichloromethane solution to precipitate the product.
Toluene Toluene is a good solvent for many aromatic compounds and can be effective for recrystallization.
Ethyl Acetate/Hexane Similar to the dichloromethane/hexane system, this offers good polarity control.

Experimental Protocol: Recrystallization [1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Q4: My NMR spectrum shows signals that I cannot identify. What could they be?

Besides the hydrolysis product, other potential impurities arise from the nitration reaction itself:

  • Mono-nitrated isomers: Such as 4-Methoxy-3-nitrobenzenesulfonyl chloride. These would have a different aromatic splitting pattern in the 1H NMR spectrum.

  • Other dinitro isomers: Depending on the directing effects of the methoxy and sulfonyl chloride groups, small amounts of other dinitro isomers might be formed. These would also exhibit distinct NMR signals.

Diagram 2: Troubleshooting Flowchart for Purification

start Crude Product (Oil or Sticky Solid) dry Dry under high vacuum (Co-evaporate with Hexane) start->dry triturate Triturate with cold non-polar solvent (e.g., Hexane) dry->triturate crystallized1 Crystalline Solid? triturate->crystallized1 recrystallize Perform Recrystallization (See Protocol) crystallized1->recrystallize No check_purity Check Purity (Melting Point, NMR) crystallized1->check_purity Yes recrystallize->check_purity pure High Purity Product check_purity->pure Pure impure Product still impure check_purity->impure Impure second_recrystallization Second Recrystallization (Consider different solvent) impure->second_recrystallization charcoal Consider Activated Carbon Treatment impure->charcoal second_recrystallization->check_purity charcoal->second_recrystallization

Caption: Step-by-step troubleshooting for purification.

References

  • Organic Syntheses Procedure. p-TOLUENESULFINYL CHLORIDE. Available from: [Link]

Sources

Technical Support Center: Reactions Involving 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The information herein is designed to be a practical resource, grounded in established chemical principles, to help you navigate the nuances of working with this highly reactive sulfonylating agent.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly enhances the electrophilicity of the sulfur atom, making it a highly reactive sulfonylating agent. The methoxy group, an electron-donating group, modulates this reactivity. This unique electronic arrangement makes it particularly useful for the sulfonylation of less reactive amines and as a protecting group for primary and secondary amines. However, its high reactivity also presents specific challenges during reaction workup and product purification. This guide will address these challenges in a practical, question-and-answer format.

Experimental Workflow Overview

A typical experimental workflow for the synthesis of a sulfonamide using this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base, followed by an aqueous workup to remove byproducts and unreacted starting materials, and finally, purification of the desired sulfonamide.

Sulfonamide Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup: - Amine - Base (e.g., Pyridine, Et3N) - Anhydrous Solvent (e.g., DCM, THF) Reagent_Addition Addition of This compound Reaction_Setup->Reagent_Addition Cooling (0 °C) Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Stir at RT Quenching Quenching (e.g., water, dilute acid) Reaction_Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction - Organic Solvent (e.g., EtOAc, DCM) - Aqueous Washes Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude Sulfonamide Solvent_Removal->Crude_Product Purification_Method Purification: - Recrystallization - Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Sulfonamide Purification_Method->Pure_Product

Caption: A generalized workflow for sulfonamide synthesis and workup.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in sulfonamide synthesis are a common issue and can often be attributed to several factors, particularly the high reactivity of this compound.

  • Probable Cause 1: Hydrolysis of the Sulfonyl Chloride. this compound is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][2] This is often the primary reason for low yields.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Probable Cause 2: Incomplete Reaction. The nucleophilicity of the amine plays a crucial role. Sterically hindered or electron-deficient amines may react slowly.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.

      • Choice of Base: Use a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct. For very weakly nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.

  • Probable Cause 3: Formation of Side Products. With primary amines, there is a possibility of forming a di-sulfonated product, where two sulfonyl groups react with the single amine.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the mono-sulfonated product.

      • Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride and minimize the chance of di-sulfonylation.

Question 2: I am observing a persistent yellow or orange color in my purified product. What is the source of this color and how can I remove it?

Answer:

The presence of dinitro groups on the aromatic ring of this compound can lead to the formation of colored impurities.

  • Probable Cause 1: Residual Starting Material or Hydrolysis Product. The starting sulfonyl chloride and its hydrolysis product, 4-methoxy-3,5-dinitrobenzenesulfonic acid, are often yellow solids. Incomplete reaction or hydrolysis can leave these colored compounds in your crude product.

    • Solution:

      • Aqueous Workup with Base: During the workup, a wash with a dilute aqueous base solution (e.g., 1 M sodium carbonate or sodium bicarbonate) will deprotonate the sulfonic acid, making it highly water-soluble and easily removed into the aqueous layer.[3] Unreacted sulfonyl chloride will also be hydrolyzed to the sulfonic acid under these conditions and subsequently removed.

      • Thorough Extraction: Perform multiple extractions with the aqueous base to ensure complete removal of acidic impurities.

  • Probable Cause 2: Formation of Nitrophenolate Byproducts. Although less common, under certain conditions, nucleophilic aromatic substitution (SNAr) on the benzene ring can occur, leading to highly colored nitrophenolate species.

    • Solution:

      • Careful Control of Reaction Conditions: Avoid excessively high temperatures or the use of strongly nucleophilic bases that could promote SNAr reactions.

      • Purification by Chromatography: If the colored impurity persists after an aqueous workup, column chromatography on silica gel is often effective for its removal. The highly polar nature of these byproducts usually results in strong adsorption to the silica gel.

      • Recrystallization: Recrystallization from a suitable solvent system can also be an effective method for removing colored impurities.

Question 3: During the aqueous workup, I am having trouble with emulsions forming. How can I prevent or break them?

Answer:

Emulsions are a common problem during the workup of reactions, especially when using chlorinated solvents or when the reaction mixture contains amphiphilic molecules.

  • Probable Cause 1: High Concentration of Salts or Polar Byproducts. The presence of salts and other polar species can stabilize the interface between the organic and aqueous layers.

    • Solution:

      • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The high ionic strength of the brine increases the polarity of the aqueous layer, forcing organic components into the organic phase and destabilizing the emulsion.

      • Dilute the Reaction Mixture: Before the workup, diluting the reaction mixture with more of the organic extraction solvent can sometimes prevent emulsion formation.

      • Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets and facilitate phase separation.

  • Probable Cause 2: Vigorous Shaking. Overly aggressive shaking of the separatory funnel can lead to the formation of stable emulsions.

    • Solution:

      • Gentle Inversion: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.

Question 4: How do I confirm that the sulfonamide bond has formed and that my product is pure?

Answer:

Product confirmation and purity assessment are critical steps. A combination of spectroscopic and chromatographic techniques should be employed.

  • Confirmation of Sulfonamide Formation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Look for the disappearance of the amine N-H proton signal (if it was observable) and the appearance of a new sulfonamide N-H proton signal, which is typically a broad singlet at a downfield chemical shift. You should also be able to identify the characteristic aromatic protons of the 4-methoxy-3,5-dinitrophenyl group.

      • ¹³C NMR: The formation of the sulfonamide will result in characteristic shifts for the carbons in both the amine and the sulfonyl chloride fragments.

    • Infrared (IR) Spectroscopy: The formation of a sulfonamide is indicated by the appearance of two characteristic stretching bands for the S=O group, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired sulfonamide product.

  • Purity Assessment:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity. It is advisable to use multiple solvent systems to be more confident.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity.

    • Melting Point: A sharp melting point range for a solid product is a classic indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

A1: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[3] The base, typically a non-nucleophilic amine like pyridine or triethylamine, is added to neutralize this HCl. If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

Q2: Can I use an aqueous base like sodium hydroxide during the reaction?

A2: It is strongly advised not to use aqueous bases during the reaction itself. This compound is highly reactive towards water and hydroxide ions, leading to rapid hydrolysis to the unreactive sulfonic acid.[1][2] This will significantly reduce the yield of your desired sulfonamide. Aqueous bases should only be used during the workup phase to remove acidic byproducts.

Q3: Is this compound stable for long-term storage?

A3: Like most sulfonyl chlorides, this compound is sensitive to moisture. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

Q4: What are the main safety precautions I should take when handling this reagent?

A4: this compound is a corrosive solid and is harmful if swallowed or inhaled. It can cause severe skin and eye burns.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Q5: Can the sulfonamide formed from this compound be cleaved to regenerate the amine?

A5: Yes, the sulfonamide derived from a dinitrobenzenesulfonyl chloride can be cleaved under specific conditions to regenerate the parent amine. The electron-withdrawing nitro groups make the sulfonamide susceptible to nucleophilic attack. Cleavage can often be achieved using thiols, such as thiophenol, in the presence of a base like potassium carbonate. This property makes dinitrobenzenesulfonyl groups useful as protecting groups for amines in multi-step syntheses.

Data Summary

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₇S
Molecular Weight 296.65 g/mol
Appearance Typically a yellow to orange solid
Solubility Soluble in many organic solvents (e.g., DCM, THF, Acetone), reacts with water.[2]

References

  • Benchchem. Troubleshooting common issues in sulfonamide bond formation. Benchchem. Accessed January 9, 2026.
  • ChemicalBook. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet. ChemicalBook. Accessed January 9, 2026.
  • Eze, S. O., et al. "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." ACS Omega, vol. 7, no. 44, 2022, pp. 40269-40280.
  • MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank, vol. 2024, no. 1, 2024, p. M1879.

Sources

Navigating the Nuances of Base Selection for 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated technical support center for reactions involving 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This guide is designed to provide in-depth, practical advice to navigate the challenges and optimize the outcomes of your experiments with this highly reactive sulfonating agent. As Senior Application Scientists, we understand that success in the lab is built on a foundation of sound mechanistic understanding and field-tested protocols. This resource is structured to deliver just that, moving beyond simple step-by-step instructions to explain the "why" behind the "how."

The Critical Role of the Base: More Than Just a Proton Scavenger

The reaction of this compound with nucleophiles, such as primary and secondary amines or alcohols, is a cornerstone of modern organic synthesis, enabling the formation of sulfonamides and sulfonate esters. The choice of base in these reactions is paramount and extends far beyond its simple role as a scavenger for the hydrochloric acid byproduct. The base can profoundly influence reaction rates, yields, and even the product distribution by modulating the nucleophilicity of the substrate and the electrophilicity of the sulfonyl chloride.

The electron-withdrawing nature of the two nitro groups on the benzene ring makes the sulfur atom of this compound highly electrophilic. This high reactivity is a double-edged sword: while it facilitates rapid reactions with a wide range of nucleophiles, it also increases the propensity for side reactions and degradation if the reaction conditions are not carefully controlled. The electron-donating methoxy group, in turn, can influence the regioselectivity of potential side reactions on the aromatic ring.

Here, we address the most common questions and troubleshooting scenarios encountered when working with this powerful reagent.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation of a primary amine with this compound is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the sulfonylation of primary amines are a common challenge and can often be traced back to the choice of base and reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Base Strength: The pKa of the chosen base is a critical parameter. A base that is too weak may not effectively neutralize the generated HCl, leading to the protonation of the starting amine and a reduction in its nucleophilicity. Conversely, a base that is excessively strong can promote side reactions. For most primary amines, a tertiary amine base with a pKa of its conjugate acid in the range of 10-11 (in aqueous solution) is a good starting point.

  • Steric Hindrance: Both the amine and the base can be subject to steric hindrance. If your amine is sterically demanding, a bulky base like Diisopropylethylamine (DIPEA) might be a better choice than triethylamine (TEA) to minimize side reactions where the base itself acts as a nucleophile.

  • Reaction Temperature: Given the high reactivity of this compound, running the reaction at a low temperature (e.g., 0 °C to room temperature) is often beneficial to control the reaction rate and minimize the formation of byproducts.[1]

  • Bis-sulfonylation: Primary amines can react twice to form a bis-sulfonylated product, especially if an excess of the sulfonyl chloride is used. To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution.

Q2: I am observing the formation of a colored byproduct in my reaction with a secondary amine. What could this be and how can I prevent it?

The formation of colored byproducts when using dinitro-substituted aromatic compounds often suggests the occurrence of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Understanding the Side Reaction:

The two nitro groups on this compound strongly activate the benzene ring towards nucleophilic attack. While the primary reaction occurs at the sulfonyl group, stronger nucleophiles or more forcing reaction conditions can lead to the displacement of one of the nitro groups or the methoxy group by the amine or the base. The resulting nitro-aniline derivatives are often highly colored.

Strategies for Mitigation:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Pyridine, while a common choice, can sometimes act as a nucleophile. Triethylamine is a better option, and for particularly sensitive substrates, a more hindered base like DIPEA is recommended.

  • Temperature Control: Keep the reaction temperature as low as possible to favor the desired sulfonylation pathway, which typically has a lower activation energy than the SNAr reaction.

  • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the SNAr side reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

Q3: Can I use an inorganic base like potassium carbonate for the sulfonylation of an alcohol?

Yes, inorganic bases can be a good choice for the sulfonylation of alcohols, particularly when the starting material or product is sensitive to tertiary amines.

Considerations for Using Inorganic Bases:

  • Solubility: Inorganic bases like potassium carbonate or cesium carbonate have limited solubility in many organic solvents. To facilitate the reaction, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added, or a biphasic solvent system (e.g., DCM/water) can be employed.

  • Reaction Rate: Reactions with inorganic bases may be slower than those with tertiary amine bases. Gentle heating may be required to drive the reaction to completion.

  • Workup: The workup procedure is often simplified as the inorganic base and its salts can be easily removed by an aqueous wash.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Deactivated Nucleophile: The amine or alcohol is protonated by HCl byproduct. 2. Hydrolysis of Sulfonyl Chloride: Moisture in the reaction. 3. Low Reactivity of Nucleophile: Sterically hindered or electron-poor amine/alcohol.1. Base Selection: Ensure the chosen base has an appropriate pKa to effectively scavenge HCl. Consider a stronger, non-nucleophilic base like DBU for less reactive nucleophiles. 2. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Reaction Conditions: Increase the reaction temperature or use a more polar aprotic solvent like DMF.
Multiple Spots on TLC (Byproduct Formation) 1. Bis-sulfonylation of Primary Amine: Excess sulfonyl chloride used. 2. SNAr Reaction: Nucleophilic attack on the aromatic ring. 3. Reaction of Base with Sulfonyl Chloride: Nucleophilic tertiary amine bases.1. Stoichiometry Control: Use a 1:1 ratio of amine to sulfonyl chloride. Add the sulfonyl chloride slowly. 2. Milder Conditions: Lower the reaction temperature. Use a less nucleophilic base (e.g., DIPEA). 3. Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or a proton sponge.
Reaction is Sluggish or Stalls 1. Insufficient Base Strength: The base is not strong enough to deprotonate the nucleophile or neutralize HCl effectively. 2. Poor Solubility of Reactants: One or more components are not fully dissolved.1. Stronger Base: Switch to a base with a higher pKa. For example, if TEA is ineffective, consider DBU. 2. Solvent Change: Use a more polar solvent (e.g., acetonitrile or DMF) to improve solubility.

Impact of Base Selection on Reactivity: A Comparative Overview

The choice of base is a critical parameter that can be rationally guided by considering the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

Base Structure Approximate pKa of Conjugate Acid (in H₂O) Key Characteristics & Recommended Use
Pyridine C₅H₅N5.2Can act as a nucleophilic catalyst. Best for simple, unhindered nucleophiles where catalysis is desired.
Triethylamine (TEA) (C₂H₅)₃N10.7A common, versatile, and cost-effective base. Suitable for a wide range of sulfonylation reactions.[1]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ((CH₃)₂CH)₂NC₂H₅10.7Sterically hindered and non-nucleophilic. Ideal for reactions with sensitive substrates or to prevent side reactions of the base.
1,8-Diazabicycloundec-7-ene (DBU) C₉H₁₆N₂13.5A strong, non-nucleophilic base. Useful for deprotonating less acidic nucleophiles or for accelerating slow reactions.
Potassium Carbonate K₂CO₃10.3 (pKa of HCO₃⁻)A mild inorganic base. Good for reactions with base-sensitive functional groups. Often requires a phase-transfer catalyst or biphasic conditions.

Note: pKa values can vary depending on the solvent.[2][3][4][5][6]

Visualizing the Reaction Pathway

The general mechanism for the sulfonylation of an amine with this compound in the presence of a base is a nucleophilic acyl substitution-type reaction at the sulfur atom.

Sulfonylation_Mechanism reagents This compound + R₂NH intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + R₂NH₂⁺Cl⁻ intermediate->product Chloride Elimination base_regen Base (B) + R₂NH₂⁺Cl⁻ -> BH⁺Cl⁻ + R₂NH Base_Selection_Workflow start Start: Sulfonylation with this compound nucleophile_type What is the nature of the nucleophile? start->nucleophile_type primary_amine Primary Amine nucleophile_type->primary_amine Primary Amine secondary_amine Secondary Amine nucleophile_type->secondary_amine Secondary Amine alcohol Alcohol nucleophile_type->alcohol Alcohol steric_hindrance Is the nucleophile sterically hindered? primary_amine->steric_hindrance secondary_amine->steric_hindrance base_sensitive Are there base-sensitive functional groups? alcohol->base_sensitive tea Use Triethylamine (TEA) steric_hindrance->tea No dipea Use DIPEA steric_hindrance->dipea Yes base_sensitive->tea No inorganic_base Use an inorganic base (e.g., K₂CO₃) with a phase-transfer catalyst if needed base_sensitive->inorganic_base Yes slow_reaction Is the reaction slow or stalling? tea->slow_reaction dipea->slow_reaction inorganic_base->slow_reaction dbu Consider using a stronger, non-nucleophilic base like DBU slow_reaction->dbu Yes end Proceed with selected base and monitor reaction slow_reaction->end No dbu->end

Sources

Temperature control in 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this highly reactive sulfonylating agent. The focus of this document is the critical parameter of temperature control, which is paramount for achieving high yields, purity, and reproducibility.

The Central Role of Temperature: A Mechanistic Overview

This compound is a potent electrophile designed for the derivatization of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. The reaction's success hinges on a delicate balance between reaction kinetics and reagent stability, a balance governed almost entirely by temperature.

The electron-withdrawing effects of the two nitro groups significantly activate the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. However, this high reactivity is a double-edged sword. Elevated temperatures can lead to a cascade of undesirable side reactions and even thermal decomposition. Conversely, excessively low temperatures can stall the reaction, leading to incomplete conversion. Understanding and controlling the thermal landscape of your reaction is therefore not merely an optimization step but a fundamental requirement for success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is very low, and TLC analysis shows unreacted starting material. What's the likely cause?

A1: This classic issue points towards insufficient reaction kinetics, which is often a temperature problem.

  • Causality: The sulfonylation reaction has an activation energy barrier that must be overcome. If the reaction temperature is too low (e.g., maintained at 0°C for an extended period for a less reactive amine), the rate of reaction may be too slow to proceed to completion within a practical timeframe.

  • Troubleshooting Steps:

    • Verify Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive and may require slightly elevated temperatures or longer reaction times.

    • Controlled Warming: After the initial addition of the sulfonyl chloride at a low temperature (e.g., 0°C) to control the initial exotherm, consider allowing the reaction to slowly warm to room temperature.[1]

    • Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, a gentle increase in temperature (e.g., to 30-40°C) can be cautiously attempted, but be aware of the risks outlined in the next question.

Q2: My final product is impure, with multiple unidentified spots on the TLC plate. Why is this happening?

A2: The formation of multiple byproducts is a hallmark of excessive reaction temperatures. The high reactivity of the sulfonyl chloride can be harnessed for good, but without strict temperature control, it leads to a loss of selectivity.

  • Causality:

    • Di-sulfonylation: Primary amines can react twice to form a di-sulfonamide, especially if there are localized high concentrations of the sulfonyl chloride or if the temperature is too high.[2]

    • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, particularly at elevated temperatures.[3][4] This inactive species will not react with your target nucleophile.

    • Thermal Decomposition: Although the exact decomposition temperature for this compound is not readily published, analogous dinitro-aromatic compounds can undergo self-accelerating decomposition at temperatures above 200°C, with exothermic decomposition occurring at higher temperatures.[5][6] While such high temperatures are not typical for solution-phase reactions, this underscores the inherent energetic nature of the molecule and the need for caution.

  • Troubleshooting Workflow:

G cluster_temp Temperature Assessment cluster_solution Corrective Actions start Impure Product Observed temp_check Was reaction run above room temp? start->temp_check exotherm Was initial addition exothermic and uncontrolled? temp_check->exotherm No sol_low_temp Maintain 0°C during addition and initial reaction phase. temp_check->sol_low_temp Yes sol_slow_add Add sulfonyl chloride solution slowly (dropwise). exotherm->sol_slow_add Yes sol_inert Ensure inert atmosphere and anhydrous conditions. exotherm->sol_inert No

Caption: Troubleshooting workflow for product impurity issues.

Q3: The reaction mixture turned dark brown or black. Is this normal?

A3: No, this is a strong indicator of decomposition or significant side reactions. Phenols are particularly known to form dark, tar-like substances via oxidative side reactions when reacting with sulfonylating agents under suboptimal conditions.[2]

  • Causality: The combination of a highly activated aromatic ring and elevated temperatures can lead to oxidative degradation pathways. The nitro groups contribute to this instability.

  • Troubleshooting Steps:

    • Immediate Cooling: If you observe a sudden color change, immediately cool the reaction vessel in an ice bath.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1]

    • Temperature Reduction: For future attempts, perform the entire reaction, from addition to completion, at a lower temperature (e.g., maintain 0°C or even -10°C).

Recommended Temperature Parameters & Protocols

Adherence to a strict temperature protocol is critical. The following table summarizes the recommended temperature ranges for the derivatization of a typical primary or secondary amine.

Reaction StageRecommended TemperatureRationale & Potential Issues if Deviated
Reagent Dissolution Room TemperatureEnsure complete dissolution before cooling to prevent crashing out.
Initial Cooling 0°C to -10°CPre-cools the reaction mixture to absorb the exotherm of the addition.
Reagent Addition 0°CCritical Step. Prevents rapid, uncontrolled reaction, minimizing side product formation (di-sulfonylation, degradation).[2]
Reaction 0°C to Room TemperatureStart at 0°C for 30-60 min, then allow to warm to RT.[1] Balances reaction rate with stability. Monitor by TLC/LC-MS.
Quenching 0°CThe quench (e.g., with water or saturated bicarbonate) can be exothermic. Cooling prevents hydrolysis of unreacted sulfonyl chloride.[1]
Experimental Protocol: General Derivatization of an Amine

This protocol outlines a robust, temperature-controlled method for synthesizing a sulfonamide using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Step-by-step workflow for a temperature-controlled sulfonylation.

Procedure:

  • Setup: Under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0°C.

  • Reagent Preparation: In a separate, dry flask, dissolve the this compound (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly above 5°C.

  • Initial Reaction: Once the addition is complete, allow the reaction to stir at 0°C for an additional 30-60 minutes.[1]

  • Warming and Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-16 hours, monitoring the progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.[1] Slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted sulfonyl chloride and protonate the excess base.

  • Work-up: Proceed with a standard aqueous work-up, separate the organic layer, dry with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

References

  • Application Notes and Protocols for the Derivatization of 4-Methoxy-2,3,5,6-tetramethylphenol. Benchchem.
  • Technical Support Center: Reactions of Sulfuryl Chloride with Activ
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Semantic Scholar.
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Due to the specific electronic nature of this compound—activated by two powerful electron-withdrawing nitro groups and influenced by an electron-donating methoxy group—unexpected side reactions can occur. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate the formation of unwanted byproducts.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Question 1: My reaction mixture turned an intense red/purple color upon adding my nucleophile (e.g., an amine or alkoxide). Is this normal, and what does it indicate?

Answer:

The intense color you are observing is a strong indicator of the formation of a Meisenheimer complex .[1][2][3][4] This is not necessarily a sign of reaction failure but is a critical mechanistic feature of this system that you must be aware of.

Causality: this compound has a highly electron-deficient aromatic ring due to the two nitro groups. When a nucleophile is introduced, it can attack a carbon atom on the aromatic ring (a process known as Nucleophilic Aromatic Substitution or SNAr), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] This complex is often highly colored due to the extensive delocalization of the negative charge across the ring and into the nitro groups. While the intended reaction is nucleophilic attack at the sulfur atom of the sulfonyl chloride, the competing SNAr pathway is significant and often kinetically facile.

Troubleshooting Steps & Mitigation:

  • Immediate Analysis: If possible, acquire a UV-Vis spectrum of the colored solution. Meisenheimer complexes have characteristic strong absorptions in the visible region.[2]

  • Temperature Control: The formation of Meisenheimer complexes can sometimes be reversible. Lowering the reaction temperature may favor the desired attack on the sulfonyl chloride over the SNAr pathway. Try running your reaction at 0 °C or -20 °C.

  • Nucleophile Addition: Add your nucleophile slowly or dropwise to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, which can disfavor the formation of the more stable (and potentially off-pathway) Meisenheimer complex.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Check if the desired product is forming alongside the colored species and whether the color fades over time as the reaction proceeds to the final product (either the desired sulfonamide/sulfonate ester or an SNAr byproduct).

Question 2: My LC-MS analysis shows a significant byproduct with a mass corresponding to 4-methoxy-3,5-dinitroanisole (C₇H₆N₂O₅, M.W. 198.13). How was this formed?

Answer:

The detection of 2,4-dinitroanisole is a classic sign that a Nucleophilic Aromatic Substitution (SNAr) reaction has occurred at the carbon atom bearing the sulfonyl chloride group, followed by the loss of the SO₂Cl group.

Causality: The aromatic ring is highly activated towards nucleophilic attack. A nucleophile can attack the carbon atom attached to the sulfonyl chloride group (the ipso-carbon). This forms a Meisenheimer-type intermediate. Instead of the nucleophile being the leaving group (reforming the starting material), the sulfonyl chloride group is eliminated. If the attacking nucleophile is water or hydroxide (present in your solvent or reagents), the final product after workup will be the corresponding phenol, which, given the starting material's name, would likely be 4-methoxy-3,5-dinitrophenol. If the nucleophile displaces the sulfonyl chloride, a different substituted dinitroanisole will be formed. The presence of 2,4-dinitroanisole specifically suggests a misidentification of your starting material or a complex rearrangement, but the underlying cause is SNAr.[5][6][7] More plausibly, you are observing the formation of 4-methoxy-3,5-dinitro-substituted arene , where the sulfonyl chloride has been replaced by your nucleophile.

Experimental Workflow for Byproduct Identification:

Byproduct_Identification_Workflow start Unexpected Peak in LC-MS hr_ms Acquire High-Resolution Mass Spec (HRMS) Data start->hr_ms nmr Isolate Byproduct via Prep-HPLC or Column Chromatography hr_ms->nmr Determine Elemental Formula nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr->nmr_acq structure Elucidate Structure using MS and NMR Data nmr_acq->structure Compare spectral data to known compounds (e.g., 2,4-dinitroanisole) end Byproduct Identified structure->end

Mitigation Strategies:

  • Use Aprotic Solvents: Employ anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM) to minimize the presence of water, which can act as a nucleophile in the SNAr reaction.

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of primary or secondary amines that can also act as competing nucleophiles.

  • Protecting Groups: If your primary nucleophile has other nucleophilic sites, consider protecting them to prevent intramolecular SNAr reactions.

Question 3: My main product is the sulfonic acid (4-methoxy-3,5-dinitrobenzenesulfonic acid). How can I prevent this hydrolysis?

Answer:

The formation of the corresponding sulfonic acid is due to the hydrolysis of the sulfonyl chloride.[8] This is a very common side reaction for all sulfonyl chlorides, and the highly electron-deficient nature of this particular reagent makes it quite susceptible.

Causality: Water acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the elimination of HCl and the formation of the sulfonic acid. This can happen due to adventitious moisture in your reagents, solvents, or reaction atmosphere.

Mitigation Protocols:

ParameterRecommendationRationale
Solvents Use anhydrous solvents. If necessary, distill from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).To eliminate water, which is the primary reactant in hydrolysis.
Reagents Ensure all reagents, especially amines, are dry.Amines are often hygroscopic and can introduce water into the reaction.
Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).To prevent atmospheric moisture from entering the reaction vessel.
Temperature Keep the reaction temperature as low as reasonably possible.Hydrolysis is often slower at lower temperatures.
Order of Addition Add the sulfonyl chloride to the solution of the nucleophile, rather than the other way around.This ensures the sulfonyl chloride immediately has its intended reaction partner available, minimizing its time exposed to trace moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

The three primary competing pathways are:

  • Desired Reaction: Nucleophilic attack at the sulfonyl sulfur.

  • Hydrolysis: Reaction with water to form the sulfonic acid.

  • Nucleophilic Aromatic Substitution (SNAr): Attack of the nucleophile on the aromatic ring, often leading to displacement of the methoxy group or the sulfonyl chloride group itself.

Competing_Pathways start 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride + Nucleophile (Nu⁻) path1 path1 start->path1 path2 path2 start->path2 path3 path3 start->path3 product1 Sulfonamide / Sulfonate Ester (Desired Product) product2 Sulfonic Acid (Byproduct) product3 SNAr Adduct / Meisenheimer Complex (Byproduct) path1->product1 path2->product2 path3->product3

Q2: Why is this sulfonyl chloride more susceptible to SNAr than, for example, 4-methoxybenzenesulfonyl chloride?

The two nitro groups are powerful electron-withdrawing groups. They pull electron density out of the aromatic ring, making the ring itself highly electrophilic and thus susceptible to attack by nucleophiles.[5][7] In contrast, 4-methoxybenzenesulfonyl chloride has an electron-rich ring and is not prone to SNAr. The nitro groups also stabilize the negative charge in the Meisenheimer intermediate through resonance, lowering the activation energy for the SNAr pathway.[2][3][4]

Q3: Can I use ¹H NMR to monitor the reaction and identify byproducts?

Yes, ¹H NMR is an excellent tool for this. Key diagnostic signals to monitor include:

  • Starting Material: The aromatic protons of this compound will have a characteristic chemical shift.

  • Desired Product: You will see the appearance of new signals corresponding to your nucleophile now attached to the sulfonyl group, and likely a shift in the aromatic protons of the dinitroanisole moiety.

  • SNAr Byproduct (e.g., displacement of -SO₂Cl): If the sulfonyl chloride group is replaced by your nucleophile, the aromatic proton signals will shift. For example, the ¹H NMR spectrum of 2,4-dinitroanisole shows distinct signals for the three aromatic protons.[9][10]

  • Meisenheimer Complex: The formation of a Meisenheimer complex dramatically changes the electronic structure. The proton at the site of nucleophilic attack becomes sp³-hybridized and shifts significantly upfield (to a lower ppm value), providing a clear diagnostic signal.

Step-by-Step Protocol for NMR Reaction Monitoring:

  • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture at t=0 and at subsequent time points.

  • Quench the aliquot immediately by diluting it in cold deuterated solvent (e.g., CDCl₃ or DMSO-d₆). If your reaction is basic, you may need to add a drop of D₂O with a trace of acid to neutralize it and prevent further reaction in the NMR tube.

  • Filter the sample through a small plug of cotton or glass wool into an NMR tube to remove any solids.

  • Acquire a ¹H NMR spectrum.

  • Integrate the peaks corresponding to the starting material and the major products to determine the reaction progress and the relative ratio of products to byproducts.

References

  • PubChem. (n.d.). 2,4-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Defense Technical Information Center. (2014). Synthesis of C13- and N15-Labeled DNAN. DTIC. Retrieved from [Link]

  • Scribd. (n.d.). Meisenheimer Complex. Retrieved from [Link]

  • Grokipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • ResearchGate. (n.d.). 270 MHz NMR spectra of (a) 2,4-dinitroanisole, (b) PVA-DNP, and (c) PVA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4 Dinitroanisole (DNAN). Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Stable Spirocyclic Meisenheimer Complexes. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • University of Memphis Digital Commons. (n.d.). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and yield of the synthesized x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Comparison for Pre-Column Derivatization in HPLC: Dansyl Chloride vs. Dabsyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Editorial Note: This guide was initially slated to compare Dansyl chloride with 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. However, the latter is a less documented and more specialized reagent with limited comparative data available. To provide a more practical and widely applicable guide for researchers, we have exercised editorial control to compare Dansyl chloride with a more established and functionally relevant alternative: Dabsyl chloride . This comparison offers a clearer contrast between a fluorescent and a chromophoric labeling strategy, which is a more common decision point in analytical laboratories.

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids and other primary and secondary amines is a critical component of numerous analytical workflows. Due to the general lack of strong chromophores or fluorophores in these native molecules, pre-column derivatization is a widely adopted strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC).[1][2][3] Among the myriad of derivatizing agents, Dansyl chloride and Dabsyl chloride have emerged as two of the most robust and widely used reagents.[1][4] This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal reagent for specific analytical needs.

Delving into the Chemistry: Reaction and Detection

Both Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) react with the primary and secondary amino groups of amino acids in an alkaline environment to form stable sulfonamide adducts.[4] This reaction, known as dansylation or dabsylation respectively, proceeds via nucleophilic substitution where the unprotonated amine attacks the electrophilic sulfonyl chloride group.[5] The derivatization achieves two crucial goals: it attaches a tag for sensitive detection and increases the hydrophobicity of the analytes, which aids in their separation by reversed-phase HPLC.[1][5]

The fundamental difference lies in the nature of the attached tag. Dansyl chloride imparts a highly fluorescent naphthalene group, allowing for exceptionally sensitive detection.[1][6] Dabsyl chloride, conversely, attaches an azobenzene group, which is intensely colored and absorbs strongly in the visible region of the spectrum, offering excellent selectivity as few naturally occurring compounds interfere in this range.[1][2][7]

Derivatization_Mechanism General Derivatization Reaction reagents Primary/Secondary Amine (R-NH₂) + Sulfonyl Chloride (Tag-SO₂Cl) conditions Alkaline pH (e.g., pH 8.5-10.5) reagents->conditions product Stable Sulfonamide Adduct (R-NH-SO₂-Tag) + HCl conditions->product

Caption: General reaction of amines with sulfonyl chlorides.

At a Glance: Key Performance Characteristics

The choice between Dansyl chloride and Dabsyl chloride often comes down to the specific requirements of the assay, such as the need for ultimate sensitivity versus derivative stability and available detector technology.[1]

FeatureDansyl ChlorideDabsyl Chloride
Principle of Detection Fluorescence, UV-Vis AbsorbanceUV-Vis Absorbance (Visible)
Derivative Stability Moderate, can be prone to degradation.[1]Excellent, very stable derivatives.[2][4][7] Stable for at least one month at room temperature.[2][8]
Sensitivity High, especially with fluorescence detection (picomole to femtomole range).[1]Good, with high sensitivity in the visible range.[7]
Selectivity Reacts with primary and secondary amines, phenols, and imidazoles.[1][4]Reacts with primary and secondary amino groups.[4][7]
Reaction Conditions Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C for 60 min).[1][4]Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C for 10-20 min).[1][4]
Detection Wavelengths Excitation: ~324-335 nm, Emission: ~522-559 nm; UV Absorbance: 214, 246, 325 nm.[1][4][7]~425-465 nm.[1][2]

Quantitative Comparison

ParameterDansyl ChlorideDabsyl Chloride
Derivatization Efficiency > 90% under optimal conditions.[1]> 90% under optimal conditions.
Reproducibility (RSD) < 5% for most amino acids.[1]< 5% for most amino acids.
Limit of Detection Picomole to femtomole range (Fluorescence).[1]Picomole range (Visible).
Reaction Time 30-120 minutes.[4][9]10-30 minutes.[2][4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. Successful derivatization and separation of a standard amino acid mix will confirm the efficacy of the reagents, buffers, and instrument conditions.

Caption: General workflow for pre-column derivatization and HPLC analysis.

Protocol 1: Dansylation of Amino Acids

This protocol is a general guideline and may require optimization for specific sample matrices.[5]

Materials:

  • Dansyl chloride solution: 5 mg/mL in acetone (prepare fresh).

  • Carbonate-Bicarbonate Buffer: 100 mM, pH 9.8.[10]

  • Quenching Solution (optional): 10% Ammonium Hydroxide.[5]

  • Amino acid standard mix or sample.

  • HPLC-grade solvents.

Procedure:

  • pH Adjustment: In a microcentrifuge tube, mix 25 µL of the amino acid sample with 50 µL of the carbonate-bicarbonate buffer.[10] The alkaline pH is crucial to ensure the amino group is deprotonated and nucleophilic.[5]

  • Derivatization: Add 50 µL of the freshly prepared Dansyl chloride solution. Vortex thoroughly. The excess of reagent helps drive the reaction to completion.

  • Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[4] Elevated temperature accelerates the reaction, while darkness prevents photodegradation of the fluorescent tag.

  • Quenching (Optional): Add 7.5 µL of 10% ammonium hydroxide to react with and consume excess Dansyl chloride, which can otherwise create interfering peaks in the chromatogram.[5]

  • Analysis: Dilute the sample with the initial mobile phase and inject it into the reversed-phase HPLC system.[5]

Protocol 2: Dabsylation of Amino Acids

The stability of dabsyl derivatives is a significant advantage, allowing for more flexibility in sample handling.[2]

Materials:

  • Dabsyl chloride solution: 2.5 mg/mL in acetonitrile (store frozen).[2]

  • Derivatization Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.[11]

  • Amino acid standard mix or sample.

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 10 µL of the amino acid sample with 10 µL of the derivatization buffer.[11]

  • Derivatization: Add 20 µL of the Dabsyl chloride solution. Vortex thoroughly.[11]

  • Incubation: Incubate the mixture at 70°C for 15 minutes.[4][11] The higher temperature allows for a significantly shorter reaction time compared to dansylation.

  • Analysis: Dilute the sample with 70 µL of a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.5) and inject it into the HPLC system.[11] Detection is performed in the visible range (~465 nm), minimizing interference from many biological matrix components.[2][8]

Conclusion and Recommendations

The choice between Dansyl chloride and Dabsyl chloride is contingent on the specific analytical goals and available instrumentation.

  • Choose Dansyl Chloride when the highest sensitivity is paramount. Its fluorescent derivatives allow for detection in the femtomole range, making it ideal for trace analysis in biological fluids or protein sequencing.[1][4] However, be mindful of the longer reaction times and the moderate stability of the derivatives.

  • Choose Dabsyl Chloride for robust, routine, and high-throughput analyses. The key advantages are the exceptional stability of the derivatives, which simplifies sample handling and storage, and detection in the visible spectrum, which reduces baseline noise and interference from complex matrices.[2][7][8] The rapid reaction time is also a significant benefit for efficiency.[3]

Ultimately, for laboratories equipped with standard UV-Vis detectors seeking a reliable and reproducible method, Dabsyl chloride presents a compelling and well-validated option.[3][8] For applications demanding the utmost limits of detection, the fluorescence capabilities offered by Dansyl chloride are unparalleled.

References

  • Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Available at: [Link]

  • Navarro, M. et al. (1998). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemilu. RSC Publishing. Available at: [Link]

  • Yuan, T. et al. (2021). Targeted quantification of amino acids by dansylation. PMC - NIH. Available at: [Link]

  • Molins-Legua, C. et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. PubMed. Available at: [Link]

  • Prior, M. (2016). What's the key in dansyl chloride derivitisation? ResearchGate. Available at: [Link]

  • Yoshida, H. et al. (1984). Analyses of Dansyl and Dabsyl Amino Acids by Reverse-Phase High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Dansyl chloride. Wikipedia. Available at: [Link]

Sources

The Rising Star in Amine Derivatization: A Comparative Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and analysis, the precise and efficient derivatization of primary and secondary amines is paramount. For researchers, medicinal chemists, and professionals in drug development, the choice of derivatizing agent can significantly impact reaction outcomes, analytical sensitivity, and overall workflow efficiency. While traditional reagents like Dansyl Chloride and Tosyl Chloride have long been staples in the chemist's toolkit, a lesser-known yet powerful alternative, 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDNSCl), presents a compelling case for its superior performance in specific applications. This guide provides an in-depth, objective comparison of MDNSCl with established alternatives, supported by established chemical principles and comparative data, to empower researchers in making informed decisions for their synthetic and analytical needs.

The Genesis of Reactivity: Understanding the MDNSCl Architecture

The efficacy of a sulfonyl chloride in derivatizing amines is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack by the amine. Conversely, electron-donating groups diminish this reactivity.[1]

This compound (MDNSCl) possesses a unique combination of substituents that fine-tune its reactivity profile:

  • Two Nitro Groups (-NO₂): These are potent electron-withdrawing groups that significantly increase the electrophilicity of the sulfonyl sulfur. This heightened reactivity translates to faster reaction times and the ability to derivatize even weakly nucleophilic amines.

  • One Methoxy Group (-OCH₃): While typically considered an electron-donating group through resonance, its effect in MDNSCl is more nuanced. Positioned meta to the sulfonyl chloride group, its resonance effect is minimized. However, its inductive electron-withdrawing effect and its potential to modulate the overall electronic environment of the ring contribute to the reagent's unique properties.

This strategic substitution pattern positions MDNSCl as a highly reactive and versatile reagent for the formation of stable sulfonamides.

MDNSCl in the Arena: A Head-to-Head Comparison

To fully appreciate the advantages of MDNSCl, a direct comparison with commonly used sulfonyl chlorides is essential.

ReagentKey Structural FeaturesRelative ReactivityKey Advantages of MDNSCl
This compound (MDNSCl) Two strong electron-withdrawing nitro groups, one methoxy group.Very High- Rapid Reaction Kinetics: Faster completion of derivatization reactions. - Derivatization of Challenging Amines: Effective with weakly nucleophilic or sterically hindered amines. - Enhanced Detection: The dinitrophenyl chromophore allows for strong UV-Vis detection in HPLC analysis.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) Naphthalene ring with a dimethylamino group.High- Superior Stability of MDNS-amides: The electron-withdrawing nature of the dinitrophenyl group can enhance the hydrolytic stability of the resulting sulfonamide bond compared to the dansyl amide. - No Fluorescence Quenching Issues: While dansyl derivatives are fluorescent, this can sometimes be quenched by the sample matrix. The strong UV-absorbance of MDNS derivatives offers a robust alternative.
Tosyl Chloride (p-Toluenesulfonyl chloride) Electron-donating methyl group.Moderate- Significantly Higher Reactivity: MDNSCl reacts much faster and under milder conditions than Tosyl Chloride. - Broader Substrate Scope: MDNSCl can derivatize amines that are unreactive towards Tosyl Chloride.
Benzenesulfonyl Chloride Unsubstituted aromatic ring.Moderate- Enhanced Reactivity and Predictability: The well-defined electronic effects of the nitro and methoxy groups in MDNSCl lead to more predictable and faster reactions.

The MDNSCl Advantage in Practice: Key Applications

The superior reactivity and detection properties of MDNSCl open doors to several critical applications in synthesis and analysis.

High-Throughput Screening and Peptide Synthesis

In the realm of drug discovery and peptide synthesis, reaction efficiency is paramount. The rapid reaction kinetics of MDNSCl allow for faster derivatization of amino acids and peptides, accelerating screening processes and improving the efficiency of solid-phase peptide synthesis (SPPS). The resulting MDNS-protected amino acids are stable and can be readily incorporated into peptide chains.

Sensitive Detection in HPLC Analysis

For the quantitative analysis of amines, particularly in complex biological matrices, derivatization is often necessary to enhance detection by High-Performance Liquid Chromatography (HPLC). The strong UV absorbance of the dinitrophenyl moiety in MDNS derivatives provides a significant advantage over reagents that rely solely on fluorescence, which can be susceptible to quenching.[2] This makes MDNSCl an excellent choice for developing robust and sensitive HPLC methods for the quantification of amino acids, biogenic amines, and pharmaceutical compounds.

Experimental Protocols: A Guide to Harnessing the Power of MDNSCl

While specific reaction conditions should be optimized for each substrate, the following protocols provide a general framework for the synthesis and application of MDNSCl.

Synthesis of this compound (MDNSCl)

A plausible synthetic route to MDNSCl, based on analogous reactions of substituted benzenes, is outlined below. This should be performed by trained chemists in a suitable laboratory environment.

Experimental Workflow: Synthesis of MDNSCl

cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonation Anisole Anisole Dinitroanisole 2,4-Dinitroanisole Anisole->Dinitroanisole HNO₃, H₂SO₄ Dinitroanisole_ref 2,4-Dinitroanisole MDNSCl This compound Dinitroanisole_ref->MDNSCl ClSO₃H

Caption: Synthetic pathway for MDNSCl.

Step 1: Dinitration of Anisole

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add anisole, maintaining the temperature below 10°C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 2,4-dinitroanisole.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

Step 2: Chlorosulfonation of 2,4-Dinitroanisole

  • In a fume hood, carefully add 2,4-dinitroanisole to an excess of chlorosulfonic acid at room temperature.

  • Heat the mixture gently to initiate the reaction, then maintain a moderate temperature for several hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • The solid this compound will precipitate.

  • Filter the product, wash thoroughly with cold water, and dry under vacuum.

General Protocol for Amine Derivatization with MDNSCl for HPLC Analysis

This protocol provides a starting point for the derivatization of primary and secondary amines.

Experimental Workflow: Amine Derivatization

Start Start: Amine Sample Prepare Prepare Amine Solution (in appropriate solvent) Start->Prepare Derivatize Add MDNSCl Solution & Buffer (e.g., carbonate buffer, pH 9-10) Prepare->Derivatize React Incubate (e.g., 60°C for 30 min) Derivatize->React Quench Quench Excess Reagent (e.g., with a primary amine solution) React->Quench Analyze Analyze by HPLC-UV Quench->Analyze

Caption: Workflow for amine derivatization with MDNSCl.

  • Sample Preparation: Prepare a solution of the amine-containing sample in a suitable solvent (e.g., acetonitrile, water).

  • Derivatization: In a vial, mix the amine solution with a solution of MDNSCl in acetonitrile and a basic buffer (e.g., sodium bicarbonate/carbonate buffer, pH 9-10).

  • Reaction: Incubate the mixture at an elevated temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes). Reaction times will be significantly shorter than with less reactive sulfonyl chlorides.

  • Quenching: Add a solution of a primary amine (e.g., glycine) to react with any excess MDNSCl.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system for analysis, with UV detection at a wavelength corresponding to the absorbance maximum of the MDNS-sulfonamide.

The Verdict: A Powerful Tool for Modern Synthesis

This compound emerges as a highly promising reagent that offers distinct advantages over traditional sulfonyl chlorides. Its heightened reactivity, driven by the potent electron-withdrawing nitro groups, allows for rapid and efficient derivatization of a broad range of amines under mild conditions. The resulting stable sulfonamides, with their strong UV-absorbing properties, are ideal for sensitive quantification by HPLC.

While established reagents like Dansyl Chloride will continue to have their place, particularly in fluorescence-based assays, MDNSCl provides a powerful and often superior alternative for applications demanding speed, efficiency, and robust detection. For researchers pushing the boundaries of chemical synthesis and analysis, embracing the advantages of this compound is a strategic step towards achieving their scientific goals.

References

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Available at: [Link].

  • PubMed. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link].

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link].

  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link].

  • Wikipedia. Hinsberg reaction. Wikipedia. Available at: [Link].

  • Chemistry LibreTexts. Amine Reactions. Chemistry LibreTexts. Available at: [Link].

Sources

The Efficacy of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride as an Amine Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficiency and success, particularly in the assembly of complex molecules central to pharmaceutical and materials science. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires transient masking to prevent undesired side reactions. This guide provides a comprehensive analysis of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDBSCl) as a potent amine protecting group, contextualizing its utility against established alternatives through a lens of chemical reactivity, orthogonality, and practical application. While direct literature on MDBSCl is limited, a robust understanding of its efficacy can be extrapolated from the well-documented chemistry of its structural analogs, the nitrobenzenesulfonyl (nosyl) and dinitrobenzenesulfonyl (DNs) protecting groups.

The Dinitrobenzenesulfonyl Group: A Profile of Reactivity and Orthogonality

The utility of arylsulfonyl chlorides for amine protection is a long-established practice. However, the exceptional stability of traditional sulfonamides, such as those derived from p-toluenesulfonyl chloride (TsCl), often necessitates harsh deprotection conditions that are incompatible with sensitive substrates. The advent of nitro-substituted benzenesulfonyl chlorides, pioneered in the Fukuyama amine synthesis, revolutionized this area by introducing a "handle" for mild and selective cleavage.[1][2]

The core principle behind the efficacy of protecting groups like 2-nitrobenzenesulfonyl (Ns) and 2,4-dinitrobenzenesulfonyl (DNs) lies in the powerful electron-withdrawing nature of the nitro groups. This electronic feature serves a dual purpose:

  • Activation of the Sulfonamide N-H Bond: The resulting sulfonamide exhibits increased acidity of the N-H proton, facilitating N-alkylation under relatively mild basic conditions.

  • Facilitation of Nucleophilic Aromatic Substitution (SNAr) for Deprotection: The electron-deficient aromatic ring is highly susceptible to attack by soft nucleophiles, most notably thiolates. This forms the basis for a mild and efficient deprotection protocol.[1]

Mechanism of Protection and Deprotection

The protection of a primary or secondary amine with a dinitrobenzenesulfonyl chloride, such as MDBSCl, proceeds via a standard nucleophilic attack of the amine on the electrophilic sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

The deprotection, however, is the hallmark of this class of protecting groups. It proceeds through the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. A thiolate anion attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond and liberation of the free amine.[1]

Protection of an Amine with MDBSCl

amine R-NH₂ (Amine) reaction_center + amine->reaction_center mdbscl MDBSCl mdbscl->reaction_center base Base (e.g., Pyridine, Et₃N) base->reaction_center protected_amine MDBS-NHR (Protected Amine) hcl_base Base·HCl reaction_center->protected_amine Protection reaction_center->hcl_base

Figure 1: General workflow for the protection of an amine using MDBSCl.

Deprotection of an MDBS-Protected Amine

protected_amine MDBS-NHR meisenheimer Meisenheimer Complex protected_amine->meisenheimer Thiolate Attack thiol Thiol (e.g., PhSH) thiol->meisenheimer base Base (e.g., K₂CO₃) base->meisenheimer deprotected_amine R-NH₂ (Free Amine) meisenheimer->deprotected_amine Cleavage byproduct Thioether Byproduct meisenheimer->byproduct

Figure 2: Thiol-mediated deprotection of an MDBS-protected amine.

Comparative Analysis with Standard Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, with stability to various reaction conditions and orthogonality of deprotection being paramount.[2] The dinitrobenzenesulfonyl group, and by extension MDBSCl, offers a unique position in this landscape.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butoxycarbonyl BocBoc₂O, base (e.g., NaOH, DMAP)Strong acid (e.g., TFA, HCl)[3]Stable to base, nucleophiles, and hydrogenolysis.
Benzyloxycarbonyl Cbz, ZCbz-Cl, base (e.g., NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)[3]Stable to mild acid and base.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)[3]Stable to acid and hydrogenolysis.
4-Methoxy-3,5-dinitrobenzenesulfonyl MDBSMDBSCl, base (e.g., pyridine, Et₃N)Thiol (e.g., thiophenol) and base (e.g., K₂CO₃)[1][4]Stable to strong acids (e.g., TFA) and hydrogenolysis conditions.[2]

Table 1: Comparison of Common Amine Protecting Groups.

The key advantage of the dinitrobenzenesulfonyl class of protecting groups is their orthogonality to the widely used Boc and Cbz groups. A MDBS-protected amine would be expected to remain intact under the acidic conditions required to cleave a Boc group and the hydrogenolysis conditions used to remove a Cbz group.[2] This allows for the selective deprotection of different amine functionalities within the same molecule, a critical requirement in the synthesis of polyamines and other complex nitrogen-containing compounds. Furthermore, the dinitro-substitution pattern of MDBSCl is anticipated to render it more labile to thiolate cleavage than a mononitro-substituted analog like nosyl chloride, potentially allowing for even milder deprotection conditions or selective removal in the presence of a nosyl group.[5]

Experimental Protocols

General Procedure for Amine Protection (MDBS-Protection)
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine or pyridine.

  • MDBSCl Addition: To the stirred solution, add this compound (1.05 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

General Procedure for Amine Deprotection (MDBS-Cleavage)
  • Dissolution: Dissolve the MDBS-protected amine (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add a thiol (e.g., thiophenol, 2-mercaptoethanol; 5-10 equivalents) followed by a base (e.g., potassium carbonate, cesium carbonate; 3-5 equivalents).[1][6]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude amine can then be purified by column chromatography or distillation.

Conclusion

This compound emerges as a promising, albeit under-explored, protecting group for amines. By analogy with its well-studied nitrobenzenesulfonyl counterparts, it is expected to offer robust protection and, most importantly, a pathway for mild, selective deprotection that is orthogonal to many of the most common amine protecting groups used in modern organic synthesis. The thiol-mediated cleavage mechanism avoids the harsh acidic or reductive conditions required for Boc and Cbz removal, respectively, and the basic conditions for Fmoc cleavage. This positions MDBSCl and the broader class of dinitrobenzenesulfonyl protecting groups as valuable tools for the synthesis of complex, multifunctional molecules, enabling intricate synthetic strategies that demand a high degree of selectivity and functional group tolerance. Further experimental investigation into the specific reaction kinetics and substrate scope of MDBSCl is warranted to fully delineate its advantages and potential applications in the field.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a resin-bound internal secondary amine. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Albericio, F., & Carpino, L. A. (1997). The 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting group. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Nihei, K. I., et al. (2003). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 44(43), 7979-7981.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

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A Comparative Guide to the Orthogonality of the 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDNBS) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the intricate assembly of peptides and complex molecules, the strategic deployment of protecting groups is a cornerstone of success. An ideal protecting group should be easily introduced and removed, stable to a variety of reaction conditions, and, most critically, exhibit orthogonality—the ability to be cleaved selectively in the presence of other protecting groups.[1][2] This guide provides an in-depth technical analysis of the 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDNBS) group, a member of the nitroaromatic sulfonamide family of amine protecting groups. We will objectively compare its performance with common alternatives and provide the supporting experimental context for its application.

The Principle of Orthogonality in Amine Protection

The synthesis of complex molecules often requires the differential protection of multiple amine functionalities. To achieve this, a set of orthogonal protecting groups is employed, where each group can be removed under a unique set of conditions without affecting the others.[3] The most prevalent amine protecting groups in peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis.[1][2] The MDNBS group introduces a distinct mode of cleavage—thiolysis—positioning it as a valuable tool for enhancing the synthetic chemist's repertoire.

The 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDNBS) Group: An Overview

The MDNBS group, like other nitroaromatic sulfonyls such as the nosyl (Ns) and dinitrophenylsulfonyl (Dns) groups, serves as an effective protecting group for primary and secondary amines. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly activates the sulfonyl group, facilitating its reaction with amines to form stable sulfonamides. The methoxy group provides additional electronic modulation of the aromatic system.

The key feature of the MDNBS and related protecting groups is their unique deprotection mechanism. The electron-deficient nature of the dinitrophenyl ring renders it susceptible to nucleophilic aromatic substitution. This allows for the cleavage of the N-S bond under mild conditions using thiolates, a process that is orthogonal to the deprotection conditions of many other common protecting groups.

Comparative Performance and Orthogonality

The true utility of the MDNBS protecting group lies in its distinct cleavage pathway, which allows for its selective removal in the presence of other widely used protecting groups.

Protecting GroupDeprotection ConditionStability of Other Protecting Groups under these Conditions
MDNBS Thiolysis (e.g., 2-mercaptoethanol, thiophenol) with a mild base (e.g., DBU, Cs₂CO₃)Boc: StableCbz: StableFmoc: Stable
Boc Strong Acid (e.g., TFA, HCl)[4]MDNBS: StableCbz: StableFmoc: Cleaved
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)MDNBS: StableBoc: StableFmoc: Stable
Fmoc Base (e.g., Piperidine in DMF)MDNBS: StableBoc: StableCbz: Stable

This table is constructed based on the known reactivity profiles of the respective protecting groups. Specific experimental validation for MDNBS in the presence of all other groups simultaneously would be required for definitive confirmation in a given synthetic context.

The stability of the MDNBS group under both acidic and basic conditions, as well as its inertness to catalytic hydrogenation, makes it an excellent candidate for orthogonal protection strategies in complex syntheses where Boc, Fmoc, and Cbz groups are also employed.

Experimental Protocols

The following protocols are based on established procedures for related nitroaromatic sulfonyl protecting groups and represent a practical guide for the application of the MDNBS group.

Protection of a Primary Amine with 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride (MDNBS-Cl)

This procedure outlines the formation of an MDNBS-sulfonamide from a primary amine.

G cluster_workflow Amine Protection Workflow start Start: Primary Amine + MDNBS-Cl dissolve Dissolve amine in an aprotic solvent (e.g., CH₂Cl₂, THF) start->dissolve add_base Add a non-nucleophilic base (e.g., triethylamine, DIPEA) dissolve->add_base add_mdnbs Add MDNBS-Cl portion-wise at 0 °C add_base->add_mdnbs warm Warm to room temperature and stir until completion add_mdnbs->warm workup Aqueous workup and extraction warm->workup purify Purification by chromatography or recrystallization workup->purify end_node End: MDNBS-protected Amine purify->end_node

Workflow for the protection of a primary amine with MDNBS-Cl.

Materials:

  • Primary amine

  • This compound (MDNBS-Cl)

  • Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ or THF.

  • Add triethylamine (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the MDNBS-protected amine.

Deprotection of an MDNBS-Protected Amine via Thiolysis

This protocol describes the cleavage of the MDNBS group using a thiol and a mild base.

G cluster_workflow MDNBS Deprotection Workflow start Start: MDNBS-protected Amine dissolve Dissolve protected amine in a polar aprotic solvent (e.g., DMF, CH₃CN) start->dissolve add_thiol Add a thiol reagent (e.g., 2-mercaptoethanol, thiophenol) dissolve->add_thiol add_base Add a mild, non-nucleophilic base (e.g., DBU, Cs₂CO₃) add_thiol->add_base stir Stir at room temperature until completion add_base->stir workup Aqueous workup and extraction stir->workup purify Purification by chromatography or acid-base extraction workup->purify end_node End: Free Amine purify->end_node

Workflow for the deprotection of an MDNBS-protected amine.

Materials:

  • MDNBS-protected amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • 2-Mercaptoethanol or Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MDNBS-protected amine (1.0 eq) in anhydrous DMF or CH₃CN.

  • Add 2-mercaptoethanol (5-10 eq) or thiophenol (3-5 eq) to the solution.

  • Add DBU (2-3 eq) or Cs₂CO₃ (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or an acid-base extraction to isolate the free amine.

Mechanistic Insight into MDNBS Deprotection

The cleavage of the MDNBS group proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The thiolate, generated in situ by the reaction of the thiol with the base, acts as the nucleophile.

G MDNBS_Amine MDNBS-Protected Amine R-NH-SO₂-Ar(NO₂)₂(OCH₃) Meisenheimer Meisenheimer Complex [Ar(NO₂)₂(OCH₃)(SR')-SO₂-NH-R]⁻ MDNBS_Amine->Meisenheimer + R'-S⁻ Thiolate Thiolate R'-S⁻ Products Products Meisenheimer->Products Rearrangement & Fragmentation

Simplified mechanism of thiol-mediated MDNBS deprotection.

The strong electron-withdrawing effect of the two nitro groups facilitates the attack of the thiolate on the aromatic ring, forming a Meisenheimer complex. This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine, sulfur dioxide, and the corresponding thioether.

Conclusion

The 4-Methoxy-3,5-dinitrobenzenesulfonyl (MDNBS) protecting group offers a valuable orthogonal strategy for the protection of amines in multi-step synthesis. Its stability to both acidic and basic conditions, combined with its selective cleavage under mild thiolysis conditions, makes it an attractive alternative and complement to the more traditional Boc, Cbz, and Fmoc protecting groups. For researchers and drug development professionals, the incorporation of the MDNBS group into their synthetic toolbox can provide greater flexibility and enable the synthesis of increasingly complex and novel molecular architectures.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Mondal, S., & Ghorai, P. (2012). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 23(10), 1482-1486.
  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Haynes, D. A., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Monk, K. A., et al. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. Tetrahedron Letters, 44(18), 3699-3701.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MDBS-Cl in Synthesis and the Imperative of Rigorous Validation

4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDBS-Cl) and its derivatives represent a class of highly reactive chemical building blocks. Their utility in drug discovery and materials science stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles to form stable sulfonamides and sulfonate esters. The methoxy group acts as an electron-donating group, while the two nitro groups are powerful electron-withdrawing substituents, creating a unique electronic environment that influences reactivity and spectroscopic properties.

Given their inherent reactivity, ensuring the structural integrity and purity of MDBS-Cl derivatives is not merely a procedural step but a fundamental prerequisite for reliable and reproducible downstream applications.[1] Contaminants or degradation products, such as the corresponding sulfonic acid from hydrolysis, can lead to poor yields, side reactions, and ambiguous biological data.[2] This guide provides a comparative analysis of the essential spectroscopic techniques required for the unambiguous validation of these critical reagents, grounded in the principles of causality and self-validating protocols.

The Spectroscopic Quadrumvirate: A Multi-Technique Approach for Unambiguous Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy for MDBS-Cl derivatives relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each technique interrogates different aspects of the molecular structure, and their combined data provides the high degree of confidence required in research and development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C.[1]

Causality Behind Experimental Choices: For sulfonyl chlorides, the choice of an aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical.[1] The electrophilic sulfur center is susceptible to nucleophilic attack by protic solvents (like methanol-d₄ or D₂O), which would lead to solvolysis and the formation of sulfonate esters or sulfonic acids, invalidating the analysis.

¹H NMR: Mapping the Proton Framework
  • Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).

  • Expected Spectrum for an MDBS-Cl Core:

    • Aromatic Protons: The two protons on the dinitro-substituted ring are chemically equivalent and will appear as a singlet. Due to the strong electron-withdrawing effects of the two nitro groups and the sulfonyl chloride group, this singlet is expected to be significantly downfield, typically in the δ 8.5-9.1 ppm region.[3]

    • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are also equivalent and will appear as a sharp singlet, typically in the δ 3.7-4.0 ppm range.[3][4]

¹³C NMR: Visualizing the Carbon Skeleton
  • Principle: ¹³C NMR maps the carbon backbone of the molecule. While it requires more acquisition time due to the low natural abundance of ¹³C, it is invaluable for confirming the number and type of carbon atoms.

  • Expected Spectrum for an MDBS-Cl Core: The spectrum will show distinct signals for the methoxy carbon, the four unique aromatic carbons (ipso-methoxy, ipso-sulfonyl, nitro-substituted, and proton-bearing), each with a characteristic chemical shift influenced by the attached functional groups.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the MDBS-Cl derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard.[1]

  • Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set acquisition parameters (e.g., 30° pulse, 2-4 second acquisition time, 1-2 second relaxation delay).

  • Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum.

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is a fast and powerful technique for identifying the presence of specific functional groups within a molecule.[5] It serves as an essential, complementary check to NMR.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solids as it requires minimal sample preparation and avoids complications with solvent peaks or pellet preparation, providing a quick and clean spectrum.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).

  • Key Vibrational Bands for MDBS-Cl Derivatives: The presence of strong, characteristic absorption bands provides definitive evidence for the key functional groups.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Sulfonyl Chloride (S=O) Asymmetric Stretch1370 - 1410Strong
Sulfonyl Chloride (S=O) Symmetric Stretch1165 - 1205Strong
Sulfonyl Chloride (S-Cl) Stretch~375Strong
Nitro (NO₂) Asymmetric Stretch1500 - 1570Strong
Nitro (NO₂) Symmetric Stretch1300 - 1370Strong
Aromatic C=C Stretch1400 - 1600Medium-Weak
C-O (Methoxy) Stretch1200 - 1300Strong

Supporting Data from analogous compounds confirms these ranges.[5][6][7]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid MDBS-Cl derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Analysis: The instrument software automatically subtracts the background from the sample spectrum. Identify the key absorption bands and compare them to known values.

Caption: Workflow for IR-based functional group identification.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

MS is an indispensable tool that provides the exact molecular weight of a compound and, through its fragmentation patterns and isotopic distribution, offers further structural confirmation.[1]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for sulfonyl chlorides. Harsher methods like Electron Impact (EI) can cause extensive fragmentation, potentially preventing the observation of the molecular ion.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Key Information for MDBS-Cl Derivatives:

    • Molecular Ion Peak [M]⁺ or [M+H]⁺: High-resolution MS (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula.

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic "A+2" peak for any chlorine-containing fragment, where the peak at m/z+2 is approximately one-third the intensity of the main peak. This is a definitive signature for the presence of a chlorine atom.[5]

    • Fragmentation Pattern: The molecule will break apart in a predictable manner. Common fragmentation pathways for sulfonyl chlorides include the loss of the -SO₂Cl group or the Cl atom, providing clues about the molecular structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the MDBS-Cl derivative (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilution to the µg/mL or ng/mL range is often necessary.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.[8]

  • Sample Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose structures for major fragment ions.

Sources

A Researcher's Guide to Purity Analysis of Synthesized 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent purity assessment of synthesized reagents like 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of analytical techniques for determining the purity of this vital sulfonyl chloride, complete with experimental data and detailed protocols.

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its inherent reactivity, a desirable trait for synthesis, simultaneously presents analytical challenges. Even minor impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of the final product. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity profile.

Comparative Analysis of Key Purity Determination Techniques

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, or routine quality control. The following table summarizes the most effective techniques for the purity analysis of this compound.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationHighExcellentHigh sensitivity and resolution for separating impurities.Requires method development; the compound may degrade on some columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidation, purity, quantificationModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impuritiesHighGoodExcellent for separating and identifying volatile organic compounds.Not suitable for thermally labile compounds like sulfonyl chlorides.
Elemental Analysis Determination of elemental compositionLowExcellentConfirms the elemental composition of the bulk material.Does not provide information on the nature of impurities.
Melting Point Analysis Preliminary purity checkHighPoorA simple and rapid method to detect the presence of impurities.Non-specific; significant impurities can cause a decrease in the melting point.[2]

In-Depth Methodologies and Experimental Insights

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds. For sulfonyl chlorides, a reverse-phase method is typically employed.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a common choice, offering good retention and separation of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is often used to ensure good peak shape and resolution. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[3]

  • Detector: A UV detector is suitable for aromatic compounds like this compound.

Experimental Workflow for HPLC Analysis

Sources

Benchmarking 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride against other derivatizing agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Derivatizing Agents: Benchmarking 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride

For researchers, scientists, and drug development professionals, the precise quantification of amines, thiols, and phenols is a frequent analytical challenge. Many of these molecules lack the intrinsic properties—strong UV absorbance or natural fluorescence—required for sensitive detection by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this by covalently attaching a molecular tag, enhancing detectability and improving chromatographic separation.

This guide provides a comprehensive comparison of several prominent sulfonyl chloride-based derivatizing agents. We will focus on the properties and performance of this compound (MDBS-Cl) by benchmarking it against established reagents: the highly fluorescent Dansyl chloride, the chromophorically robust Dabsyl chloride, and the chiral resolving Marfey's reagent.

The Principle of Sulfonyl Chloride Derivatization

The core of this derivatization strategy lies in the reaction between a nucleophilic functional group (like a primary or secondary amine, a phenol, or a thiol) and the highly electrophilic sulfonyl chloride group (-SO₂Cl). The reaction, typically conducted under alkaline conditions, proceeds via nucleophilic acyl substitution. The alkaline environment is crucial as it deprotonates the analyte's functional group (e.g., R-NH₂ to R-NH⁻), increasing its nucleophilicity and facilitating the attack on the sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide, sulfonate ester, or thioester, respectively, with the release of hydrochloric acid, which is neutralized by the basic buffer.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte (R-NH₂, R-OH, R-SH) Derivative Stable Derivative (Ar-SO₂-N(H)R, Ar-SO₂-OR, Ar-SO₂-SR) Analyte->Derivative Nucleophilic Attack Reagent Derivatizing Agent (Ar-SO₂Cl) Reagent->Derivative Conditions Alkaline Buffer (pH 9-11) Elevated Temperature (e.g., 40-70°C) Conditions->Derivative Byproduct HCl (Neutralized by buffer) Derivative->Byproduct Formation of

Caption: General mechanism for derivatization with sulfonyl chlorides.

Comparative Analysis of Derivatizing Agents

The choice of a derivatizing agent is dictated by the analytical objective, sample matrix, and available instrumentation. Key performance characteristics include reactivity, derivative stability, and detection sensitivity. While experimental data for MDBS-Cl is not as widespread as for its counterparts, its performance can be inferred from its chemical structure—a benzenesulfonyl chloride functionalized with two nitro groups and a methoxy group. The dinitro aromatic moiety strongly suggests it is a chromophoric tag, similar to Dabsyl chloride and Marfey's reagent.

FeatureThis compound (MDBS-Cl) Dansyl Chloride (DNS-Cl) Dabsyl Chloride (DABS-Cl) Marfey's Reagent (L-FDAA)
Primary Function UV-Vis LabelingFluorescence LabelingVisible Light LabelingChiral Resolution
Reactive Towards Primary & Secondary Amines, Phenols, Thiols (Predicted)Primary & Secondary Amines, Phenols[1][2][3]Primary & Secondary Amines[4][5][6][7]Primary & Secondary Amines[8][9]
Detection Method HPLC-UV (Predicted)HPLC-Fluorescence, LC-MS[2][10]HPLC-UV/Vis[6][7]HPLC-UV[9][11]
Typical λmax Strong UV absorbance expected due to dinitro-aromatic structure~340 nm (Abs), ~520 nm (Em)[12]~425-465 nm[6]~340 nm[9]
Derivative Stability Predicted to be high, similar to other sulfonamides[13][14]Good; derivatives are highly resistant to hydrolysis[7]Excellent; very stable, even for a month at room temperature[5]Good; stable diastereomers are formed
Reaction Conditions Alkaline pH, elevated temperature (Predicted)Alkaline pH (9.5-10), 38-60°C, 60-120 min[7]Alkaline pH (9.0), 70°C, 15-30 min[4][5]Alkaline pH, 40°C, ~60-90 min[9]
Key Advantages Potentially strong UV tag, good stability.Very high sensitivity due to fluorescence. Good for LC-MS.[10][15]Highly stable derivatives, detection in visible range minimizes matrix interference.[5][7]Enables separation of enantiomers on standard reversed-phase columns.[11][16]
Key Disadvantages Limited published applications and protocols.Light sensitive, potential for fluorescence quenching.Non-fluorescent.[6]Primarily for chiral analysis, more complex data interpretation.[15]

Experimental Protocols

A robust and reproducible protocol is the foundation of accurate quantification. Below are detailed, step-by-step methodologies for the discussed derivatizing agents.

Workflow Overview

The general workflow for pre-column derivatization is a multi-step process that requires careful execution to ensure complete reaction and accurate results.

Caption: Standard experimental workflow for pre-column derivatization.

Protocol 1: Derivatization with this compound (MDBS-Cl) (Predicted)

This protocol is a recommended starting point based on methods for structurally similar reagents like Dabsyl chloride, as specific literature for MDBS-Cl is limited.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MDBS-Cl in acetone or acetonitrile.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or borate buffer and adjust the pH to 9.5.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the sample or standard solution.

    • 100 µL of the alkaline buffer.

    • 200 µL of the MDBS-Cl solution.

  • Incubation: Vortex the mixture thoroughly and incubate at 60-70°C for 20-30 minutes in a heating block.

  • Termination: After incubation, cool the tube to room temperature. The reaction can be stopped by adding a small amount of an acid (e.g., 5 µL of 2M formic acid) to neutralize the buffer.[1]

  • Sample Preparation for HPLC: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)
  • Reagent Preparation: Prepare a 20 mg/mL solution of Dansyl chloride in acetone or acetonitrile. This solution should be stored at -20°C and protected from light.[1]

  • Buffer Preparation: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.[10]

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the sample or standard solution.

    • 100 µL of the alkaline buffer.

    • 200 µL of the Dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 60 minutes in the dark.[1][7] Alternatively, the reaction can proceed at room temperature for 30-60 minutes.[10][17]

  • Termination: Add 5 µL of a 250 mM NaOH solution to quench the excess Dansyl chloride, and incubate for 10 minutes at 40°C.[1]

  • Neutralization: Add 5 µL of 2 M formic acid to neutralize the excess NaOH.[1]

  • Sample Preparation for HPLC: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS or HPLC-Fluorescence analysis.

Protocol 3: Derivatization with Dabsyl Chloride (DABS-Cl)
  • Reagent Preparation: Prepare a 4 nmol/µL (approximately 1.3 mg/mL) solution of Dabsyl chloride in acetone. Store the stock solution in a freezer.[4][5]

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.[5]

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the sample or standard solution.

    • 100 µL of the sodium bicarbonate buffer.

    • 200 µL of the Dabsyl chloride solution.[5]

  • Incubation: Vortex the mixture thoroughly and incubate in a heating block at 70°C for 15 minutes.[4][5]

  • Sample Preparation for HPLC: After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.[5]

Protocol 4: Derivatization with Marfey's Reagent (L-FDAA)
  • Reagent Preparation: Prepare a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[8]

  • Sample Preparation: If analyzing a peptide or protein, perform an acid hydrolysis (e.g., 6 M HCl) to obtain the constituent amino acids. Dry the hydrolysate completely.

  • Reaction Mixture: To the dried amino acid residue (or a 10 µL standard solution), add:

    • 10 µL of 1 M sodium bicarbonate.

    • 50 µL of the 1% L-FDAA solution.[8]

  • Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes with gentle shaking.[9]

  • Termination: Stop the reaction by adding 10 µL of 1 N HCl.[8]

  • Sample Preparation for HPLC: Dilute the final mixture with the mobile phase (e.g., add 420 µL of methanol or acetonitrile/water) to a suitable concentration for HPLC analysis.[8]

Conclusion and Recommendations

The selection of a derivatizing agent is a critical decision that directly influences the success of an analytical method. While this compound is not as established as its counterparts, its structure suggests it is a promising chromophoric reagent for HPLC-UV analysis, likely offering the high stability characteristic of sulfonamide derivatives.

Recommendations for Selection:

  • For Maximum Sensitivity: When trace-level detection is required and a fluorescence detector is available, Dansyl chloride is the superior choice due to the intensely fluorescent nature of its derivatives.[7][15]

  • For Robustness and Selectivity: For routine analysis where derivative stability is paramount and the sample matrix contains many UV-absorbing interferences, Dabsyl chloride is ideal. Its detection in the visible spectrum provides a cleaner baseline and highly reliable quantification.[5][7]

  • For Chiral Separations: When the goal is to determine the enantiomeric composition of amino acids, Marfey's reagent is the gold standard, providing a reliable method to separate D- and L-amino acids using standard chromatographic equipment.[9][11][16]

  • A Promising Alternative for UV Detection: MDBS-Cl represents a potentially valuable tool for applications where a strong, stable UV-absorbing tag is needed. Researchers are encouraged to use the protocol provided as a starting point for method development. Its performance is expected to be comparable to other dinitrophenyl reagents, offering robust derivatization for amines, phenols, and thiols.

Ultimately, the optimal derivatizing agent is one that is fit-for-purpose, aligning with the specific analytical requirements of the study, the nature of the analyte, and the instrumentation available.

References

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. [Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. (n.d.). Metabolomics Workbench. [Link]

  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence. (n.d.). RSC Publishing. [Link]

  • Targeted quantification of amino acids by dansylation. (2020). STAR Protocols. [Link]

  • HPLC of amino acids as dansyl and dabsyl derivatives. (2012). ResearchGate. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. [Link]

  • Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. (1999). Analyst. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2020). ResearchGate. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]

  • Marfey's reagent for chiral amino acid analysis. (2004). Biomedical Chromatography. [Link]

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (2022). Marine Drugs. [Link]

  • Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). (2024). British Poultry Science. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). Journal of Chromatography A. [Link]

  • Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. (2015). ResearchGate. [Link]

  • Dansyl chloride. (n.d.). Wikipedia. [Link]

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A Senior Application Scientist's Guide to the Cleavage of Dinitrobenzenesulfonyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dinitrobenzenesulfonyl Group in Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The 2,4-dinitrobenzenesulfonyl (DNs or DNS) group has emerged as a robust and versatile protecting group for primary and secondary amines. Its strong electron-withdrawing nature renders the sulfonamide proton sufficiently acidic (pKa ≈ 11 in DMSO) to be readily removed, facilitating subsequent N-alkylation or N-arylation reactions under mild conditions—a process famously exploited in the Fukuyama amine synthesis.[1][2]

However, the true utility of any protecting group lies not only in its stability and activating capability but also in the efficiency and mildness of its removal. The cleavage of the highly stable S-N bond in DNs-amides presents a distinct chemical challenge. This guide provides a comparative analysis of established cleavage methods, delving into the mechanistic underpinnings of each strategy, presenting supporting data, and offering detailed protocols to empower researchers to make informed decisions for their specific synthetic contexts.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The lability of the DNs group is fundamentally tied to the electron-deficient nature of the dinitrophenyl ring. This electronic property makes the ipso-carbon (the carbon atom attached to the sulfonyl group) highly susceptible to nucleophilic attack. The cleavage overwhelmingly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4]

The process is initiated by the attack of a soft nucleophile, typically a thiolate anion, on the C1 carbon of the aromatic ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4] Subsequent collapse of this intermediate expels the sulfonamide anion, cleaving the critical S-N bond and liberating the desired amine. The driving force for this reaction is the formation of a stable thioether byproduct and the release of the protected amine.

Caption: The SNAr mechanism for DNs-amide cleavage via a Meisenheimer intermediate.

Comparative Study of Cleavage Reagents

The choice of nucleophile and reaction conditions is critical for achieving high yields and preserving the integrity of other functional groups within the molecule. Thiol-based reagents are the undisputed workhorses for this transformation.

Thiol-Based Cleavage: The Gold Standard

The effectiveness of thiols stems from their high nucleophilicity, particularly in their thiolate form, and their ability to act as soft nucleophiles, which is ideal for attacking the electron-poor aromatic ring.

Causality Behind Experimental Choices:

  • The Thiol: Aliphatic thiols (e.g., 2-mercaptoethanol, n-propanethiol) and aromatic thiols (e.g., thiophenol) are both effective. Thiophenol is often more reactive due to the greater acidity of its S-H bond (pKa ≈ 6.6), which facilitates the formation of the active thiophenolate nucleophile. However, its odor and potential for side reactions can be a drawback. 2-Mercaptoethanol offers a less odorous, highly effective alternative.

  • The Base: A base is crucial for deprotonating the thiol to generate the more potent thiolate anion. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used due to their good solubility in polar aprotic solvents and sufficient basicity. Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) can also be employed.[3] For the highly activated 2,4-dinitrobenzenesulfonyl group, the use of thiol alone can sometimes be sufficient for cleavage, though the reaction is typically slower.[3]

  • The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the ionic intermediates and reagents without interfering with the reaction.

Comparative Data for Thiol-Based Reagents

Substrate TypeReagentsSolventTemp. (°C)TimeYield (%)Reference
Primary Amine DNsPhSH (4 eq.), K₂CO₃ (2 eq.)MeCN231.5 h98[1]
Secondary Amine DNsHS(CH₂)₂OH (10 eq.), DBU (5 eq.)DMF231 h95[3]
Primary Amine DNsPhSH (3 eq.), Cs₂CO₃ (2 eq.)DMF2330 min>95[3]
Secondary Amine DNsn-PrSH (10 eq.), K₂CO₃ (5 eq.)DMF2320 min99[1]
Advanced Methods for Streamlined Synthesis

For applications in parallel synthesis or instances where purification from excess thiol and the thioether byproduct is challenging, solid-phase and fluorous-tagged reagents have been developed.

  • Solid-Supported Thiols: Using a polymer-bound thiol reagent simplifies the workup procedure immensely. After the reaction is complete, the resin-bound byproduct and any unreacted thiol are simply removed by filtration. This approach has been shown to be effective both at room temperature and with microwave acceleration to reduce reaction times from hours to minutes.[2]

  • Fluorous Thiols: This technique involves using a thiol, such as C₈F₁₇(CH₂)₂SH, that bears a perfluorinated "ponytail".[1] After the reaction, the fluorous thioether byproduct can be selectively separated from the desired amine product through a simple solid-phase extraction (SPE) using a fluorous silica gel cartridge.[1] This method provides high yields and purities with a significantly streamlined purification process.

Orthogonality and Selective Deprotection

A significant advantage of the DNs protecting group strategy is the ability to achieve selective deprotection. The rate of SNAr is highly dependent on the degree of electron withdrawal from the aromatic ring. Consequently, the 2,4-dinitrobenzenesulfonyl group is significantly more labile than the 2-nitrobenzenesulfonyl (Ns) group.

This reactivity difference allows for the selective cleavage of a DNs-amide in the presence of an Ns-amide. Typically, treating a molecule containing both groups with a thiol without a strong base will cleave only the more activated DNs group, leaving the Ns group intact.[3] The subsequent removal of the Ns group can then be accomplished by using a thiol in the presence of a base (e.g., PhSH/K₂CO₃).

Detailed Experimental Protocols

The following protocols are provided as trusted, self-validating starting points for laboratory execution.

Protocol 1: Standard Cleavage using Thiophenol and K₂CO₃

This protocol is a robust, general method for the cleavage of DNs-amides derived from both primary and secondary amines.

Workflow Diagram

Standard_Workflow A 1. Dissolve DNs-amide in MeCN (0.1 M) B 2. Add K₂CO₃ (2-3 eq.) and Thiophenol (3-5 eq.) A->B C 3. Stir at room temperature (Monitor by TLC/LCMS) B->C D 4. Quench with water and extract with EtOAc C->D E 5. Wash organic layer (H₂O, brine) D->E F 6. Dry (Na₂SO₄), filter, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Standard experimental workflow for DNs-amide deprotection.

Step-by-Step Procedure:

  • Setup: To a solution of the 2,4-dinitrobenzenesulfonamide (1.0 eq.) in acetonitrile (MeCN) or DMF (to make a 0.1 M solution) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0–3.0 eq.).

  • Reagent Addition: Add thiophenol (PhSH, 3.0–5.0 eq.) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by flash column chromatography on silica gel to remove the 2,4-dinitrophenyl phenyl sulfide byproduct.

Protocol 2: Cleavage using 2-Mercaptoethanol and DBU

This method is an excellent alternative, particularly when a less odorous thiol is desired.

Step-by-Step Procedure:

  • Setup: Dissolve the 2,4-dinitrobenzenesulfonamide (1.0 eq.) in DMF (0.1 M).

  • Reagent Addition: Add 2-mercaptoethanol (5.0–10.0 eq.) followed by DBU (3.0–5.0 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often very fast (30-60 minutes). Monitor by TLC or LC-MS.

  • Workup and Purification: Follow steps 4-8 from Protocol 1. The 2,4-dinitrophenyl hydroxyethyl sulfide byproduct is typically more polar than its phenyl sulfide counterpart, which can sometimes simplify chromatographic purification.

Conclusion and Recommendations

The cleavage of dinitrobenzenesulfonyl amides is a well-established and reliable transformation, primarily achieved through thiol-mediated nucleophilic aromatic substitution.

  • For General Applications: The use of thiophenol with potassium carbonate in acetonitrile or DMF remains the benchmark method, offering high yields and broad substrate compatibility.[1][3]

  • For Odor-Sensitive Applications: 2-Mercaptoethanol with DBU or K₂CO₃ is an equally effective and less pungent alternative.[3]

  • For High-Throughput Synthesis: Solid-supported or fluorous thiols provide a significant advantage by drastically simplifying purification, making them ideal for parallel synthesis and library generation.[1][2]

  • For Orthogonal Strategies: The differential reactivity between DNs and Ns groups offers a valuable tool for selective deprotection in multi-step synthesis, a key consideration in the synthesis of complex polyamines and natural products.[1][3]

By understanding the underlying mechanism and the comparative performance of these methods, researchers can confidently select and execute the optimal cleavage strategy for their synthetic targets.

References

  • Nihei, K., Kato, M. J., Yamane, T., & Konno, K. (2010). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Synthetic Communications, 40(19), 2945-2954. [Link]

  • Manandhar, B., & D'Souza, M. J. (2018). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Molecules, 23(7), 1749. [Link]

  • Bartlett, S. L., & Beaudry, C. M. (2011). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Organic Letters, 13(20), 5584-5587. [Link]

  • Perrier, D., & L'excellent, F. (2007). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synthetic Communications, 37(15), 2539-2545. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404-408. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient and reliable synthesis of key intermediates is a cornerstone of innovation. 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a valuable building block, sought after for its reactive sulfonyl chloride moiety, which is rendered highly electrophilic by the presence of two electron-withdrawing nitro groups. This heightened reactivity makes it an excellent reagent for the synthesis of a diverse range of sulfonamides and sulfonate esters, many of which are investigated for their potential biological activities.

This guide presents a comparative analysis of the traditional synthetic route to this compound with a modern, more efficient, and potentially safer alternative. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a clear comparison of their performance based on yield, reaction conditions, and safety considerations.

Executive Summary: Traditional vs. Modern Synthesis

The established method for synthesizing this compound involves the nitration of a pre-formed 4-methoxybenzenesulfonyl chloride. While effective, this route often requires harsh conditions and can lead to the formation of undesired isomers. A proposed modern alternative, leveraging a novel nitrating agent, offers the promise of higher yields, improved regioselectivity, and milder reaction conditions.

ParameterTraditional Route: Mixed Acid NitrationNew Route: N-Nitropyrazole Dinitration
Starting Material 4-Methoxybenzenesulfonyl chloride4-Methoxybenzenesulfonyl chloride
Key Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidN-Nitropyrazole, Triflic Anhydride
Reaction Conditions Harsh, strongly acidic, often requires elevated temperaturesMild, non-acidic, room temperature
Reported Yield Moderate to Good (typically 60-80%)High (estimated >90% based on similar substrates)
Purity & Selectivity Potential for isomeric impuritiesHigh regioselectivity expected
Safety Profile Use of highly corrosive and oxidizing mixed acidsAvoids the use of strong, corrosive acids

Mechanistic Insights and Pathway Comparison

The choice of synthetic route is fundamentally guided by the reactivity of the starting material and the desired regioselectivity of the nitration.

The Traditional Approach: Electrophilic Aromatic Substitution with Mixed Acid

The classical synthesis relies on the powerful electrophilic nitrating agent, the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids. The methoxy group of the starting material, 4-methoxybenzenesulfonyl chloride, is an ortho-, para-directing activator. However, the sulfonyl chloride group is a meta-directing deactivator. The interplay of these directing effects can lead to a mixture of products, although the strong activation of the methoxy group generally favors nitration at the positions ortho to it.

Traditional_Route start 4-Methoxybenzenesulfonyl chloride reagents HNO₃ / H₂SO₄ start->reagents Nitration intermediate Wheland Intermediate reagents->intermediate Generation of NO₂⁺ product This compound intermediate->product Deprotonation

A Modern Alternative: Dinitration with N-Nitropyrazole

Recent advancements in synthetic methodology have introduced more selective and milder nitrating agents. N-Nitropyrazoles, activated by triflic anhydride, have emerged as powerful reagents for the nitration of aromatic compounds, including those that are deactivated. This system is known for its high efficiency and excellent regioselectivity, often proceeding under neutral conditions at room temperature. For the synthesis of this compound, this method is anticipated to provide the desired product in high yield with minimal side products.

New_Route start 4-Methoxybenzenesulfonyl chloride reagents N-Nitropyrazole / Tf₂O start->reagents Nitration intermediate Activated Nitrating Species reagents->intermediate Activation product This compound intermediate->product Selective Nitration

Experimental Protocols

The following are detailed, step-by-step methodologies for both the traditional and the proposed new synthetic routes.

Protocol 1: Traditional Synthesis via Mixed Acid Nitration

Materials:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-methoxybenzenesulfonyl chloride to the cooled sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxybenzenesulfonyl chloride over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Protocol 2: Proposed New Synthesis via N-Nitropyrazole Dinitration

Materials:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • N-Nitropyrazole (2.2 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq)

  • Anhydrous Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzenesulfonyl chloride and N-nitropyrazole in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Validation and Characterization: Expected Experimental Data

While a direct comparative study with experimental data for the new route applied to this specific substrate is not yet published, we can extrapolate the expected outcomes based on similar transformations. The following table presents the expected analytical data for the final product, this compound.

AnalysisExpected Results
¹H NMR Aromatic protons (singlet, ~8.5-9.0 ppm), Methoxy protons (singlet, ~4.0 ppm)
¹³C NMR Aromatic carbons, Methoxy carbon (~60 ppm)
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₇H₅ClN₂O₇S
Infrared (IR) Characteristic peaks for SO₂-Cl, NO₂, and C-O bonds
Melting Point Expected to be a crystalline solid with a sharp melting point

Discussion and Conclusion: A Path to Improved Synthesis

The traditional synthesis of this compound, while established, presents challenges in terms of safety, handling of corrosive reagents, and potential for side-product formation. The proposed new route, employing a modern N-nitropyrazole nitrating agent, offers a compelling alternative. The anticipated benefits of this modern approach include:

  • Higher Yields and Purity: The high regioselectivity of N-nitropyrazole is expected to lead to a cleaner reaction profile and a higher yield of the desired product.

  • Milder Reaction Conditions: The ability to perform the reaction at room temperature and under neutral conditions enhances the safety and operational simplicity of the synthesis.

  • Reduced Environmental Impact: The avoidance of large quantities of strong acids aligns with the principles of green chemistry.

For researchers and professionals in drug development, the adoption of such modern synthetic methodologies can lead to more efficient, cost-effective, and sustainable processes for the preparation of key chemical intermediates. Further experimental validation of this proposed route is warranted to fully realize its potential and establish it as a superior alternative to the traditional method.

References

  • Synthesis of Benzenesulfonyl Chlorides: For general procedures on the synthesis of benzenesulfonyl chlorides, refer to standard organic chemistry textbooks and relevant literature on electrophilic arom
  • Modern Nitration Methods: For information on N-nitropyrazole and other modern nitrating agents, consult recent review articles and primary literature in the field of synthetic organic chemistry.
  • Safety of Reagents: Material Safety Data Sheets (MSDS) for all reagents, particularly concentrated acids and triflic anhydride, should be consulted prior to any experimental work.

A Comparative Guide to the Kinetic Analysis of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic chemistry and drug development, the precise understanding of reaction kinetics is paramount for process optimization and mechanistic elucidation. This guide provides an in-depth kinetic analysis of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDBSC), a highly reactive sulfonylating agent. By examining its reactivity in comparison to other common benzenesulfonyl chlorides, this document serves as a technical resource for researchers aiming to leverage the unique properties of MDBSC in their synthetic endeavors. We will delve into the mechanistic intricacies, provide field-proven experimental protocols for kinetic analysis, and present comparative data to guide the rational selection of sulfonylating agents.

Introduction: The Unique Reactivity of this compound

This compound (MDBSC) is an aromatic sulfonyl chloride characterized by a fascinating substitution pattern: a strongly electron-donating methoxy group at the 4-position and two strongly electron-withdrawing nitro groups at the 3 and 5-positions. This "push-pull" electronic arrangement imparts unique reactivity to the sulfonyl chloride moiety, making it a subject of interest for kinetic and mechanistic studies.

The primary utility of arenesulfonyl chlorides lies in their role as precursors to sulfonamides and sulfonate esters, crucial functional groups in a vast array of pharmaceuticals and agrochemicals.[1] The reactivity of the sulfonyl chloride is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups have the opposite effect.[2]

MDBSC presents a compelling case where these opposing effects are simultaneously at play. The two nitro groups significantly activate the benzene ring towards nucleophilic attack, while the methoxy group, through resonance, donates electron density. Understanding the net outcome of these electronic influences on the reaction kinetics is crucial for its effective application.

Mechanistic Considerations: A Predominantly S_N2 Pathway

The reactions of arenesulfonyl chlorides with nucleophiles, including solvolysis and aminolysis, are generally considered to proceed through a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur atom.[3][4] This is in contrast to some activated aryl halides where an addition-elimination (S_NAr) mechanism involving a Meisenheimer complex is operative.[5] For sulfonyl chlorides, the attack of the nucleophile and the departure of the chloride leaving group are generally concerted.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the effect of substituents on reaction rates. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that the reaction is favored by electron-withdrawing substituents which stabilize the developing negative charge in the transition state.[6]

In the case of MDBSC, the two nitro groups, with their strong electron-withdrawing inductive and resonance effects, are expected to significantly increase the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. The electron-donating methoxy group, while activating the ring towards electrophilic substitution, would be expected to decrease the rate of nucleophilic attack on the sulfonyl group. However, its position para to the sulfonyl chloride allows for resonance donation that can partially counteract the deactivating effect. The net effect is a highly activated system, poised for rapid reaction with a wide range of nucleophiles.

Comparative Kinetic Analysis: MDBSC vs. Other Sulfonyl Chlorides

Sulfonyl ChlorideSubstituent(s)Second-Order Rate Constant (k₂) for Hydrolysis (s⁻¹)Reference
Benzenesulfonyl ChlorideH1.46 x 10⁻⁴ (at 25°C in 50% acetone/water)[3]
p-Toluenesulfonyl Chloride4-CH₃1.06 x 10⁻⁴ (at 25°C in 50% acetone/water)[3]
p-Nitrobenzenesulfonyl Chloride4-NO₂4.40 x 10⁻⁴ (at 25°C in 50% acetone/water)[3]
This compound (MDBSC) 4-OCH₃, 3,5-(NO₂)₂ Estimated to be significantly higher than p-nitrobenzenesulfonyl chloride -

Note: The rate constants are for hydrolysis and serve as a proxy for general reactivity towards nucleophiles.

The data clearly illustrates the accelerating effect of an electron-withdrawing group (p-nitro) and the decelerating effect of an electron-donating group (p-methyl) compared to the unsubstituted benzenesulfonyl chloride. Given that MDBSC contains two powerful nitro groups, its rate of reaction is anticipated to be substantially greater than that of p-nitrobenzenesulfonyl chloride. The methoxy group's electron-donating effect will likely be overshadowed by the potent activation provided by the two nitro groups.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

The reaction of MDBSC with a nucleophile, such as an amine, can be conveniently monitored using UV-Vis spectroscopy. The formation of the sulfonamide product will result in a change in the UV-Vis spectrum over time, allowing for the determination of the reaction rate.

Objective: To determine the second-order rate constant for the reaction of this compound with a primary or secondary amine in a suitable solvent.
Materials and Reagents:
  • This compound (MDBSC)

  • Amine nucleophile (e.g., piperidine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_mdbs Prepare stock solution of MDBSC in anhydrous solvent mix Mix MDBSC and amine solutions in a quartz cuvette prep_mdbs->mix prep_amine Prepare a series of stock solutions of the amine of varying concentrations prep_amine->mix equilibrate Equilibrate spectrophotometer and stock solutions to the desired temperature record Immediately record the absorbance at a fixed wavelength over time mix->record plot_abs Plot Absorbance vs. Time record->plot_abs fit_data Fit the data to a pseudo-first-order kinetic model to obtain k_obs plot_abs->fit_data plot_kobs Plot k_obs vs. [Amine] fit_data->plot_kobs calc_k2 Determine the second-order rate constant (k₂) from the slope of the line plot_kobs->calc_k2

Sources

Stability of Sulfonamides Derived from 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry and drug development. Their stability is a paramount concern, directly influencing shelf-life, bioavailability, and safety profiles. This guide provides an in-depth technical assessment of the stability of sulfonamides derived from 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. Due to the highly specific nature of this precursor, direct comparative data is scarce. Therefore, this guide establishes a predictive stability assessment based on foundational principles of physical organic chemistry, supported by data from structurally related sulfonamides. We will explore the anticipated effects of the unique electronic features of the 4-methoxy-3,5-dinitrobenzenesulfonyl moiety on the hydrolytic, thermal, and photolytic stability of the resulting sulfonamides. Furthermore, we present a comprehensive suite of validated experimental protocols for researchers to rigorously evaluate the stability of these novel compounds.

The inherent stability of a sulfonamide is profoundly influenced by the electronic properties of the sulfonyl chloride from which it is derived.[1] The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, is expected to significantly impact the stability of the corresponding sulfonamide linkage. Conversely, the electron-donating methoxy group will also exert an influence, creating a complex electronic environment that warrants careful investigation.

Predicted Stability Profile of Sulfonamides from this compound

The stability of the S-N bond in sulfonamides is central to their degradation. The electron density at the sulfur atom is a key determinant of its susceptibility to nucleophilic attack, a primary degradation mechanism.

Influence of Substituents:

  • Electron-Withdrawing Groups (EWGs): The two nitro groups (-NO₂) are potent EWGs. They will strongly withdraw electron density from the benzene ring and, by extension, from the sulfonyl group. This is anticipated to make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to decreased stability, especially under basic conditions.[1]

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an electron-donating group. It will increase electron density on the benzene ring. However, its position para to the sulfonyl group and ortho to two nitro groups creates a complex interplay of resonance and inductive effects. While it may partially counteract the electron-withdrawing effect of the nitro groups, the overall electronic character of the sulfonyl group is expected to be highly electron-deficient.

Based on these structural features, it is hypothesized that sulfonamides derived from this compound will exhibit heightened susceptibility to degradation, particularly through hydrolysis, when compared to sulfonamides bearing electron-donating or less strongly electron-withdrawing substituents.

Comparative Stability Analysis: A Framework for Evaluation

To provide a practical context for researchers, the following sections outline the key stability-indicating parameters and provide standardized protocols for their assessment. The data presented in the tables, while not specific to the topic compound, is derived from studies on a range of sulfonamides and serves as a benchmark for comparison.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for sulfonamides and is highly pH-dependent.[2][3] Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation in acidic environments.[1] However, the anionic forms of sulfonamides, which are prevalent at higher pH, are less susceptible to hydrolysis than their neutral or cationic counterparts.[1][3]

Predicted Behavior: For sulfonamides derived from this compound, the strong electron-withdrawing nature of the dinitro-substituted ring is expected to accelerate hydrolytic cleavage, particularly under basic conditions where nucleophilic attack by hydroxide ions is more pronounced.

Table 1: Comparative Hydrolytic Stability of Various Sulfonamides

SulfonamidepH 4 (t½ in days)pH 7 (t½ in days)pH 9 (t½ in days)Reference
SulfadiazineStable (>365)Stable (>365)Stable (>365)[2]
Sulfamethoxazole> 365> 365> 365[2]
SulfaguanidineStable (>365)> 365Stable (>365)[2]
Sulfachloropyridazine> 365UnstableStable (>365)[2]
Sulfamethoxypyridazine> 365UnstableStable (>365)[2]

Note: Stability is defined as ≤10% degradation over one year at 25°C.

Thermal Stability

The thermal stability of sulfonamides varies based on their specific chemical structure.[1] Elevated temperatures can accelerate degradation processes.[4] Studies on various sulfonamides in milk have shown that while they are generally stable during pasteurization, significant degradation can occur at higher sterilization temperatures.[5][6]

Predicted Behavior: The presence of nitro groups may introduce thermal instability, as nitroaromatic compounds can be susceptible to thermal decomposition. Rigorous thermal stress testing is crucial to determine the intrinsic thermal stability of these specific sulfonamides.

Table 2: Thermal Degradation of Sulfonamides in Skimmed Milk

SulfonamideTemperature (°C)Degradation (%)Reference
Sulfamethazine120 (20 min)85.1[5][6]
Sulfadimethoxine120 (20 min)6.5[5][6]
Multiple Sulfonamides60Minimal[7]
Multiple Sulfonamides30Greatest Degradation in Chicken Manure[7]
Photostability

Exposure to UV light can lead to the degradation of sulfonamides.[1] The rate of photodegradation is also influenced by pH.[1] Common photodegradation pathways include cleavage of the sulfonamide bond and SO₂ extrusion.[8]

Predicted Behavior: The dinitro-substituted aromatic ring is a chromophore that will absorb UV radiation, potentially leading to significant photodegradation. The specific degradation pathways and the toxicity of the resulting photoproducts would need to be thoroughly investigated.

Table 3: Photodegradation Rates of Various Sulfonamides in UV/Oxidant Systems

SulfonamideSystemDegradation Rate (min⁻¹)Reference
SulfadiazineUV/Na₂S₂O₈0.0245[9]
SulfamethizoleUV/Na₂S₂O₈0.0096[9]
SulfamethoxazoleUV/Na₂S₂O₈0.0283[9]
SulfathiazoleUV/Na₂S₂O₈0.0141[9]

Experimental Protocols for Stability Assessment

To ensure scientific rigor and generate reliable data, the following detailed experimental protocols for forced degradation studies are provided. These studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10][11]

Forced Degradation (Stress Testing) Workflow

The objective of forced degradation is to accelerate the degradation of the drug substance to generate its probable degradation products, which helps in elucidating the degradation pathways and developing stability-indicating methods.[11][12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (DS) from 4-Methoxy-3,5-dinitro- benzenesulfonyl chloride Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Expose DS to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Expose DS to Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) DS->Oxidation Expose DS to Thermal Thermal Degradation (e.g., 80°C, solid state) DS->Thermal Expose DS to Photo Photolytic Degradation (ICH Q1B compliant) DS->Photo Expose DS to HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize peaks Report Data Analysis & Reporting LCMS->Report Compile results

Caption: Workflow for forced degradation studies.

1. Acid and Base Hydrolysis

  • Objective: To evaluate stability in acidic and basic environments.

  • Protocol:

    • Acid Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M HCl.[1]

    • Base Hydrolysis: Dissolve the sulfonamide in a solution of 0.1 M to 1 M NaOH.[1]

    • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[1]

    • Withdraw samples at various time points, neutralize them, and dilute for analysis by HPLC.[1]

2. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]

    • Maintain the reaction at room temperature for a defined duration.

    • Dilute samples for analysis at appropriate time intervals.

3. Thermal Degradation

  • Objective: To determine stability under dry heat.

  • Protocol:

    • Expose the solid sulfonamide powder to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1]

    • For solution-state stability, dissolve the sulfonamide in a suitable solvent and heat at a controlled temperature.

    • Dissolve the solid samples or dilute the solution samples in a suitable solvent for analysis.

4. Photodegradation

  • Objective: To evaluate stability upon exposure to light.

  • Protocol:

    • Expose the sulfonamide (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for the accurate quantification of the parent sulfonamide and its degradation products.

Recommended HPLC-UV/MS Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and mass spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 30°C).

HPLC_Method_Workflow Sample Stressed Sample Injection HPLC Injection Sample->Injection Column C18 Reverse-Phase Column Separation Injection->Column Detection UV/DAD Detection Column->Detection MS Mass Spectrometry (for identification) Column->MS Data Chromatogram & Mass Spectra Detection->Data MS->Data Analysis Quantification & Identification Data->Analysis

Caption: Analytical workflow for stability samples.

Conclusion and Future Directions

The unique electronic architecture of this compound suggests that its sulfonamide derivatives will likely exhibit a distinct stability profile characterized by a heightened susceptibility to nucleophilic attack and photodegradation. The provided predictive analysis, based on established chemical principles, serves as a critical starting point for researchers in drug development.

It is imperative that these predictions are substantiated by rigorous experimental data. The detailed protocols for forced degradation studies and the outlined analytical methodology provide a robust framework for a thorough stability assessment. The insights gained from such studies will be invaluable for optimizing formulation strategies, defining appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug candidates derived from this novel scaffold. Further research should also focus on the identification and toxicological evaluation of any significant degradation products to build a comprehensive safety profile.

References

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A Senior Application Scientist's Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride (MDBSCl): A Critical Evaluation for Amine Derivatization in Advanced Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and sensitive quantification of amine-containing compounds is a cornerstone of successful research. The landscape of analytical chemistry is rich with derivatizing agents, each with its own set of advantages and limitations. This guide introduces a potentially valuable yet underexplored reagent, 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (MDBSCl), and provides a comprehensive comparison with established alternatives. This document is intended to be a forward-looking guide, grounded in the fundamental principles of organic chemistry and drawing parallels with structurally related, well-documented reagents to predict the performance and outline the potential applications of MDBSCl.

The Rationale for a New Derivatizing Agent: Introducing MDBSCl

The primary goal of pre-column derivatization in high-performance liquid chromatography (HPLC) is to enhance the detectability of analytes that lack a strong native chromophore or fluorophore.[] This is particularly true for many biologically significant amines, such as amino acids and biogenic amines. An ideal derivatizing agent should react rapidly and completely with the target analytes under mild conditions to form a stable, single derivative with a high molar absorptivity for UV-Vis detection or fluorescence properties.

MDBSCl, with its electron-withdrawing dinitro groups and an electron-donating methoxy group on a benzenesulfonyl chloride core, presents an intriguing candidate. The dinitro substitution is known to enhance the reactivity of the sulfonyl chloride and impart strong UV absorbance to the resulting sulfonamide derivatives. The methoxy group, through its electron-donating resonance effect, may modulate the reactivity and the spectral properties of the derivatives.

The Chemistry of Derivatization: A Mechanistic Perspective

The reaction of MDBSCl with primary and secondary amines follows a nucleophilic substitution mechanism at the sulfonyl sulfur. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.[2]

reagents R-NH₂ (Amine) + MDBSCl transition_state Transition State reagents->transition_state Nucleophilic Attack products MDBS-NH-R (Sulfonamide) + HCl transition_state->products Chloride Elimination

Caption: Reaction of MDBSCl with a primary amine.

The presence of two nitro groups on the aromatic ring is expected to significantly increase the electrophilicity of the sulfur atom, thereby accelerating the reaction rate compared to non-nitrated benzenesulfonyl chlorides. This is a critical factor in high-throughput applications where rapid sample preparation is essential.

A Comparative Analysis: MDBSCl vs. Established Reagents

To understand the potential of MDBSCl, it is crucial to compare its predicted properties with those of widely used derivatizing agents.

ReagentReactive GroupDetection MethodKey AdvantagesPotential Disadvantages
This compound (MDBSCl) Sulfonyl chlorideUV-VisPredicted high reactivity, strong UV absorbance from dinitro groups.Lack of published data, potential for multiple derivatives with complex molecules, no native fluorescence.
Dansyl Chloride Sulfonyl chlorideFluorescence, UV-VisHigh sensitivity (fluorescence), extensive literature and established protocols.[3][4]Can be unstable in aqueous solutions, may require heating.[3]
Dabsyl Chloride Sulfonyl chlorideUV-Vis (Visible)Forms colored derivatives with λmax in the visible region, reducing interference from many matrix components.[4]Lower sensitivity compared to fluorescent reagents.
2,4-Dinitrofluorobenzene (DNFB) / 2,4-Dinitrobenzenesulfonyl Chloride Fluoro / Sulfonyl chlorideUV-VisHigh reactivity, forms stable derivatives.[5][6]DNFB is a known allergen (Sanger's reagent).
o-Phthalaldehyde (OPA) AldehydeFluorescenceRapid reaction with primary amines in the presence of a thiol.[7]Derivatives can be unstable, does not react with secondary amines.

Predicted Performance Characteristics of MDBSCl

Based on the chemistry of related compounds, we can extrapolate the likely performance of MDBSCl.

Reactivity and Reaction Conditions

The two electron-withdrawing nitro groups are expected to make the sulfonyl chloride of MDBSCl highly reactive towards primary and secondary amines. The reaction is anticipated to proceed rapidly at room temperature in a slightly alkaline buffer (pH 8-10) to neutralize the liberated HCl. The electron-donating methoxy group might slightly attenuate this reactivity compared to 2,4-dinitrobenzenesulfonyl chloride, but it is still expected to be a fast and efficient reaction.

Derivative Stability

Sulfonamides are generally known for their high stability.[8] The MDBS-amine derivatives are predicted to be stable under typical reversed-phase HPLC conditions, allowing for robust and reproducible analyses. The stability of amine derivatives is a crucial factor for reliable quantification.[9]

Chromatographic and Spectroscopic Properties

The dinitroaromatic moiety will impart a strong UV chromophore to the derivatives. The maximum absorbance (λmax) is expected to be in the range of 250-280 nm, a region where many aromatic amino acids also absorb.[10][11][12] This necessitates chromatographic separation to resolve the derivatized analytes from any unreacted reagent and from each other. The methoxy group may cause a slight bathochromic (red) shift in the λmax compared to dinitrobenzene derivatives lacking this group.

Proposed Experimental Protocols

The following are proposed starting protocols for researchers wishing to investigate the utility of MDBSCl. Optimization will be necessary for specific applications.

Synthesis of this compound (MDBSCl)

A potential synthetic route to MDBSCl could start from 4-methoxy-3-nitrobenzaldehyde.[13] Nitration followed by oxidation to the carboxylic acid and subsequent conversion to the sulfonyl chloride would yield the desired product. A more direct route might involve the dinitration of 4-methoxybenzenesulfonyl chloride, which can be synthesized from anisole.[14]

Anisole Anisole MBSC 4-Methoxybenzenesulfonyl chloride Anisole->MBSC Sulfonation MDBSCl This compound MBSC->MDBSCl Dinitration

Caption: Proposed synthesis of MDBSCl.

General Derivatization Protocol for Amines
  • Reagent Preparation: Prepare a fresh 10 mg/mL solution of MDBSCl in anhydrous acetonitrile.

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Reaction:

    • To 100 µL of the sample solution, add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the MDBSCl solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and hydrolyze excess MDBSCl.

  • Extraction (Optional): For cleaner samples, extract the derivatives into an organic solvent like diethyl ether or ethyl acetate. Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Analysis: Inject an aliquot into the HPLC system.

HPLC Conditions
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended.

  • Detection: UV detection at the determined λmax of the MDBS-derivatives (likely around 260 nm).[15]

Potential Applications and Future Directions

MDBSCl holds promise in several areas of analytical chemistry:

  • Amino Acid Analysis: For the quantification of amino acids in protein hydrolysates, cell culture media, and biological fluids.

  • Biogenic Amine Analysis: In food science and clinical chemistry for the determination of histamine, tyramine, and other biogenic amines.

  • Pharmaceutical Analysis: For the quantification of amine-containing active pharmaceutical ingredients and their metabolites.

  • Proteomics: While less common than mass spectrometry-based approaches, derivatization can be used in "bottom-up" proteomics to enhance the detection of certain peptides.[16][17][18][19]

Future research should focus on the full characterization of MDBSCl, including a thorough investigation of its reactivity with a wide range of primary and secondary amines, the stability of its derivatives under various conditions, and a detailed spectroscopic analysis of the derivatized products.

Conclusion: A Call for Exploration

This compound stands as a reagent with significant, albeit currently theoretical, potential for the derivatization of amines for HPLC analysis. Its predicted high reactivity and the strong chromophoric properties of its derivatives make it a compelling candidate for further investigation. While it is not a direct replacement for highly sensitive fluorescence-based methods, it offers a potentially robust and efficient alternative for UV-Vis based quantification. This guide serves as a foundational document to encourage and direct the scientific community in exploring the practical applications of this promising, yet underutilized, analytical tool.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride. As a highly reactive and potentially hazardous compound, adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide moves beyond simple instructions to explain the chemical principles underpinning each step, empowering researchers to manage this reagent with confidence and expertise.

Hazard Assessment and Chemical Profile: Understanding the Reactivity

Effective disposal begins with a thorough understanding of the molecule's inherent risks. The hazardous nature of this compound stems from the combined reactivity of its distinct functional groups: the sulfonyl chloride moiety and the dinitroaromatic core.

  • The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is a potent electrophile, highly susceptible to nucleophilic attack. Its primary hazard in a disposal context is its vigorous and exothermic reaction with water—a process known as hydrolysis.[1][2][3] This reaction yields 4-methoxy-3,5-dinitrobenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5] The initial phase of this reaction can be deceptively slow, but it can accelerate uncontrollably, leading to a rapid increase in temperature and pressure if not properly managed.[1]

  • The Dinitroaromatic Core: The presence of two nitro groups on the benzene ring classifies this compound as a nitroaromatic. Such compounds are recognized as environmental contaminants and often possess toxicological properties.[6][7][8][9] While specific toxicity data for this exact molecule is limited, it is prudent to handle it as a hazardous substance, minimizing exposure and preventing its release into the environment.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 175203-74-4[10][11][12][13]
Molecular Formula C₇H₅ClN₂O₇S[11][13]
Molecular Weight 296.64 g/mol N/A
Physical Form Solid[13]
Melting Point 62-64 °C[13]
GHS Hazard Class Corrosive (predicted based on reactivity)[14][15][16]
Key Incompatibilities Water, strong bases, alcohols, amines[2][17]

Pre-Disposal Safety Operations: Establishing a Controlled Environment

Before beginning any chemical handling, establishing robust safety controls is paramount. These measures are non-negotiable and protect both the researcher and the integrity of the laboratory environment.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.

    • Safety Goggles & Full-Face Shield: Due to the risk of splashes during the quenching procedure, a full-face shield must be worn over safety goggles.[15][18]

    • Laboratory Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood.[18] This is critical to contain the corrosive HCl gas generated during hydrolysis and to protect the user from inhaling any fine particles of the solid reagent.

  • Spill Management: In case of an accidental spill, the area should be evacuated and ventilated. The spill must be contained using an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[18][19] Do not use combustible materials such as paper towels. The collected material must be treated as hazardous waste and disposed of according to the protocol below.[19]

Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization

The core strategy for disposing of this compound is controlled hydrolysis (quenching) in a basic solution. This process safely converts the reactive sulfonyl chloride into its corresponding, and significantly more stable, sulfonate salt. The base serves a dual purpose: it neutralizes the corrosive HCl byproduct as it forms and catalyzes the hydrolysis reaction to ensure its completion.[2][18]

This protocol is designed for small quantities (≤ 5 grams) typically found in a research setting.

Experimental Protocol
  • Prepare the Quenching Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). The volume of this solution should be at least 10 times the mass of the sulfonyl chloride being disposed of (e.g., for 5 g of sulfonyl chloride, use at least 50 mL of base). Place this solution in an oversized beaker (e.g., a 250 mL beaker for 50 mL of solution) equipped with a magnetic stir bar.

    • Rationale: Using an oversized beaker provides a larger surface area for heat dissipation and contains any potential effervescence, particularly when using sodium bicarbonate.

  • Cool the System: Place the beaker containing the basic solution into an ice-water bath and allow it to cool to approximately 0-5 °C with gentle stirring.

    • Rationale: The ice bath is a critical control measure to absorb the heat generated during the exothermic hydrolysis reaction, preventing a thermal runaway.[2][18]

  • Controlled Addition of the Reagent: With vigorous stirring, slowly and carefully add the this compound to the cold basic solution in small portions. Crucially, always add the sulfonyl chloride to the base, never the other way around. [18]

    • Rationale: Adding the reactive reagent to a large excess of the quenching solution ensures that the heat generated is immediately absorbed by the bulk solution, maintaining temperature control. The reverse addition can create localized "hot spots" and a violent, uncontrolled reaction.

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional hour.

    • Rationale: Allowing the reaction to proceed for an extended period ensures that all the sulfonyl chloride has been hydrolyzed. Visual confirmation includes the dissolution of all solid material.

  • Verify Neutralization: Using a calibrated pH meter or pH paper, check the final pH of the solution. The pH should be neutral or slightly basic (pH 7-10). If the solution is acidic, add more of the basic solution dropwise until the target pH is reached.

    • Rationale: This step is a self-validating control. It confirms that the acidic byproducts have been fully neutralized, rendering the final waste solution less corrosive and safer for storage and handling.

Visualization of the Disposal Workflow

The following diagram outlines the logical sequence of operations for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_disposal Waste Management Phase A Assess Hazards & Review Protocol B Don Appropriate PPE (Gloves, Goggles, Face Shield) A->B C Work in Chemical Fume Hood B->C D Prepare Cold Basic Solution (NaHCO₃ or NaOH in Ice Bath) C->D E Slowly Add Sulfonyl Chloride to Stirring Basic Solution D->E F Stir to Ensure Complete Reaction (2 hrs) E->F G Verify Final pH is Neutral or Slightly Basic (pH 7-10) F->G H Transfer Solution to Labeled Hazardous Waste Container G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by EH&S Department I->J

Caption: Logical workflow for the proper disposal of this compound.

Waste Management and Logistical Planning

Proper disposal does not end with neutralization. The resulting aqueous waste must be managed in compliance with institutional and federal regulations.

  • Waste Segregation: The neutralized aqueous solution should be collected in a dedicated hazardous waste container. Do not mix this waste with halogenated or non-halogenated organic solvent waste streams.[19][20][21]

  • Container and Labeling: Use a robust, leak-proof container compatible with aqueous waste. The container must be clearly labeled with the words "HAZARDOUS WASTE" and a complete list of its contents (e.g., "Water, Sodium 4-methoxy-3,5-dinitrobenzenesulfonate, Sodium Chloride, Sodium Bicarbonate").[19][22] Include the date of generation and the name of the responsible researcher.

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA), which must have secondary containment to mitigate potential leaks.[20][22] The container must remain closed at all times except when adding waste.[20][23]

  • Final Disposal: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste program.[22][23] Never discharge this waste down the drain.[23][24]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • SULPHURYL CHLORIDE Safety Data Sheet. SD Fine-Chem. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Bioremediation of nitroaromatic compounds. Cambridge University Press. [Link]

  • Removing thionyl chloride. Reddit. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • SAFETY DATA SHEET - 2,4-Dinitrobenzenesulfonyl chloride. Thermo Fisher Scientific. [Link]

  • Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. [Link]

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Navigating the Synthesis Landscape: A Guide to Handling 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the mastery of handling reactive reagents is paramount. This guide provides essential safety and logistical information for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (CAS 175203-74-4), a compound demanding meticulous handling due to its inherent reactivity. As your dedicated partner in laboratory safety, we delve beyond mere procedural steps to foster a deep understanding of the causality behind each recommendation, ensuring a secure and efficient research environment.

Understanding the Hazard: A Corrosive and Reactive Profile

Key Hazard Considerations:

  • Corrosivity: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1]

  • Reactivity with Water: Reacts with moisture to potentially release hydrochloric acid and sulfonic acid, which are corrosive and irritating.

  • Inhalation Hazard: Dust or vapors can cause severe respiratory tract irritation.[4]

Hazard Classification (Anticipated)DescriptionSource (Analogous Compounds)
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[1][2]
ReactivityReacts with water. Incompatible with bases, strong oxidizing agents, and amines.[1][1]

The Last Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on best practices for handling corrosive and water-reactive sulfonyl chlorides.[5][6][7]

  • Eye and Face Protection: Always wear chemical safety goggles that form a tight seal around the eyes.[8] Given the severe corrosive nature, a full-face shield is also required to protect against splashes.[8][9]

  • Hand Protection: Use chemical-resistant gloves.[5][9] Nitrile gloves may offer initial protection for brief handling, but for extended work or in case of a spill, heavy-duty gloves such as butyl or neoprene rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A chemical-resistant laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[9] Ensure that all skin is covered.

  • Footwear: Fully enclosed, chemical-resistant safety footwear is required.[6] Perforated shoes or sandals are strictly prohibited in the laboratory.

  • Respiratory Protection: All handling of this compound solid should be conducted within a certified chemical fume hood to prevent inhalation of dust.[2] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[8][9]

Operational Blueprint: From Benchtop to Waste Stream

A systematic approach to handling ensures both safety and experimental integrity. The following workflow outlines the critical steps for managing this compound throughout its lifecycle in the laboratory.

Safe Handling Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep_Area Designate a specific area in a chemical fume hood. Gather_PPE Don appropriate PPE. Prep_Area->Gather_PPE Assemble_Equipment Gather all necessary equipment and reagents. Gather_PPE->Assemble_Equipment Weighing Carefully weigh the solid compound. Assemble_Equipment->Weighing Proceed to handling Dispensing Dispense into the reaction vessel. Weighing->Dispensing Reaction Conduct the reaction under an inert atmosphere. Dispensing->Reaction Decontaminate_Glassware Quench and decontaminate glassware. Reaction->Decontaminate_Glassware Post-reaction Clean_Work_Area Clean the work area. Decontaminate_Glassware->Clean_Work_Area Remove_PPE Remove PPE in the correct order. Clean_Work_Area->Remove_PPE Segregate_Waste Segregate solid and liquid waste. Remove_PPE->Segregate_Waste After cleanup Label_Waste Label waste containers clearly. Segregate_Waste->Label_Waste Store_Waste Store in a designated hazardous waste area. Label_Waste->Store_Waste

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

    • Assemble all necessary PPE and inspect it for integrity.

    • Gather all required laboratory equipment, including spatulas, weighing paper, and reaction vessels. Ensure all glassware is dry.

  • Handling and Use:

    • When weighing the solid, use a draft shield or perform the task in a fume hood to minimize the dispersal of dust.

    • Add the compound to the reaction vessel carefully to avoid creating dust.

    • Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

    • Avoid contact with incompatible materials such as water, bases, strong oxidizing agents, and amines.[1]

  • Cleanup and Decontamination:

    • Quench any residual reagent in the reaction vessel with a suitable non-aqueous solvent before cleaning.

    • Decontaminate glassware by rinsing with an appropriate solvent, followed by a neutralizing solution if necessary, before washing.

    • Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands thoroughly after removing gloves.[3]

Emergency Response: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical to minimizing harm.

Exposure Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek immediate medical attention.[1][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response:
  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[12]

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is outside of a fume hood, restrict access to the area.

    • Contact your institution's emergency response team or environmental health and safety department immediately.[11]

Responsible Disposal: A Commitment to Safety and Sustainability

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid reagent and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Disposal Pathway: All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[13] Adhere to all local, state, and federal regulations.[3]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your commitment to understanding and mitigating the risks associated with reactive chemicals like this compound is the cornerstone of successful and secure scientific advancement.

References

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • A-Lined Handling Systems, Inc. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.